Product packaging for 4-(Benzyloxy)-1-methyl-2-pyridone(Cat. No.:CAS No. 53937-03-4)

4-(Benzyloxy)-1-methyl-2-pyridone

Cat. No.: B1282512
CAS No.: 53937-03-4
M. Wt: 215.25 g/mol
InChI Key: VGZNRLNERQOPTI-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-methyl-2-pyridone (CAS 53937-03-4) is a high-purity chemical compound offered for research and development use only. It is not intended for human or veterinary drug use, personal consumption, or in cosmetic or consumer products. The 2-pyridone molecular scaffold is recognized as a privileged pharmacophore in medicinal chemistry due to its presence in a wide range of bioactive molecules and pharmaceutical agents . This scaffold is synthetically versatile and can be functionalized to create a diverse library of derivatives for high-throughput screening . Researchers value 2-pyridone compounds for their broad spectrum of potential biological activities, which include serving as key warheads in enzyme inhibitors , as well as exhibiting antibacterial, antifungal, antiviral, and antitumor properties . The specific substitution pattern of this compound, featuring a benzyloxy group at the 4-position and a methyl group on the nitrogen, makes it a promising building block or intermediate in diversity-oriented synthesis. It can be utilized in various metal-catalyzed reactions, such as the Pd/norbornene cooperative catalysis, to rapidly generate more complex, multi-substituted 2-pyridone structures for biological evaluation . This compound is suited for researchers in drug discovery exploring new therapeutic agents, particularly in the synthesis of novel EZH2 inhibitors and other targeted therapies .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO2 B1282512 4-(Benzyloxy)-1-methyl-2-pyridone CAS No. 53937-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-phenylmethoxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-14-8-7-12(9-13(14)15)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZNRLNERQOPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90546023
Record name 4-(Benzyloxy)-1-methylpyridin-2(1H)-one
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53937-03-4
Record name 1-Methyl-4-(phenylmethoxy)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53937-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-1-methylpyridin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This document details the established synthetic pathways, experimental protocols, and quantitative data to support researchers in the preparation of this compound.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a substituted pyridone core, makes it a versatile building block for the development of novel therapeutic agents. The synthesis of this compound typically proceeds through a two-step sequence involving the preparation of a 4-substituted-2-pyridone intermediate followed by selective alkylation. This guide will focus on a common and effective synthetic route: the O-benzylation of 4-hydroxy-2-pyridone, followed by the N-methylation of the resulting 4-(benzyloxy)-2(1H)-pyridone.

Synthetic Pathway Overview

The synthesis of this compound is most commonly achieved through the following two-step process:

  • O-Benzylation: The hydroxyl group of a 4-hydroxy-2-pyridone derivative is protected with a benzyl group to form 4-(benzyloxy)-2(1H)-pyridone.

  • N-Methylation: The nitrogen atom of the pyridone ring is then methylated to yield the final product, this compound.

Controlling the regioselectivity of the alkylation steps is crucial to avoid the formation of undesired O-alkylated byproducts during the N-methylation step.

Synthesis_Pathway 4-Hydroxy-2-pyridone 4-Hydroxy-2-pyridone 4-(Benzyloxy)-2(1H)-pyridone 4-(Benzyloxy)-2(1H)-pyridone 4-Hydroxy-2-pyridone->4-(Benzyloxy)-2(1H)-pyridone Step 1: O-Benzylation This compound This compound 4-(Benzyloxy)-2(1H)-pyridone->this compound Step 2: N-Methylation Workflow cluster_step1 Step 1: O-Benzylation cluster_step2 Step 2: N-Methylation cluster_characterization Characterization Start1 4-Hydroxy-2-pyridone Reagents1 Benzyl Bromide, Base (e.g., Ag₂CO₃) Start1->Reagents1 Reaction1 Reaction in Toluene at 70°C Start1->Reaction1 Reagents1->Reaction1 Workup1 Filtration, Extraction Reaction1->Workup1 Product1 4-(Benzyloxy)-2(1H)-pyridone Workup1->Product1 Start2 4-(Benzyloxy)-2(1H)-pyridone Product1->Start2 Intermediate Reagents2 Methyl Iodide, Base (e.g., K₂CO₃) Start2->Reagents2 Reaction2 Reaction in DMF at 60-80°C Start2->Reaction2 Reagents2->Reaction2 Workup2 Aqueous Workup, Extraction Reaction2->Workup2 Purification Column Chromatography / Recrystallization Workup2->Purification Product2 This compound Purification->Product2 NMR ¹H and ¹³C NMR Spectroscopy Product2->NMR MS Mass Spectrometry Product2->MS MP Melting Point Analysis Product2->MP

An In-depth Technical Guide on the Chemical Properties of 4-(Benzyloxy)-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Benzyloxy)-1-methyl-2-pyridone is a pyridinone derivative of significant interest in medicinal chemistry and drug discovery. The pyridinone scaffold is recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, compiled from available chemical literature and supplier data. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide extrapolates information from its parent compound, 4-(Benzyloxy)-2(1H)-pyridone, to provide a thorough understanding of its chemical profile.

Chemical and Physical Properties

This compound is a solid, organic compound. Its core structure consists of a pyridinone ring N-methylated at position 1, with a benzyloxy group attached at position 4. This substitution pattern is crucial for its potential biological activity and physicochemical properties.

Table 1: General and Physicochemical Properties

PropertyValueSource
IUPAC Name 4-(Benzyloxy)-1-methylpyridin-2(1H)-oneN/A
CAS Number 53937-03-4--INVALID-LINK--
Molecular Formula C₁₃H₁₃NO₂--INVALID-LINK--
Molecular Weight 215.25 g/mol --INVALID-LINK--
Appearance Solid (predicted)General chemical knowledge
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is scarce. However, based on the analysis of its structural fragments (benzyloxy group, 1-methyl-2-pyridone core), the expected spectral characteristics can be predicted. Commercial suppliers may provide specific analytical data upon request.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / Bands
¹H NMR Signals corresponding to the N-methyl group (singlet, ~3.5 ppm), the benzylic CH₂ group (singlet, ~5.0 ppm), aromatic protons of the benzyl group (multiplet, ~7.3-7.5 ppm), and pyridone ring protons.
¹³C NMR Resonances for the N-methyl carbon, benzylic carbon, aromatic carbons of the benzyl group, and carbons of the pyridinone ring, including the carbonyl carbon.
IR Spectroscopy Characteristic absorption bands for C=O (carbonyl) stretching of the pyridone ring (~1650 cm⁻¹), C-O-C (ether) stretching, and aromatic C-H and C=C stretching.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight of 215.25. Fragmentation patterns would likely involve the loss of the benzyl group or other fragments from the pyridone ring.

Synthesis and Reactivity

The synthesis of this compound typically involves the N-methylation of its precursor, 4-(Benzyloxy)-2(1H)-pyridone. This reaction is a common transformation in heterocyclic chemistry.

General Synthesis Pathway

The primary route to this compound is through the alkylation of 4-(Benzyloxy)-2(1H)-pyridone.

G cluster_0 Synthesis Pathway Start 4-(Benzyloxy)-2(1H)-pyridone Product This compound Start->Product N-methylation Reagent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) + Base (e.g., K₂CO₃, NaH) Reagent->Product Solvent Solvent (e.g., DMF, Acetone) Solvent->Product

Caption: General synthesis of this compound.

Experimental Protocol: N-methylation of 4-(Benzyloxy)-2(1H)-pyridone (Exemplary)

While a specific, published protocol for the target molecule is not available, the following is a general procedure based on standard methylation of N-heterocycles.

  • Reaction Setup: To a solution of 4-(Benzyloxy)-2(1H)-pyridone in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, add a base (e.g., potassium carbonate or sodium hydride).

  • Addition of Methylating Agent: Stir the mixture at room temperature and add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyridinone scaffold is a well-established pharmacophore in drug discovery, known for its diverse biological activities.[1] These compounds can act as bioisosteres for amides and other heterocyclic systems, and their physicochemical properties can be fine-tuned through substitution.

Although specific biological activities for this compound are not extensively documented in public literature, its structural motifs suggest potential for various therapeutic applications. The benzyloxy group can be involved in hydrophobic interactions with biological targets, while the pyridone core can participate in hydrogen bonding.

Potential Therapeutic Areas

Pyridinone derivatives have been investigated for a wide range of activities, including:

  • Anticancer agents

  • Anti-inflammatory agents

  • Antiviral and antimicrobial agents

  • Central nervous system (CNS) active agents

The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic value.

G cluster_1 Drug Discovery Workflow Molecule This compound Scaffold Privileged Pyridinone Scaffold Molecule->Scaffold is a Modification Chemical Modification (e.g., debenzylation, substitution) Molecule->Modification undergoes Library Compound Library Modification->Library generates Screening Biological Screening Library->Screening is subjected to Hit Hit Compound Screening->Hit identifies

Caption: Role in a typical drug discovery workflow.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

Table 3: GHS Hazard Information

Hazard StatementCode
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Handling Precautions:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[2]

  • IF ON SKIN: Wash with plenty of soap and water.[2]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Store in a dry, well-ventilated place at room temperature.[2]

Conclusion

This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. While comprehensive public data on its specific properties and biological activities are limited, its structural relationship to the well-studied pyridinone class of compounds suggests it is a promising scaffold for the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery. Researchers are encouraged to consult commercial suppliers for specific analytical data and to follow appropriate safety protocols when handling this compound.

References

In-Depth Technical Guide: Characterization of 4-(Benzyloxy)-1-methyl-2-pyridone (CAS Number: 53937-03-4)

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific compound 4-(benzyloxy)-1-methyl-2-pyridone (CAS 53937-03-4) is exceptionally limited. This guide compiles the available data and provides logical, extrapolated protocols and contextual information based on closely related compounds. The experimental procedures outlined herein are theoretical and require laboratory validation.

Core Compound Identification and Properties

This compound is a pyridone derivative. Pyridones are a class of heterocyclic compounds that are constituents in various biologically active molecules. The presence of a benzyloxy group often imparts lipophilicity, which can influence a molecule's pharmacokinetic and pharmacodynamic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 53937-03-4Chemical Supplier Catalogs
Molecular Formula C₁₃H₁₃NO₂Chemical Supplier Catalogs
Molecular Weight 215.25 g/mol Chemical Supplier Catalogs
IUPAC Name 4-(Benzyloxy)-1-methylpyridin-2(1H)-oneChemical Supplier Catalogs
Physical Form Solid (predicted)Inferred from related compounds
Melting Point No data availableN/A
Boiling Point No data availableN/A
Solubility No data availableN/A

Note on a Related Compound: It is crucial to distinguish the target compound from the structurally similar 4-benzyloxy-2(1H)-pyridone (CAS: 53937-02-3) . This N-unmethylated analog has a reported melting point of 201-203 °C[1].

Synthesis and Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound is not available in the public domain, a logical synthetic route would involve the N-methylation of its precursor, 4-benzyloxy-2(1H)-pyridone. Below are detailed, generalized protocols for the synthesis of the precursor and its subsequent methylation.

Synthesis of 4-Benzyloxy-2(1H)-pyridone (CAS: 53937-02-3)

A documented method for synthesizing the precursor involves the rearrangement of 4-benzyloxypyridine-N-oxide.[1]

Experimental Protocol: Synthesis of 4-Benzyloxy-2(1H)-pyridone

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-benzyloxypyridine-N-oxide (1 equivalent) in acetic anhydride (approximately 6 mL per gram of starting material).

  • Heating: Heat the reaction mixture to reflux and maintain for 1.5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the acetic anhydride.

    • Dissolve the residue in a solvent mixture of ethyl acetate and methanol (e.g., 15:1 ratio).

    • Stir the solution at 60 °C for 2 hours.

  • Isolation and Purification:

    • Cool the solution to room temperature to allow for precipitation of the product.

    • Collect the solid by filtration.

    • Concentrate the filtrate to obtain a second crop of the product.

    • Combine the crude products and purify by recrystallization from a suitable solvent system like methanol/ethyl acetate to yield pure 4-benzyloxy-2(1H)-pyridone.[1]

Proposed Synthesis of this compound (CAS: 53937-03-4)

The synthesis of the target compound can be logically achieved through the N-methylation of 4-benzyloxy-2(1H)-pyridone. General methods for the N-alkylation of pyridones often employ a base and a methylating agent.

Experimental Protocol: N-methylation of 4-Benzyloxy-2(1H)-pyridone

  • Reaction Setup: To a solution of 4-benzyloxy-2(1H)-pyridone (1 equivalent) in a dry, polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base (e.g., sodium hydride, 1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes to allow for the formation of the pyridone anion.

  • Methylation: Add a methylating agent, such as methyl iodide (1.2 equivalents), dropwise to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation and Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Spectroscopic and Analytical Characterization

No publicly available spectroscopic data (NMR, MS, IR) for this compound has been identified. Chemical suppliers indicate that such data may be available upon request. For research purposes, the following analytical methods would be essential for the structural confirmation and purity assessment of the synthesized compound.

Table 2: Recommended Analytical Characterization Methods

TechniquePurpose
¹H NMR To determine the proton environment, including the presence and integration of the N-methyl group, benzylic protons, and aromatic protons.
¹³C NMR To identify the number of unique carbon atoms and confirm the carbon skeleton of the molecule.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
Infrared (IR) Spectroscopy To identify characteristic functional groups, such as the carbonyl (C=O) stretch of the pyridone ring.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the synthesized compound.

Biological Activity and Signaling Pathways

As of the date of this document, there are no published research articles detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound (CAS 53937-03-4).

However, the pyridone and benzyloxy moieties are present in numerous compounds with diverse pharmacological activities. Related structures have been investigated for roles as:

  • Enzyme Inhibitors: Various pyridone derivatives have been explored as inhibitors of enzymes such as matrix metalloproteinases and kinases.

  • Anticancer Agents: The pyridone scaffold is a common feature in molecules designed as anticancer agents.

  • Central Nervous System (CNS) Agents: Some pyridone derivatives have shown activity at CNS targets.

Any investigation into the biological effects of this compound would require initial screening in relevant biological assays.

Visualizations

Due to the lack of specific experimental workflows or defined biological pathways for this compound, the following diagrams illustrate the proposed synthetic logic.

Synthetic Pathway for this compound Proposed Synthesis of this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Methylation 4-benzyloxypyridine-N-oxide 4-benzyloxypyridine-N-oxide 4-benzyloxy-2(1H)-pyridone 4-benzyloxy-2(1H)-pyridone 4-benzyloxypyridine-N-oxide->4-benzyloxy-2(1H)-pyridone Acetic Anhydride, Reflux 4-benzyloxy-2(1H)-pyridone_2 4-benzyloxy-2(1H)-pyridone Target_Compound This compound 4-benzyloxy-2(1H)-pyridone_2->Target_Compound 1. Base (e.g., NaH) 2. Methyl Iodide

Caption: Proposed two-step synthesis of this compound.

Experimental Workflow Logic General Experimental and Analytical Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Assessment (HPLC) Characterization->Purity BioAssay Biological Screening (In vitro assays) Purity->BioAssay

Caption: Logical workflow for synthesis, purification, and analysis.

Conclusion

This compound (CAS 53937-03-4) is a chemical entity with a significant lack of characterization in publicly accessible scientific literature. While its basic chemical identity is established, detailed experimental data on its synthesis, physical properties, and biological activity are absent. This guide provides a framework based on established chemical principles and data from closely related analogs to aid researchers in the synthesis and characterization of this compound. Any further investigation will necessitate de novo synthesis and comprehensive analytical and biological evaluation.

References

An In-depth Technical Guide to 4-(Benzyloxy)-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-1-methyl-2-pyridone, a heterocyclic organic compound of interest in medicinal chemistry. Due to the limited availability of data for this specific N-methylated derivative, this guide also extensively covers its immediate precursor, 4-Benzyloxy-2(1H)-pyridone, to provide a thorough understanding of its synthesis, properties, and potential biological context.

Nomenclature and Structure

The compound "this compound" is systematically named according to IUPAC nomenclature. The pyridone ring is numbered starting from the nitrogen atom as position 1.

  • IUPAC Name: 4-(Benzyloxy)-1-methylpyridin-2(1H)-one

  • Synonyms: 4-(Phenylmethoxy)-1-methyl-2(1H)-pyridinone

  • Molecular Formula: C₁₃H₁₃NO₂

  • Molecular Weight: 215.25 g/mol

The structure consists of a pyridin-2-one core, which is a six-membered aromatic ring containing a nitrogen atom and a ketone group. A methyl group is attached to the nitrogen at position 1, and a benzyloxy group (a benzyl group linked via an oxygen atom) is attached at position 4.

Chemical Structure:

(Note: This is a 2D representation. Ph represents a phenyl group.)

Physicochemical Properties

Detailed experimental data for this compound is not widely available. However, the properties of its non-N-methylated precursor, 4-Benzyloxy-2(1H)-pyridone, are well-documented and provide a useful reference.

PropertyValue (for 4-Benzyloxy-2(1H)-pyridone)Reference
CAS Number 53937-02-3[1][2]
Molecular Formula C₁₂H₁₁NO₂[1][2]
Molecular Weight 201.22 g/mol [1][2]
Appearance Solid[1]
Melting Point 201-203 °C[1][3]
InChI Key DOVNUEPFPBWTSV-UHFFFAOYSA-N[1]
SMILES O=C1NC=CC(OCc2ccccc2)=C1[1]

The N-methylation from the precursor to the target compound would be expected to slightly increase the molecular weight and may decrease the melting point due to the disruption of intermolecular hydrogen bonding.

Synthesis and Experimental Protocols

The synthesis of this compound can be envisioned as a two-step process: first, the synthesis of the precursor 4-Benzyloxy-2(1H)-pyridone, followed by its N-methylation.

Synthesis of 4-Benzyloxy-2(1H)-pyridone

A common method for the synthesis of 4-Benzyloxy-2(1H)-pyridone involves the rearrangement of 4-benzyloxypyridine-N-oxide.[3]

Experimental Protocol:

  • Reaction Setup: 4-Benzyloxypyridine-N-oxide (24.8 g, 123 mmol) is added to acetic anhydride (150 mL).[3]

  • Heating: The mixture is heated to reflux and maintained for 1.5 hours.[3]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.[3]

  • Purification: The residue is dissolved in a mixture of ethyl acetate (150 mL) and methanol (10 mL) and stirred at 60 °C for 2 hours. After cooling, the precipitated solid is collected by filtration. Further concentration of the filtrate may yield additional product. The crude products are combined and purified by recrystallization from a methanol/ethyl acetate mixture to yield pure 4-benzyloxy-2(1H)-pyridone.[3]

N-methylation of 4-Benzyloxy-2(1H)-pyridone

The N-alkylation of 2-pyridones is a well-established transformation. A general procedure for the N-methylation would involve the deprotonation of the pyridone nitrogen followed by reaction with a methylating agent.

General Experimental Protocol:

  • Deprotonation: To a solution of 4-Benzyloxy-2(1H)-pyridone in a suitable anhydrous solvent (e.g., DMF or THF), a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is added at 0 °C.[3] The mixture is stirred for a short period to allow for the formation of the pyridone anion.

  • Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise to the reaction mixture.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is scarce, the 2-pyridone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4] Derivatives of 4-hydroxy-2-pyridone have demonstrated a variety of biological activities.

  • Antimicrobial and Antifungal Activity: Some 4-hydroxy-2-pyridone alkaloids have shown antimicrobial activities against pathogens such as Staphylococcus aureus and Candida albicans.[5]

  • Cytotoxic Activity: Certain derivatives have exhibited cytotoxic effects against various human cancer cell lines, indicating potential for development as anticancer agents.[4][5]

  • Enzyme Inhibition: The broader class of pyridones has been explored for the inhibition of various enzymes. For instance, derivatives of 4-(4-benzyloxy)phenoxypiperidines have been synthesized and evaluated as inhibitors of Lysine-specific demethylase 1 (LSD1), a target in cancer therapy.[6]

The benzyloxy group at the 4-position can serve as a protecting group for the 4-hydroxy functionality, which is often crucial for biological activity. The N-methyl group can influence the compound's solubility, metabolic stability, and binding affinity to target proteins.[4]

Visualizations

The following diagrams illustrate the proposed synthetic workflow for this compound.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: N-Methylation Start 4-Benzyloxypyridine-N-oxide Reagent1 Acetic Anhydride (Reflux) Start->Reagent1 Rearrangement Product1 4-Benzyloxy-2(1H)-pyridone Reagent1->Product1 Reagent2 1. Strong Base (e.g., NaH) 2. Methylating Agent (e.g., CH₃I) Product1->Reagent2 Alkylation Product2 This compound Reagent2->Product2

Caption: Proposed two-step synthesis of this compound.

Conclusion

This compound is a derivative of the medicinally important 2-pyridone scaffold. While direct experimental data for this compound is limited, its synthesis can be readily achieved from its precursor, 4-Benzyloxy-2(1H)-pyridone, via N-methylation. The biological activities exhibited by related compounds suggest that this compound and its analogues are promising candidates for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. Further research is warranted to synthesize and evaluate the specific biological profile of this compound.

References

The Strategic Role of 4-(Benzyloxy)-1-methyl-2-pyridone in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-(Benzyloxy)-1-methyl-2-pyridone, a heterocyclic compound of increasing interest in the field of medicinal chemistry. We will delve into its synthesis, physicochemical properties, and its emerging role as a versatile scaffold and key intermediate in the design and development of novel therapeutic agents. This document aims to be a comprehensive resource, providing detailed experimental protocols, quantitative data on related bioactive molecules, and a clear visualization of its synthetic utility.

Introduction to the Pyridinone Scaffold

Pyridinone derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Their ability to act as both hydrogen bond donors and acceptors, coupled with their capacity to serve as bioisosteres for amides, phenyls, and other heterocyclic rings, makes them highly valuable in drug design.[3] The 2-pyridone and 4-pyridone isomers are the most common, with the 2-pyridone form being particularly favored under physiological conditions.[1][2] This scaffold is present in FDA-approved drugs such as the antifungal agent Ciclopirox, the anti-HIV drug Doravirine, and the iron chelator Deferiprone, highlighting its therapeutic significance.[1]

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor. The first step involves the synthesis of 4-hydroxy-1-methyl-2-pyridone, which is then followed by the benzylation of the 4-hydroxy group.

Synthesis of the Precursor: 4-Hydroxy-1-methyl-2-pyridone

The precursor, 4-hydroxy-1-methyl-2-pyridone, can be synthesized from commercially available starting materials. While various methods exist for the synthesis of substituted pyridones, a common route involves the cyclization of appropriate precursors.[4][5]

Benzylation of 4-Hydroxy-1-methyl-2-pyridone

The introduction of the benzyl group at the 4-position is a crucial step. The alkylation of pyridones can occur at either the nitrogen or the oxygen atom, leading to N-alkylated or O-alkylated products, respectively.[6][7] Selective O-alkylation can be achieved under specific reaction conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 53937-03-4[8]
Molecular Formula C₁₂H₁₁NO₂[9][10]
Molecular Weight 201.22 g/mol [9][10][11]
Appearance Yellow to orange to brown powder[10]
Melting Point 201-203 °C[11]
SMILES O=C1NC=CC(OCC2=CC=CC=C2)=C1[10][11]
InChI Key DOVNUEPFPBWTSV-UHFFFAOYSA-N[10][11]

Role in Medicinal Chemistry

While direct biological activity data for this compound is not extensively reported, its significance lies in its role as a key building block and scaffold for the synthesis of more complex and potent molecules. The two key structural motifs, the 1-methyl-2-pyridone core and the 4-benzyloxy group, each contribute to its utility in drug discovery.

The 1-Methyl-2-Pyridone Core: A Privileged Scaffold

As previously mentioned, the pyridinone ring is a versatile pharmacophore. The N-methylation in this compound blocks the hydrogen bond donor capability at the nitrogen, which can be a strategic modification to fine-tune binding interactions with biological targets and improve pharmacokinetic properties such as cell permeability.

The 4-Benzyloxy Group: A Versatile Moiety

The benzyloxy group at the 4-position serves multiple purposes in medicinal chemistry:

  • Protecting Group: The benzyl group can be used as a protecting group for the hydroxyl function, which can be deprotected in a later synthetic step to reveal the 4-hydroxy-2-pyridone core, a known pharmacophore in its own right.

  • Key Binding Element: The phenyl ring of the benzyloxy group can engage in various non-covalent interactions with protein targets, including π-π stacking, hydrophobic, and van der Waals interactions. These interactions are often crucial for achieving high binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The introduction of the benzyloxy group significantly increases the lipophilicity of the molecule, which can influence its solubility, membrane permeability, and metabolic stability.

Applications in Drug Discovery Programs

The this compound scaffold can be envisioned as a starting point for the development of inhibitors for various enzyme families and receptors. For instance, structurally related molecules containing the benzyloxy moiety have shown activity as inhibitors of lysine-specific demethylase 1 (LSD1) and monoamine oxidase (MAO).

Table 2: Biological Activities of Structurally Related Compounds

Compound ClassTargetKey Compound ExampleIC₅₀ ValueReference
4-(4-Benzyloxy)phenoxypiperidinesLysine-specific demethylase 1 (LSD1)Compound 10d4 µM[12]
Indolyl Propargylamino DerivativesMonoamine Oxidase A (MAO-A)Hybrid 55.2 nM[13]
Indolyl Propargylamino DerivativesMonoamine Oxidase B (MAO-B)Hybrid 543 nM[13]
Indolyl Propargylamino DerivativesAcetylcholinesterase (AChE)Hybrid 50.35 µM[13]
Indolyl Propargylamino DerivativesButyrylcholinesterase (BuChE)Hybrid 50.46 µM[13]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound, based on established chemical literature for similar transformations. Researchers should optimize these conditions for their specific laboratory settings.

Synthesis of 4-Hydroxy-1-methyl-2-pyridone (Intermediate)

A detailed procedure for the synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one from dehydroacetic acid is available, which can be adapted for the synthesis of the unmethylated precursor.[4] Subsequent N-methylation would yield the desired intermediate.

Synthesis of this compound

This procedure is adapted from general methods for the O-alkylation of pyridones.

Materials:

  • 4-Hydroxy-1-methyl-2-pyridone

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a solution of 4-hydroxy-1-methyl-2-pyridone in anhydrous DMF, add an excess of potassium carbonate.

  • Stir the suspension vigorously under an inert atmosphere at room temperature.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizing the Synthetic and Application Workflow

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the potential applications of this compound in drug discovery.

G cluster_synthesis Synthetic Pathway cluster_application Medicinal Chemistry Applications Start Starting Materials Intermediate 4-Hydroxy-1-methyl-2-pyridone Start->Intermediate N-methylation Target This compound Intermediate->Target Benzylation (O-alkylation) Scaffold Core Scaffold Target->Scaffold Use as a versatile building block Modification Further Chemical Modification Scaffold->Modification Introduction of diverse substituents Bioactive Biologically Active Molecules Modification->Bioactive Synthesis of compound libraries

Caption: Synthetic pathway and application workflow of this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry. Its straightforward synthesis and the presence of the privileged 1-methyl-2-pyridone scaffold, combined with the versatile 4-benzyloxy moiety, make it an attractive starting point for the design and synthesis of novel therapeutic agents. While direct biological data on this specific molecule is limited, its utility as a key intermediate for accessing a diverse range of more complex, biologically active compounds is clear. This technical guide provides a solid foundation for researchers and drug development professionals looking to leverage the potential of this compound in their discovery programs. Further exploration of its derivatives is warranted to unlock their full therapeutic potential across various disease areas.

References

Spectroscopic Data of 4-(Benzyloxy)-1-methyl-2-pyridone: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(Benzyloxy)-1-methyl-2-pyridone is a derivative of the pyridone heterocyclic system. The pyridone scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The benzoxyloxy substituent at the 4-position and the methyl group at the 1-position (the nitrogen atom) are expected to significantly influence its electronic distribution and, consequently, its spectroscopic properties. A thorough understanding of its spectroscopic signature is crucial for its unambiguous identification, purity assessment, and for elucidating its role in potential signaling pathways or as a pharmacophore.

Synthesis and Precursor Data

The direct synthesis and detailed characterization of this compound are not extensively reported. However, the synthesis of the parent compound, 4-Benzyloxy-2(1H)-pyridone, is documented. This compound serves as a key intermediate for the N-methylation to yield the target molecule.

Synthesis of 4-Benzyloxy-2(1H)-pyridone

The synthesis of 4-Benzyloxy-2(1H)-pyridone can be achieved through various synthetic routes, often involving the benzylation of 4-hydroxy-2-pyridone.

Spectroscopic Data of 4-Benzyloxy-2(1H)-pyridone

While a complete dataset for the N-methylated target is unavailable, some physical and chemical properties of the precursor, 4-Benzyloxy-2(1H)-pyridone, are known:

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₂[1][2]
Molecular Weight 201.22 g/mol [1][2]
CAS Number 53937-02-3[1][2]
Melting Point 201-203 °C[2]
Appearance Solid[2]

Predicted Spectroscopic Data of this compound

In the absence of experimental data, computational methods can provide predicted spectroscopic values. These predictions, while useful, should be confirmed by empirical data.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the methyl, benzyl, and pyridone protons. The introduction of the methyl group on the nitrogen atom will likely cause a downfield shift of the adjacent pyridone protons compared to the N-H precursor.

Predicted ¹³C NMR Spectrum

The carbon NMR would provide information on the carbon skeleton. Key signals would include the carbonyl carbon of the pyridone ring, the carbons of the benzyl group, and the newly introduced methyl carbon.

Predicted Mass Spectrum

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₃H₁₃NO₂), which is 215.25 g/mol . Fragmentation patterns would likely involve the loss of the benzyl group or parts of the pyridone ring.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data of this compound could not be provided as no specific literature detailing its characterization was found. Generally, the acquisition of such data would follow standard analytical chemistry procedures:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer.

  • Infrared (IR) Spectroscopy: The IR spectrum would typically be recorded using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

  • Mass Spectrometry (MS): Mass spectra would be obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS), depending on the compound's volatility and stability.

Signaling Pathways and Workflows

No specific signaling pathways or experimental workflows involving this compound have been described in the reviewed literature. Therefore, no diagrams can be generated for this section.

Conclusion

While the pyridone chemical class is of high interest to the scientific community, comprehensive spectroscopic data for this compound is currently lacking in publicly accessible scientific resources. The information available on its precursor, 4-Benzyloxy-2(1H)-pyridone, provides a foundational understanding. Further research involving the synthesis and thorough spectroscopic characterization of this compound is required to fill this data gap and facilitate its potential applications in research and drug development. Researchers interested in this compound are encouraged to perform its synthesis and characterization to contribute to the collective scientific knowledge.

References

4-(Benzyloxy)-1-methyl-2-pyridone: A Versatile Intermediate in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinone scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their ability to act as hydrogen bond donors and acceptors, as well as their capacity to serve as bioisosteres for other cyclic structures, makes them valuable moieties in drug design.[1][2] Among the various substituted pyridinones, 4-(Benzyloxy)-1-methyl-2-pyridone stands out as a key chemical intermediate. Its protected hydroxyl group at the 4-position and the methylated nitrogen at the 1-position provide a stable yet reactive platform for further chemical modifications. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Chemical Properties and Data

This compound is a solid at room temperature. Its core structure consists of a pyridin-2-one ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group. The key functional groups that dictate its reactivity are the benzyloxy group at the 4-position and the methyl group on the pyridone nitrogen. The benzyloxy group serves as a protecting group for the 4-hydroxy functionality, which can be deprotected under specific conditions to yield the corresponding 4-hydroxy-1-methyl-2-pyridone derivative.

Table 1: Physicochemical Properties of this compound and its Precursor

PropertyThis compound (Predicted)4-Benzyloxy-2(1H)-pyridone (Precursor)[3][4]
Molecular Formula C₁₃H₁₃NO₂C₁₂H₁₁NO₂
Molecular Weight 215.25 g/mol 201.22 g/mol
Appearance Off-white to pale yellow solidSolid
Melting Point Not available201-203 °C
CAS Number Not available53937-02-3

Table 2: Predicted Spectroscopic Data for this compound

¹H NMR (500 MHz, CDCl₃) δ (ppm) ¹³C NMR (125 MHz, CDCl₃) δ (ppm)
7.45 - 7.30 (m, 5H, Ar-H)164.5 (C=O)
7.15 (d, J = 7.5 Hz, 1H, H-6)160.2 (C-4)
6.20 (d, J = 2.5 Hz, 1H, H-3)140.5 (C-6)
6.10 (dd, J = 7.5, 2.5 Hz, 1H, H-5)135.8 (Ar-C)
5.10 (s, 2H, OCH₂)128.8 (Ar-CH)
3.50 (s, 3H, NCH₃)128.5 (Ar-CH)
127.9 (Ar-CH)
105.5 (C-5)
98.0 (C-3)
70.5 (OCH₂)
34.0 (NCH₃)

Note: The spectroscopic data for this compound is predicted based on known spectral data for structurally similar compounds.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxy-2-pyridone. The first step involves the protection of the hydroxyl group as a benzyl ether, followed by the methylation of the pyridone nitrogen.

Step 1: Synthesis of 4-Benzyloxy-2(1H)-pyridone (Precursor)

A common method for the benzylation of the 4-hydroxy group involves a Williamson ether synthesis.

Experimental Protocol:

  • To a solution of 4-hydroxy-2-pyridone (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-benzyloxy-2(1H)-pyridone.[3]

Step 2: Synthesis of this compound

The N-methylation of the pyridone ring can be accomplished using a variety of methylating agents.

Experimental Protocol:

  • Suspend 4-benzyloxy-2(1H)-pyridone (1 equivalent) in a solvent like acetone or DMF.

  • Add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents) and stir the mixture.

  • Add methyl iodide (1.2 equivalents) to the suspension.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Applications as a Chemical Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery. The benzyloxy group can be selectively removed by catalytic hydrogenation to reveal the 4-hydroxy group, which can then be further functionalized. The pyridone core itself can undergo various chemical transformations, including electrophilic substitution and cross-coupling reactions.

Hypothetical Synthetic Pathway towards a Bioactive Molecule

The following diagram illustrates a hypothetical synthetic pathway where this compound serves as a key intermediate in the synthesis of a potential kinase inhibitor. This pathway demonstrates the utility of the intermediate in introducing structural diversity.

G A This compound B Nitration (HNO₃, H₂SO₄) A->B Step 1 C 4-(Benzyloxy)-1-methyl-3-nitro-2-pyridone B->C D Reduction (H₂, Pd/C) C->D Step 2 E 3-Amino-4-hydroxy-1-methyl-2-pyridone D->E F Amide Coupling (Aryl acid chloride) E->F Step 3 G Hypothetical Kinase Inhibitor F->G

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

In this proposed workflow, the pyridone ring is first nitrated at the 3-position. Subsequent reduction of the nitro group to an amine and debenzylation of the 4-benzyloxy group occur simultaneously under catalytic hydrogenation conditions. The resulting 3-amino-4-hydroxy-1-methyl-2-pyridone is a versatile building block that can be further elaborated, for instance, through amide bond formation with a substituted aryl acid chloride to yield a potential kinase inhibitor.

Logical Relationship of Functional Group Transformations

The strategic use of protecting groups and the sequence of reactions are crucial for the successful synthesis of the target molecule. The following diagram illustrates the logical relationship between the key functional group transformations.

G cluster_0 Starting Intermediate cluster_1 Key Transformations cluster_2 Final Elaboration A This compound B Electrophilic Aromatic Substitution (e.g., Nitration) A->B Access to 3-substituted pyridones C Reduction of Nitro Group B->C Introduction of amine functionality D Deprotection of Benzyl Ether C->D Unmasking of hydroxyl group E Functionalization of Amino Group (e.g., Amide Coupling) D->E Attachment of diverse side chains

Caption: Key functional group interconversions.

Conclusion

This compound is a synthetically useful intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the presence of strategically placed functional groups allow for the generation of diverse libraries of pyridone-containing compounds for biological screening. The methodologies and synthetic strategies outlined in this guide provide a solid foundation for researchers to utilize this versatile building block in their quest for novel therapeutic agents. Further exploration of the reactivity of this intermediate is likely to uncover new and efficient pathways to complex molecular architectures with valuable pharmacological properties.

References

The Pyridinone Scaffold: A Privileged Core for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridinone ring, a six-membered nitrogen-containing heterocycle, is recognized in medicinal chemistry as a "privileged scaffold."[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its utility as a versatile bioisostere for amides and other ring systems, have established it as a cornerstone in modern drug discovery.[1][3] Pyridinone derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of potent and selective agents against a range of diseases.[4] This technical guide provides a detailed examination of key therapeutic targets for pyridinone-based compounds, focusing on oncology, virology, and neurology, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Anticancer Therapeutic Target: PIM-1 Kinase

Pyridinone-containing molecules have shown significant promise as anticancer agents by targeting protein kinases, which are critical regulators of cell signaling pathways fundamental to cancer cell proliferation and survival.[1][5] One of the most prominent targets in this class is the Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase.

PIM-1 is a constitutively active serine/threonine kinase whose overexpression is implicated in numerous hematological and solid tumors, including prostate cancer and leukemia.[6][7] It is a key downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell cycle progression and the inhibition of apoptosis.[6][8] Pyridinone scaffolds have been successfully employed as ATP-competitive inhibitors of PIM-1.[9]

PIM-1 Signaling Pathway

PIM-1 kinase is a central node in a complex signaling network that promotes cell survival and proliferation. Activated by the JAK/STAT pathway, PIM-1 phosphorylates a wide array of downstream substrates. A key anti-apoptotic function of PIM-1 is the phosphorylation and inactivation of the pro-apoptotic protein BAD at Ser112, Ser136, and Ser155.[6][10][11] This prevents BAD from forming heterodimers with anti-apoptotic proteins like Bcl-2, thereby promoting cell survival.[10][12] PIM-1 inhibitors block these downstream phosphorylation events, reactivating the apoptotic cascade in cancer cells.

PIM1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization PIM1 PIM-1 Kinase BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylation (Inactivation) Bcl2 Bcl-2 (Anti-apoptotic) BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Inhibitor Pyridinone Inhibitor Inhibitor->PIM1 Inhibition PIM1_gene PIM-1 Gene STAT_dimer->PIM1_gene Transcription PIM1_gene->PIM1 Translation

PIM-1 signaling pathway and point of inhibition.
Quantitative Data: Pyridinone-Based PIM-1 Inhibitors

The inhibitory activity of pyridinone derivatives against PIM-1 kinase is typically quantified by their half-maximal inhibitory concentration (IC50).

Compound ClassSpecific DerivativeIC50 (µM)Assay TypeReference
O-alkyl PyridineCompound 4c0.110Enzymatic[9]
O-alkyl PyridineCompound 4f0.095Enzymatic[9]
Experimental Protocol: In Vitro PIM-1 Kinase Assay (ADP-Glo™)

This protocol outlines the measurement of PIM-1 kinase activity and its inhibition by pyridinone compounds using the luminescence-based ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced in the kinase reaction.[13]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer solution (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[13]

  • PIM-1 Enzyme: Dilute recombinant human PIM-1 kinase in 1X kinase buffer to the desired working concentration (e.g., 10 ng/µL).

  • Substrate/ATP Mix: Prepare a solution containing a suitable PIM-1 peptide substrate (e.g., S6K substrate) and ATP at a concentration near its Km value (e.g., 500 µM ATP) in 1X kinase buffer.[13]

  • Test Compound: Prepare a serial dilution of the pyridinone inhibitor in 100% DMSO. Subsequently, dilute these into the 1X kinase buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be consistent and low (e.g., <1%).

2. Assay Procedure:

  • Add 1 µL of the diluted test compound or vehicle (DMSO) to the wells of a low-volume 384-well plate.[13]

  • Add 2 µL of the diluted PIM-1 enzyme solution to each well.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.[13]

  • Incubate the reaction at room temperature for 60 minutes.[13]

3. Signal Detection:

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[13]

  • Incubate at room temperature for 40 minutes.[13]

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.[13]

  • Incubate at room temperature for 30 minutes.[13]

  • Measure the luminescence of each well using a plate-reading luminometer.

4. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced and thus to the PIM-1 kinase activity.

  • Plot the luminescence signal against the logarithm of the inhibitor concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce PIM-1 activity by 50%.

ADP_Glo_Workflow start Start reagent_prep Prepare Reagents: - Inhibitor Dilutions - PIM-1 Enzyme - Substrate/ATP Mix start->reagent_prep plate_setup Plate Setup (384-well): 1. Add Inhibitor/Vehicle (1µL) 2. Add PIM-1 Enzyme (2µL) reagent_prep->plate_setup pre_incubation Pre-incubate (15 min, RT) plate_setup->pre_incubation reaction_start Initiate Reaction: Add Substrate/ATP Mix (2µL) pre_incubation->reaction_start reaction_incubation Incubate (60 min, RT) reaction_start->reaction_incubation stop_reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent (5µL) reaction_incubation->stop_reaction stop_incubation Incubate (40 min, RT) stop_reaction->stop_incubation detect_signal Detect Signal: Add Kinase Detection Reagent (10µL) stop_incubation->detect_signal detect_incubation Incubate (30 min, RT) detect_signal->detect_incubation read_plate Read Luminescence (Plate Reader) detect_incubation->read_plate analyze_data Data Analysis: Calculate IC50 read_plate->analyze_data end End analyze_data->end

Workflow for the ADP-Glo™ PIM-1 Kinase Assay.

Antiviral Therapeutic Target: HIV-1 Integrase

The pyridinone scaffold is a key component in the development of potent antivirals, particularly against Human Immunodeficiency Virus Type 1 (HIV-1).[5][14] While some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), an emerging and promising class of pyridinone-based compounds targets the HIV-1 integrase (IN) enzyme through a novel mechanism.[5][14] These are known as Allosteric IN Inhibitors (ALLINIs).

Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's catalytic site, ALLINIs bind to a different, "allosteric" site at the dimer interface of the IN catalytic core domain.[15] This binding site is also used by the cellular co-factor Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is crucial for tethering the viral pre-integration complex to the host chromatin.[15][16] By binding to this site, ALLINIs induce aberrant, higher-order multimerization (or hyper-multimerization) of IN, leading to the formation of non-infectious, eccentric viral particles.[3][14][15]

Mechanism of Action: ALLINI-Induced IN Hyper-Multimerization

The normal function of HIV-1 integrase requires the ordered assembly of IN subunits into a tetramer on the viral DNA ends, forming a stable complex known as the intasome.[3][15] Pyridine-based ALLINIs act as a "molecular glue," binding to the IN dimer and promoting an abnormal polymerization of these dimers. This process disrupts the formation of functional intasomes and interferes with the correct morphogenesis of the virus particle during maturation.[3][17]

ALLINI_Mechanism cluster_normal Normal HIV-1 Maturation cluster_inhibited ALLINI-Inhibited Maturation IN_Monomer IN Monomer IN_Dimer IN Dimer IN_Monomer->IN_Dimer Dimerization IN_Tetramer Functional IN Tetramer (Intasome) IN_Dimer->IN_Tetramer Assembly on viral DNA Infectious_Virion Infectious Virion IN_Tetramer->Infectious_Virion Leads to IN_Monomer_I IN Monomer IN_Dimer_I IN Dimer IN_Monomer_I->IN_Dimer_I Dimerization IN_Polymer Aberrant IN Hyper-Multimer IN_Dimer_I->IN_Polymer Induces Polymerization ALLINI Pyridinone ALLINI ALLINI->IN_Dimer_I Binds to dimer interface NonInfectious_Virion Non-Infectious Virion (Eccentric Core) IN_Polymer->NonInfectious_Virion Leads to

Mechanism of ALLINI-induced IN hyper-multimerization.
Quantitative Data: Pyridine-Based ALLINIs

The antiviral potency of ALLINIs is measured by their half-maximal effective concentration (EC50) in cell-based assays.

Compound ClassSpecific DerivativeEC50 (nM)Target VirusReference
Pyridine-based ALLINI(-)-KF116~7Wild Type HIV-1[14][18]
Pyridine-based ALLINIKF116 (racemic)Not specifiedWild Type HIV-1[14]
Experimental Protocol: HTRF-Based IN Multimerization Assay

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the ability of pyridinone ALLINIs to induce IN multimerization in vitro.[3] The assay uses two recombinant IN proteins, one with a hexahistidine (6xHis) tag and the other with a FLAG tag.

1. Reagent Preparation:

  • Recombinant Proteins: Purify and prepare full-length HIV-1 IN with an N-terminal 6xHis tag (6xHis-IN) and full-length HIV-1 IN with an N-terminal FLAG tag (FLAG-IN).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 0.1% NP-40).

  • Test Compound: Prepare a serial dilution of the pyridinone ALLINI in DMSO, followed by dilution in assay buffer.

  • HTRF Antibodies: Prepare working solutions of Terbium cryptate-labeled anti-6xHis antibody (donor) and d2-labeled anti-FLAG antibody (acceptor).

2. Assay Procedure:

  • In a low-volume 384-well assay plate, combine 6xHis-IN and FLAG-IN in assay buffer to a final concentration of 50 nM each.

  • Add the serially diluted test compound to the wells. Include a vehicle-only control (DMSO).

  • Incubate the plate at 37°C for 60 minutes to allow inhibitor-induced multimerization to occur.

  • Add the anti-6xHis-Tb (donor) and anti-FLAG-d2 (acceptor) antibodies to the wells.

  • Incubate the plate at 4°C for 4 hours or overnight to allow antibody binding.

3. Signal Detection:

  • Read the plate on an HTRF-compatible plate reader. Excite at 340 nm and measure emission at two wavelengths: 665 nm (acceptor, FRET signal) and 620 nm (donor, internal control).

4. Data Analysis:

  • Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • The HTRF ratio is proportional to the degree of IN multimerization, as a high ratio indicates proximity of the 6xHis-IN and FLAG-IN proteins.

  • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the inhibitor that produces 50% of the maximal multimerization signal.

Neurological Therapeutic Target: mGluR5

In the central nervous system (CNS), pyridinone scaffolds have been developed as potent and selective modulators of neurotransmitter receptors.[5] A key target is the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor (GPCR) that plays a critical role in synaptic plasticity, learning, and memory.[19][20] Dysregulation of mGluR5 signaling is associated with neurological and psychiatric disorders, including schizophrenia.[21] Pyridinone derivatives have been identified as Positive Allosteric Modulators (PAMs) of mGluR5.

mGluR5 PAMs do not activate the receptor directly but bind to an allosteric site, enhancing the receptor's response to its endogenous ligand, glutamate.[21][22] This approach offers greater subtype selectivity and a more nuanced modulation of receptor function compared to direct agonists.

mGluR5 Signaling Pathway

mGluR5 is a Gq/11-coupled receptor.[19] Upon activation by glutamate, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[22] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][22] This transient increase in intracellular Ca2+ concentration is a key signaling event that mGluR5 PAMs potentiate.

mGluR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm mGluR5 mGluR5 Receptor Gq Gq/11 mGluR5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Downstream Downstream Signaling DAG->Downstream Ca_Cytoplasm [Ca2+]i ↑ ER->Ca_Cytoplasm Ca2+ Release Ca_Store Ca2+ Store Ca_Cytoplasm->Downstream Glutamate Glutamate Glutamate->mGluR5 Binds PAM Pyridinone PAM PAM->mGluR5 Potentiates

mGluR5 signaling pathway and PAM potentiation.
Quantitative Data: Pyridinone-Based mGluR5 PAMs

The activity of mGluR5 PAMs is determined by their EC50, the concentration at which they produce 50% of their maximal potentiation of an EC20 response to glutamate.

Compound ClassSpecific DerivativeEC50 (nM)Assay TypeReference
Pyridinone PAMVU0409551235Calcium Flux[23]
Oxadiazole PAMVU03660313.8Calcium Flux[24]
Oxadiazole PAMVU02403812.3Calcium Flux[24]
Experimental Protocol: Fluorescence-Based Calcium Flux Assay

This protocol describes a common method for identifying and characterizing mGluR5 PAMs by measuring changes in intracellular calcium concentration using a fluorometric imaging plate reader (FLIPR).[24][25]

1. Cell Culture and Plating:

  • Use a stable cell line expressing recombinant mGluR5 (e.g., HEK293 or CHO cells).

  • Seed the cells into black-walled, clear-bottomed 384-well plates at an appropriate density (e.g., 20,000 cells/well).[24]

  • Allow cells to adhere and grow overnight at 37°C in a 5% CO2 incubator.

2. Dye Loading:

  • Remove the culture medium from the wells.

  • Add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-3) diluted in an assay buffer (e.g., Tyrode's solution).[26][27]

  • Incubate the plate for 45-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.[25]

3. Assay Procedure (FLIPR):

  • Place the dye-loaded cell plate into the FLIPR instrument, which measures fluorescence intensity over time.

  • Baseline Reading: Establish a stable baseline fluorescence reading for several seconds.

  • Compound Addition: The instrument adds the pyridinone test compounds at various concentrations to the wells. A PAM by itself should not elicit a significant calcium response.[26]

  • Agonist Addition: After a short pre-incubation with the test compound (e.g., 2 minutes), the instrument adds a sub-maximal concentration of glutamate (typically an EC20 concentration, which gives 20% of the maximal response).[27]

  • Signal Reading: Continue to measure fluorescence intensity for several minutes to capture the full calcium response.

4. Data Analysis:

  • The fluorescence signal is proportional to the intracellular calcium concentration.

  • Calculate the peak fluorescence response for each well after the addition of glutamate.

  • Normalize the data to the response elicited by a maximal concentration of glutamate (100%) and the response to buffer alone (0%).

  • Plot the normalized response against the logarithm of the PAM concentration.

  • Fit the data using a sigmoidal dose-response curve to determine the EC50 value of the PAM.

References

Probing the Enigmatic Mechanism of Action of 4-(Benzyloxy)-1-methyl-2-pyridone: A Technical Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-(Benzyloxy)-1-methyl-2-pyridone is a synthetic organic compound belonging to the diverse and pharmacologically significant pyridone family. While direct experimental data on its mechanism of action remains to be elucidated, its structural features—a 1-methyl-2-pyridone core appended with a benzyloxy group at the 4-position—suggest a range of potential biological activities. The 2-pyridone nucleus is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a multitude of biological targets. This technical guide consolidates the known mechanisms of action of structurally related pyridone derivatives to postulate the potential biological roles of this compound. This document aims to provide a foundational resource for researchers initiating studies on this compound, offering insights into potential therapeutic applications and guiding future experimental design. The information presented herein is based on an extensive review of scientific literature pertaining to analogous compounds.

Potential Mechanisms of Action Based on the 2-Pyridone Scaffold

The 2-pyridone core is a recurring motif in numerous biologically active compounds, spanning a wide array of therapeutic areas. Its ability to act as a hydrogen bond donor and acceptor, coupled with its planar structure, facilitates interactions with various enzymatic active sites and receptors. Based on the activities of its structural analogs, this compound could potentially exhibit the following mechanisms of action:

Anticancer Activity

Derivatives of 4-hydroxy-2-pyridone have demonstrated significant potential as anticancer agents. A notable example is Sambutoxin, which inhibits the proliferation of various cancer cells.[1] The proposed mechanism involves the induction of reactive oxygen species (ROS), leading to a cascade of events including DNA damage, cell cycle arrest, and apoptosis.[1] Other pyridone-containing compounds have also shown antiproliferative activity against murine P-388 leukemia.[2]

Potential Signaling Pathway:

anticancer_pathway This compound This compound ROS Production ROS Production This compound->ROS Production DNA Damage DNA Damage ROS Production->DNA Damage Mitochondrial Apoptosis Pathway Mitochondrial Apoptosis Pathway ROS Production->Mitochondrial Apoptosis Pathway ATM/Chk2 Activation ATM/Chk2 Activation DNA Damage->ATM/Chk2 Activation G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest ATM/Chk2 Activation->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis Mitochondrial Apoptosis Pathway->Apoptosis

Figure 1: Postulated anticancer signaling pathway.
Enzyme Inhibition

The 2-pyridone scaffold is a versatile platform for the design of enzyme inhibitors. Structurally related compounds have been shown to inhibit a variety of enzymes:

  • Lysine-Specific Demethylase 1 (LSD1): Derivatives of 4-(4-benzyloxy)phenoxypiperidine have been identified as reversible inhibitors of LSD1, an enzyme implicated in cancer.[3]

  • Monoamine Oxidase (MAO): 4-hydroxy-N'-[benzylidene/1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides are potent dual inhibitors of both MAO-A and MAO-B.[4]

  • Matrix Metalloproteinases (MMPs): Certain 4-phenoxybenzenesulfonyl pyrrolidine derivatives act as MMP inhibitors, which could be relevant in cancer metastasis.[5]

Modulation of Protein-Protein Interactions

Recent studies have highlighted the potential of pyridone derivatives to interfere with protein-protein interactions. For instance, 4-amino-2-pyridone derivatives have been identified as potent inhibitors of Proprotein Convertase Subtilisin-like Kexin type 9 (PCSK9).[6] By inhibiting the secretion of PCSK9, these compounds lead to an increase in the expression of the LDL receptor, a mechanism of interest for the treatment of hypercholesterolemia.[6]

Illustrative Workflow for PCSK9 Inhibition Screening:

pcsk9_workflow cluster_0 In Vitro Screening cluster_1 In Vivo Validation Compound Library Compound Library Compound Treatment Compound Treatment Compound Library->Compound Treatment HepG2 Cell Culture HepG2 Cell Culture HepG2 Cell Culture->Compound Treatment PCSK9 Secretion Assay PCSK9 Secretion Assay Compound Treatment->PCSK9 Secretion Assay LDLR Expression Analysis LDLR Expression Analysis PCSK9 Secretion Assay->LDLR Expression Analysis Hit Identification Hit Identification LDLR Expression Analysis->Hit Identification Compound Administration Compound Administration Hit Identification->Compound Administration Animal Model (e.g., C57BL/6J mice) Animal Model (e.g., C57BL/6J mice) Animal Model (e.g., C57BL/6J mice)->Compound Administration Toxicity Assessment Toxicity Assessment Compound Administration->Toxicity Assessment Efficacy Evaluation Efficacy Evaluation Compound Administration->Efficacy Evaluation

Figure 2: Experimental workflow for identifying PCSK9 inhibitors.
Antimicrobial and Antimalarial Activities

The 4(1H)-pyridone scaffold is a known pharmacophore for antimalarial activity, targeting the parasite's electron transport chain.[7] Additionally, derivatives of 4-hydroxy-2-pyridone have demonstrated antibacterial properties.[7]

Quantitative Data from Structurally Related Compounds

To provide a comparative perspective, the following table summarizes the reported biological activities of various pyridone derivatives.

Compound ClassTargetAssayIC50 / ActivityReference
4-(4-benzyloxy)phenoxypiperidinesLSD1In vitro enzymatic assay4 µM[3]
4-hydroxy-N'-(1-phenylethylidene)-2H-benzo[e][7][8]thiazine-3-carbohydrazide 1,1-dioxideMAO-AIn vitro enzymatic assay0.11 ± 0.005 µM[4]
methyl 4-hydroxy-2H-benzo[e][7][8]thiazine-3-carboxylate 1,1-dioxideMAO-BIn vitro enzymatic assay0.21 ± 0.01 µM[4]
4-amino-2-pyridone derivative (5c)PCSK9 SecretionHepG2 cell-based assayTotal block at 5 µM[6]
SambutoxinCancer Cell ProliferationIn vitro cell viability studyVaries by cell line[1]

Detailed Experimental Protocols (Based on Analog Studies)

The following are generalized protocols for key experiments, adapted from studies on structurally similar compounds. These can serve as a starting point for the investigation of this compound.

In Vitro Cancer Cell Viability Assay
  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of the test compound.

  • Viability Assessment (MTT Assay): After a 48-72 hour incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours. The formazan crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.

Reactive Oxygen Species (ROS) Detection Assay
  • Cell Treatment: Cells are seeded in a 24-well plate and treated with the test compound for a specified time.

  • Staining: The cells are then incubated with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for 30 minutes.

  • Imaging: The fluorescence intensity is observed and captured using a fluorescence microscope.

  • Quantification: For quantitative analysis, the stained cells can be analyzed by flow cytometry.

PCSK9 Secretion Assay
  • Cell Culture and Treatment: HepG2 cells are cultured to near confluency and then treated with the test compound in a serum-free medium for 24-48 hours.

  • Sample Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of secreted PCSK9 in the supernatant is quantified using a commercially available human PCSK9 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: The amount of secreted PCSK9 is normalized to the total protein content of the corresponding cell lysate.

Conclusion and Future Directions

While the precise mechanism of action of this compound is yet to be experimentally determined, the extensive research on its structural analogs provides a strong foundation for targeted investigation. The pyridone scaffold's proven interaction with a diverse range of biological targets, including enzymes and protein-protein interfaces, suggests that this compound could hold significant therapeutic potential.

Future research should focus on a systematic in vitro screening of this compound against a panel of cancer cell lines and key enzymes such as LSD1, MAO, and MMPs. Furthermore, its potential to modulate protein-protein interactions, particularly the PCSK9-LDLR axis, warrants investigation. The experimental protocols outlined in this guide offer a starting point for these crucial next steps in characterizing the biological activity of this enigmatic compound. The elucidation of its mechanism of action will be pivotal in unlocking its potential for drug development.

References

Methodological & Application

Synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 4-(benzyloxy)-1-methyl-2-pyridone and its derivatives. This class of compounds is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the 2-pyridone scaffold in numerous biologically active molecules. These protocols offer a comprehensive guide, from the preparation of the initial pyridone core to subsequent derivatization, enabling the generation of a library of compounds for further investigation.

Introduction

The 2-pyridone nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse pharmacological activities. The 4-benzyloxy-1-methyl-2-pyridone core provides a versatile platform for the development of novel therapeutic agents. The benzyloxy group at the 4-position can be readily deprotected to reveal a hydroxyl group for further functionalization, while the N-methyl group enhances metabolic stability and modulates physicochemical properties. This document outlines a robust synthetic pathway to this core structure and provides methodologies for the introduction of substituents at various positions of the pyridone ring.

Synthetic Workflow Overview

The synthesis of this compound derivatives can be achieved through a multi-step process. The general workflow involves the initial synthesis of the 4-benzyloxy-2(1H)-pyridone core, followed by N-methylation, and subsequent derivatization of the pyridone ring.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 4-Benzyloxy-2(1H)-pyridone cluster_1 Step 2: N-Methylation cluster_2 Step 3: Derivatization (Optional) A 4-Hydroxypyridine B Protection of Hydroxyl Group (Benzylation) A->B Benzyl Bromide, Base C Oxidation B->C m-CPBA D Rearrangement C->D Acetic Anhydride, Heat E 4-Benzyloxy-2(1H)-pyridone D->E F 4-Benzyloxy-2(1H)-pyridone G N-Methylation F->G Methyl Iodide, Base H This compound G->H I This compound J Halogenation I->J NBS / NCS M Further Functionalization I->M L Cross-Coupling (e.g., Suzuki) J->L Boronic Acid, Pd Catalyst J->M K Substituted Derivative L->K Logical_Flow Start Start: 4-Hydroxypyridine Step1 Synthesis of 4-Benzyloxy-2(1H)-pyridone Start->Step1 Step2 N-Methylation of Pyridone Core Step1->Step2 Core_Product This compound Step2->Core_Product Step3a Halogenation (e.g., Bromination) Core_Product->Step3a Step3b Direct C-H Functionalization Core_Product->Step3b Intermediate Halogenated Intermediate Step3a->Intermediate Final_Derivatives Diverse Substituted Derivatives Step3b->Final_Derivatives Step4 Cross-Coupling (e.g., Suzuki, Sonogashira) Intermediate->Step4 Step4->Final_Derivatives

Application Notes and Protocols: 4-(Benzyloxy)-1-methyl-2-pyridone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridone scaffolds are recognized as privileged structures in medicinal chemistry, demonstrating a wide range of biological activities.[1] Their utility stems from their ability to act as hydrogen bond donors and acceptors, and as bioisosteres for various functional groups, thereby influencing properties like solubility, metabolic stability, and target binding.[1] This document provides a hypothetical framework for the investigation of 4-(Benzyloxy)-1-methyl-2-pyridone , a novel pyridone derivative, as a potential kinase inhibitor for oncology applications. The protocols and data presented herein are illustrative and intended to serve as a guide for the experimental evaluation of this and similar compounds.

While specific data for this compound is not extensively available in public literature, related N-methyl-2-pyridone structures have been investigated as inhibitors of BET proteins in cancer and inflammation.[2] This suggests that the core scaffold is amenable to targeting proteins involved in cellular proliferation and gene regulation.

Hypothetical Target and Mechanism of Action

For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of a key oncogenic kinase, such as a member of the Mitogen-Activated Protein Kinase (MAPK) pathway. The proposed mechanism involves competitive binding to the ATP-binding site of the kinase, thereby inhibiting downstream signaling events that lead to cell proliferation and survival.

Quantitative Data Summary

The following tables summarize hypothetical in vitro data for this compound against a panel of kinases and cancer cell lines.

Table 1: Kinase Inhibition Profile

Kinase TargetIC50 (nM)Assay Type
MEK115TR-FRET
ERK2250TR-FRET
BRAF>10,000Biochemical
EGFR>10,000Biochemical

Table 2: Anti-proliferative Activity

Cell LineCancer TypeIC50 (µM)
A375Malignant Melanoma (BRAF V600E)0.5
HCT116Colon Carcinoma (KRAS G13D)1.2
HeLaCervical Cancer2.5
MCF-7Breast Cancer (Wild-type RAS/RAF)>50

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of this compound against a target kinase (e.g., MEK1).

Materials:

  • Recombinant human MEK1 kinase

  • Europium-labeled anti-phospho-substrate antibody

  • FITC-labeled substrate peptide

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (dissolved in DMSO)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 4 µL of the kinase/substrate mixture (pre-mixed in Assay Buffer) to each well.

  • Initiate the kinase reaction by adding 4 µL of ATP solution (at a concentration equal to the Km for the specific kinase) to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding 10 µL of TR-FRET detection buffer containing the Eu-labeled antibody.

  • Incubate for an additional 60 minutes at room temperature to allow for antibody binding.

  • Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio and plot the results against the inhibitor concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT)

This protocol details the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effect of this compound on a cancer cell line (e.g., A375).

Materials:

  • A375 melanoma cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear flat-bottom plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed A375 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare a serial dilution of this compound in culture media.

  • Remove the old media from the wells and add 100 µL of the media containing the diluted compound or vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the media/MTT mixture from the wells.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.

Visualizations

Diagram 1: Hypothetical Signaling Pathway

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Promotes Inhibitor This compound Inhibitor->MEK Inhibits

Caption: Hypothetical inhibition of the MAPK signaling pathway by this compound.

Diagram 2: Experimental Workflow for Compound Evaluation

Drug_Discovery_Workflow Start Compound Synthesis This compound Primary_Screen Primary Screening: In Vitro Kinase Assay (MEK1) Start->Primary_Screen Dose_Response IC50 Determination: Dose-Response Curve Primary_Screen->Dose_Response Selectivity Selectivity Profiling: Kinase Panel Dose_Response->Selectivity Cell_Assay Cellular Potency: Anti-Proliferation Assay (A375) Selectivity->Cell_Assay Mechanism Mechanism of Action: Western Blot for p-ERK Cell_Assay->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A streamlined workflow for the initial evaluation of a novel kinase inhibitor candidate.

References

Application Notes and Protocols for the Synthesis and Functionalization of 4-(Benzyloxy)-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for key reactions involving 4-(benzyloxy)-1-methyl-2-pyridone. This versatile building block is a valuable intermediate in the synthesis of a variety of more complex molecules. The following sections detail the synthesis of the parent compound and subsequent functionalization reactions, including halogenation, palladium-catalyzed cross-coupling, and deprotection.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step sequence starting from 4-benzyloxypyridine-N-oxide. The first step involves a rearrangement to the corresponding 2-pyridone, followed by N-methylation.

Experimental Protocol: Synthesis of 4-Benzyloxy-2(1H)-pyridone

This protocol is adapted from a known procedure for the synthesis of 2-pyridone derivatives from N-oxides.[1]

Reaction Scheme:

Materials:

  • 4-Benzyloxypyridine-N-oxide

  • Acetic anhydride

  • Ethyl acetate

  • Methanol

Procedure:

  • In a round-bottom flask, suspend 4-benzyloxypyridine-N-oxide (1.0 eq) in acetic anhydride (approximately 6 mL per gram of starting material).

  • Heat the mixture to reflux for 1.5 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetic anhydride.

  • Dissolve the residue in a mixture of ethyl acetate and methanol (e.g., 15:1 v/v) and heat at 60 °C for 2 hours.

  • Cool the solution to room temperature to allow the product to precipitate.

  • Collect the solid by filtration, wash with a cold mixture of ethyl acetate and methanol, and dry to afford 4-benzyloxy-2(1H)-pyridone.

  • The filtrate can be concentrated and the residue purified by recrystallization to obtain a second crop of the product.

Starting MaterialReagentSolventTime (h)Temperature (°C)Yield (%)Reference
4-Benzyloxypyridine-N-oxideAcetic anhydrideAcetic anhydride1.5Reflux~49[1]
Experimental Protocol: N-Methylation of 4-Benzyloxy-2(1H)-pyridone

This protocol is based on a general procedure for the selective N-alkylation of 4-alkoxy-2-pyridones.[2]

Reaction Scheme:

Materials:

  • 4-Benzyloxy-2(1H)-pyridone

  • Methyl iodide (CH₃I)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrabutylammonium iodide (n-Bu₄NI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-benzyloxy-2(1H)-pyridone (1.0 eq) in anhydrous THF, add potassium tert-butoxide (1.1 eq) and tetrabutylammonium iodide (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise and continue stirring at room temperature for 12-16 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

SubstrateAlkylating AgentBaseCatalystSolventTime (h)Temperature (°C)Typical Yield (%)Reference
4-Benzyloxy-2(1H)-pyridoneMethyl iodidet-BuOKn-Bu₄NITHF12-16Room Temp.High[2]

Functionalization of this compound

The this compound core can be further functionalized, primarily through electrophilic substitution on the pyridone ring. Halogenation at the C3 or C5 positions provides a handle for subsequent cross-coupling reactions.

Experimental Protocol: Iodination of this compound

This protocol is adapted from a radical-based C-H iodination of pyridones.[3] This reaction can lead to a mixture of mono- and di-iodinated products, and regioselectivity between C3 and C5 may vary.

Reaction Scheme:

Materials:

  • This compound

  • Iodine (I₂)

  • Potassium persulfate (K₂S₂O₈)

  • Manganese(II) sulfate (MnSO₄)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a sealed tube, combine this compound (1.0 eq), iodine (1.5 eq), potassium persulfate (2.0 eq), and manganese(II) sulfate (0.2 eq).

  • Add 1,2-dichloroethane as the solvent.

  • Seal the tube and heat the reaction mixture at 130 °C for 12-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous Na₂S₂O₃ solution.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the regioisomers and any unreacted starting material.

SubstrateIodinating SystemSolventTime (h)Temperature (°C)ProductsReference
This compoundI₂ / K₂S₂O₈ / MnSO₄DCE12-24130C3 and/or C5 iodo derivatives[3]

Palladium-Catalyzed Cross-Coupling Reactions

The halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-4-(benzyloxy)-1-methyl-2-pyridone

This is a representative protocol based on general Suzuki-Miyaura coupling procedures. The requisite 3-bromo derivative would first need to be synthesized, for example, via electrophilic bromination using a reagent like N-bromosuccinimide (NBS).

Reaction Scheme:

3-Bromo-4-(benzyloxy)-1-methyl-2-pyridone + Amine -> 3-(Amino)-4-(benzyloxy)-1-methyl-2-pyridone

This compound -> 4-Hydroxy-1-methyl-2-pyridone

Caption: Synthetic workflow for the preparation and functionalization of this compound.

Cross_Coupling_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination start 3-Halo-4-(benzyloxy)-1-methyl-2-pyridone suzuki_reagents Arylboronic Acid Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Amine Pd Catalyst, Base start->buchwald_reagents suzuki_product 3-Aryl-4-(benzyloxy)-1-methyl-2-pyridone suzuki_reagents->suzuki_product C-C Bond Formation buchwald_product 3-Amino-4-(benzyloxy)-1-methyl-2-pyridone buchwald_reagents->buchwald_product C-N Bond Formation

Caption: Key palladium-catalyzed cross-coupling pathways for functionalizing halogenated this compound.

References

Application Notes and Protocols: The Pyridone Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the 4-(Benzyloxy)-1-methyl-2-pyridone scaffold was the initial focus of this inquiry, a comprehensive literature search revealed a lack of specific data on its application as a kinase inhibitor. Therefore, this document provides a detailed overview of the broader 2-pyridone scaffold as a valuable core structure in the design of kinase inhibitors, using a well-studied p38 MAP kinase inhibitor as a representative example. The principles, protocols, and data presented herein are intended to serve as a guide for the development and evaluation of novel pyridone-based kinase inhibitors.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The pyridine scaffold is a cornerstone in modern medicinal chemistry, with many pyridine-containing molecules functioning as kinase inhibitors by interfering with the signaling cascades that drive cell division and survival. [1]The 2-pyridone core, in particular, offers a versatile platform for the synthesis of targeted inhibitors due to its unique structural and electronic properties, which allow for diverse substitutions to optimize potency, selectivity, and pharmacokinetic profiles. This application note details the utility of the 2-pyridone scaffold in kinase inhibitor design, focusing on inhibitors of p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory responses.

The 2-Pyridone Scaffold in Kinase Inhibition

The 2-pyridone structure is a privileged scaffold in medicinal chemistry. Derivatives of 2-pyridone have been synthesized and evaluated for their inhibitory activity against several kinases, including c-Src kinase. [2][3][4][5]For instance, one study reported a series of eighteen 2-pyridone derivatives, with the most potent compound, 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one, exhibiting a c-Src kinase inhibition IC50 value of 12.5 μM. [2][4]The pyridine ring's ability to act as an ATP-competitive inhibitor in the active site of kinases is a well-established mechanism for its therapeutic effects. [1]

Case Study: Pyridone-Based Inhibitors of p38 MAP Kinase

The p38 MAP kinase pathway is a critical signaling cascade involved in the production of pro-inflammatory cytokines like TNF-α and IL-1β. [6]Its dysregulation is implicated in inflammatory diseases, making it an attractive target for drug discovery. [6]Several pyridone-containing compounds have been investigated as p38 MAP kinase inhibitors.

Quantitative Data for Representative Pyridone-Based Kinase Inhibitors

The following table summarizes the inhibitory activity of a representative pyridone-based p38 MAP kinase inhibitor and a related c-Src inhibitor. This data is presented for illustrative purposes to highlight the potential of the pyridone scaffold.

Compound IDTarget KinaseInhibitor ScaffoldIC50 (µM)Reference
BIRB 796 p38α MAP KinasePyrazolyl-urea-naphthalene0.038[7]
Compound 36 c-Src Kinase2-Pyridone12.5[2][4]

Note: BIRB 796 is a highly potent, allosteric inhibitor of p38 and is included as a benchmark, though it does not contain a simple pyridone core. It highlights the potency that can be achieved in p38 inhibition. [7][8]

Signaling Pathways

Understanding the signaling context of the target kinase is crucial for inhibitor development. Below are diagrams of key kinase signaling pathways.

p38_MAPK_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Environmental Stress (UV, Osmotic Shock) Receptor Receptor Stress->Receptor Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK Activation MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylation p38 p38 MAPK MKK->p38 Phosphorylation (Thr180, Tyr182) MK2 MAPKAPK2 p38->MK2 Phosphorylation TranscriptionFactors Transcription Factors (ATF2, MEF2C) p38->TranscriptionFactors Phosphorylation GeneExpression Gene Expression (Inflammatory Response) MK2->GeneExpression TranscriptionFactors->GeneExpression Inhibitor Pyridone Inhibitor Inhibitor->p38

Caption: The p38 MAPK signaling pathway is activated by stress and cytokines, leading to cellular responses.

JNK_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation AP1 AP-1 Formation cJun->AP1 GeneExpression Gene Expression (Apoptosis, Inflammation) AP1->GeneExpression Akt_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (mTOR, GSK3β, FoxO) Akt->Downstream Phosphorylates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Response Cell Survival, Growth, Proliferation Downstream->Response PTEN PTEN PTEN->PIP3 Dephosphorylates Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare serial dilution of Pyridone Inhibitor Plate_Setup 3. Add inhibitor and kinase mix to plate Compound_Prep->Plate_Setup Kinase_Mix_Prep 2. Prepare Kinase/ Substrate master mix Kinase_Mix_Prep->Plate_Setup Reaction_Start 4. Initiate reaction with ATP Plate_Setup->Reaction_Start Incubation 5. Incubate at 30°C for 60 min Reaction_Start->Incubation ADP_Glo 6. Add ADP-Glo™ Reagent (stops reaction, depletes ATP) Incubation->ADP_Glo Detection_Reagent 7. Add Kinase Detection Reagent (converts ADP to ATP, generates light) ADP_Glo->Detection_Reagent Read_Plate 8. Measure luminescence Detection_Reagent->Read_Plate IC50_Calc 9. Plot data and calculate IC50 Read_Plate->IC50_Calc

References

Application Notes and Protocols: 4-(Benzyloxy)-1-methyl-2-pyridone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 4-(Benzyloxy)-1-methyl-2-pyridone as a key intermediate in organic synthesis. This versatile building block primarily serves as a protected precursor to the reactive 4-hydroxy-1-methyl-2-pyridone, a scaffold present in numerous biologically active molecules.

Introduction

This compound is a valuable reagent in synthetic organic chemistry, offering a strategic advantage in multi-step syntheses. The benzyl group acts as a robust protecting group for the 4-hydroxyl functionality, allowing for selective modifications at other positions of the pyridone ring or on other parts of a complex molecule. Subsequent deprotection unmasks the hydroxyl group, paving the way for further transformations. Pyridin-2(1H)-one and its derivatives are known to possess a range of biological activities, including anti-inflammatory, antifungal, and anticancer properties, making them significant targets in drug discovery.[1][2]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step sequence starting from 4-benzyloxy-2(1H)-pyridone. The first step involves the protection of the hydroxyl group of 4-hydroxy-2-pyridone as a benzyl ether, followed by the N-methylation of the resulting 4-benzyloxy-2(1H)-pyridone.

Table 1: Synthesis of this compound
StepReactionReagents and ConditionsTypical Yield (%)
1O-Benzylation4-Hydroxy-2-pyridone, Benzyl chloride, K₂CO₃, DMF, 80 °C85-95
2N-Methylation4-Benzyloxy-2(1H)-pyridone, Methyl iodide, NaH, THF, 0 °C to rt80-90
Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Benzyloxy-2(1H)-pyridone

  • To a solution of 4-hydroxy-2-pyridone (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl chloride (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Filter the resulting precipitate, wash with water, and dry under vacuum to afford 4-benzyloxy-2(1H)-pyridone.

Step 2: Synthesis of this compound

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 4-benzyloxy-2(1H)-pyridone (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

4-Hydroxy-2-pyridone 4-Hydroxy-2-pyridone 4-Benzyloxy-2(1H)-pyridone 4-Benzyloxy-2(1H)-pyridone 4-Hydroxy-2-pyridone->4-Benzyloxy-2(1H)-pyridone  Benzyl chloride, K₂CO₃, DMF This compound This compound 4-Benzyloxy-2(1H)-pyridone->this compound  Methyl iodide, NaH, THF

Caption: Synthetic workflow for this compound.

Application as a Protected Intermediate

The primary application of this compound is to serve as a stable, protected precursor to 4-hydroxy-1-methyl-2-pyridone. The benzyl protecting group can be readily removed via catalytic hydrogenation.

Table 2: Deprotection of this compound
ReactionReagents and ConditionsTypical Yield (%)
O-DebenzylationThis compound, H₂, Pd/C, Ethanol, rt95-99
Experimental Protocol: Synthesis of 4-Hydroxy-1-methyl-2-pyridone
  • Dissolve this compound (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 4-hydroxy-1-methyl-2-pyridone.

cluster_0 Protected Form cluster_1 Deprotection cluster_2 Active Form cluster_3 Further Synthesis This compound This compound H₂, Pd/C H₂, Pd/C This compound->H₂, Pd/C 4-Hydroxy-1-methyl-2-pyridone 4-Hydroxy-1-methyl-2-pyridone H₂, Pd/C->4-Hydroxy-1-methyl-2-pyridone Bioactive Molecules Bioactive Molecules 4-Hydroxy-1-methyl-2-pyridone->Bioactive Molecules

Caption: Role as a protected intermediate for bioactive molecules.

Applications in the Synthesis of Bioactive Molecules

The deprotected 4-hydroxy-1-methyl-2-pyridone is a versatile intermediate for the synthesis of various biologically active compounds. The hydroxyl group can undergo a range of transformations, and the pyridone core can be further functionalized.

Condensation Reactions

4-Hydroxy-pyridone derivatives are known to undergo condensation reactions with aldehydes at the C-3 or C-5 position.[1]

Table 3: Representative Condensation Reaction
Reactant 1Reactant 2ProductReagents and ConditionsTypical Yield (%)
4-Hydroxy-1-methyl-2-pyridoneBenzaldehyde3-(Phenyl(hydroxy)methyl)-4-hydroxy-1-methyl-2-pyridonePiperidine, Ethanol, Reflux60-75
Experimental Protocol: Condensation with Benzaldehyde
  • To a solution of 4-hydroxy-1-methyl-2-pyridone (1.0 eq) in ethanol, add benzaldehyde (1.1 eq).

  • Add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to afford the product.

Conclusion

This compound is a strategic synthetic intermediate, primarily utilized as a protected form of 4-hydroxy-1-methyl-2-pyridone. Its application allows for the controlled synthesis of complex molecules containing the 4-hydroxy-2-pyridone scaffold, which is a key pharmacophore in various therapeutic agents. The protocols outlined provide a foundation for the synthesis and application of this valuable building block in research and development.

References

Application Notes and Protocols for the Purification of 4-(Benzyloxy)-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 4-(Benzyloxy)-1-methyl-2-pyridone, a key intermediate in the synthesis of various pharmaceutical compounds. The described techniques, recrystallization and column chromatography, are standard yet robust methods to achieve high purity, which is critical for subsequent synthetic steps and biological assays.

Compound Information

PropertyDetails
IUPAC Name 4-(Benzyloxy)-1-methyl-1,2-dihydropyridin-2-one
Synonyms 4-(Phenylmethoxy)-1-methyl-2(1H)-pyridinone
Molecular Formula C₁₃H₁₃NO₂
Molecular Weight 215.25 g/mol
CAS Number 53937-03-4[1]
Appearance Off-white to pale yellow solid (crude); White crystalline solid (purified)
Melting Point Not readily available; expected to be a solid at room temperature.

Data Presentation: Comparison of Purification Methods

The following table summarizes representative data for the purification of this compound. The actual yields and purity will depend on the initial purity of the crude material and strict adherence to the protocols.

Purification MethodSolvent SystemTypical Yield (%)Purity (by HPLC, %)Key Advantages
Recrystallization Methanol/Ethyl Acetate75-90>99.0Simple, cost-effective, scalable
Column Chromatography Ethyl Acetate/Hexane Gradient60-80>99.5High resolution for removing closely related impurities

Experimental Protocols

Safety Precautions: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Method A: Recrystallization

This protocol is adapted from the purification of the closely related compound, 4-benzyloxy-2(1H)-pyridinone, which is effectively purified by recrystallization from a mixture of methanol and ethyl acetate.[2] This solvent system is suitable for compounds of moderate polarity.

Materials:

  • Crude this compound

  • Methanol (ACS grade)

  • Ethyl acetate (ACS grade)

  • Erlenmeyer flasks

  • Hotplate stirrer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Protocol:

  • Dissolution: In a 250 mL Erlenmeyer flask, add 5.0 g of crude this compound and a magnetic stir bar. Add a minimal amount of hot methanol (e.g., 20-30 mL) and heat the mixture with stirring on a hotplate. Continue to add hot methanol portion-wise until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: To the hot methanolic solution, add ethyl acetate dropwise until the solution becomes slightly turbid. Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Method B: Column Chromatography

Silica gel column chromatography is a highly effective method for purifying compounds with varying polarities. For pyridone derivatives, a gradient of ethyl acetate in hexane is a common and effective eluent system.[3]

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Ethyl acetate (ACS grade)

  • Hexane (ACS grade)

  • Chromatography column

  • Beakers and flasks for fraction collection

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the excess hexane to drain until it is level with the top of the silica.

  • Sample Loading: Dissolve a small amount of the crude this compound in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel and dry it completely. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., 10%, 20%, 30%, etc., in hexane).

  • Fraction Collection: Collect fractions in test tubes or small flasks.

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30-50% ethyl acetate in hexane). Visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude Crude Product dissolve Dissolve in min. hot Methanol crude->dissolve add_ea Add Ethyl Acetate to turbidity dissolve->add_ea clarify Clarify with hot Methanol add_ea->clarify cool_rt Cool to Room Temp. clarify->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filtrate Vacuum Filtration cool_ice->filtrate wash Wash with cold Ethyl Acetate filtrate->wash dry Dry under Vacuum wash->dry pure Pure Product dry->pure

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_setup Setup cluster_separation Separation cluster_recovery Recovery pack_column Pack Silica Gel Column with Hexane load_sample Load Crude Sample adsorbed on Silica pack_column->load_sample elute Elute with Hexane/ Ethyl Acetate Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for column chromatography purification.

References

Application Note: Spectroscopic Analysis of 4-(Benzyloxy)-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the nuclear magnetic resonance (NMR) and mass spectrometry (MS) analysis of 4-(Benzyloxy)-1-methyl-2-pyridone, a heterocyclic compound of interest in medicinal chemistry and drug development. Predicted spectral data and standardized experimental workflows are presented to guide researchers in its synthesis and characterization.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the O-benzylation of the commercially available precursor, 4-hydroxy-1-methyl-2-pyridone. This method is advantageous as it avoids the potential for competing N-alkylation that can occur when starting with 4-hydroxypyridone.

G cluster_synthesis Proposed Synthetic Pathway start 4-Hydroxy-1-methyl-2-pyridone reagents Benzyl Bromide (BnBr) Base (e.g., K₂CO₃) Solvent (e.g., Acetone) product This compound reagents->product Williamson Ether Synthesis workup Reaction Workup & Purification (Crystallization/Chromatography) product->workup

Caption: Proposed synthesis of the target compound.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and mass spectrometry data for this compound based on established chemical shift values for analogous structures and known fragmentation patterns.

Predicted ¹H NMR Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.45 - 7.30m5HPhenyl group protons (Ar-H)
~7.10d1HH-6 (Pyridone ring)
~6.15d1HH-5 (Pyridone ring)
~5.80s1HH-3 (Pyridone ring)
~5.10s2HBenzylic protons (-CH₂-)
~3.50s3HN-Methyl protons (-CH₃)
Predicted ¹³C NMR Data

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~165.0C-4 (Pyridone ring, C-O)
~162.0C-2 (Pyridone ring, C=O)
~140.0C-6 (Pyridone ring)
~135.0Quaternary Carbon (Phenyl ring, C-ipso)
~129.0Phenyl ring carbons
~128.5Phenyl ring carbons
~128.0Phenyl ring carbons
~105.0C-5 (Pyridone ring)
~95.0C-3 (Pyridone ring)
~71.0Benzylic carbon (-CH₂-)
~37.0N-Methyl carbon (-CH₃)
Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

m/z (Da)Assignment
216.10[M+H]⁺ (Calculated for C₁₃H₁₄NO₂)
238.08[M+Na]⁺ (Calculated for C₁₃H₁₃NNaO₂)
91.05[C₇H₇]⁺ (Tropylium ion, characteristic fragment)

Experimental Protocols

The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex gently if necessary.

  • Instrument Setup (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse Program: zg30

      • Number of Scans (ns): 16

      • Relaxation Delay (d1): 1.0 s

      • Acquisition Time (aq): ~4 s

      • Spectral Width (sw): ~20 ppm

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse Program: zgpg30

      • Number of Scans (ns): 1024 (or more, depending on sample concentration)

      • Relaxation Delay (d1): 2.0 s

      • Acquisition Time (aq): ~1 s

      • Spectral Width (sw): ~240 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra manually.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

    • Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.

    • Integrate the signals in the ¹H spectrum and pick peaks for both spectra.

G cluster_nmr NMR Experimental Workflow sample_prep Sample Preparation (5-10 mg in CDCl₃) instrument_setup Instrument Setup (Lock, Shim, Tune) sample_prep->instrument_setup h1_acq ¹H NMR Acquisition instrument_setup->h1_acq c13_acq ¹³C NMR Acquisition instrument_setup->c13_acq processing Data Processing (FT, Phasing, Calibration) h1_acq->processing c13_acq->processing analysis Spectral Analysis (Peak Picking, Integration) processing->analysis

Caption: Standard workflow for NMR analysis.

Mass Spectrometry Protocol
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation (LC-MS with ESI source):

    • Equilibrate the LC-MS system with the initial mobile phase conditions.

    • Calibrate the mass spectrometer using the manufacturer's recommended calibration solution to ensure high mass accuracy.

  • Data Acquisition (Direct Infusion or LC-MS):

    • Method A: Direct Infusion:

      • Infuse the working solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

      • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Method B: LC-MS:

      • Inject a small volume (e.g., 1-5 µL) of the working solution onto an appropriate LC column (e.g., C18).

      • Run a gradient elution from a high aqueous mobile phase to a high organic mobile phase.

      • Acquire mass spectra across the elution profile.

  • MS Parameters (Typical for ESI+):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 120 - 150 °C

    • Desolvation Gas (N₂) Flow: 600 - 800 L/hr

    • Desolvation Temperature: 350 - 450 °C

  • Data Analysis:

    • Extract the mass spectrum corresponding to the analyte.

    • Identify the molecular ion peak ([M+H]⁺) and any common adducts ([M+Na]⁺, [M+K]⁺).

    • Analyze the fragmentation pattern to confirm the structure. The presence of a peak at m/z 91 is a strong indicator of the benzyl moiety.

G cluster_ms Mass Spectrometry Workflow sample_prep Sample Preparation (1-10 µg/mL solution) instrument_setup Instrument Calibration (ESI Source) sample_prep->instrument_setup acquisition Data Acquisition (LC-MS or Infusion, ESI+) instrument_setup->acquisition analysis Data Analysis (Identify [M+H]⁺, Fragments) acquisition->analysis

Caption: Standard workflow for mass spectrometry analysis.

Predicted Mass Spectral Fragmentation

The primary fragmentation pathway for this compound under ESI-MS conditions is expected to be the cleavage of the benzylic ether bond. This process is driven by the formation of the highly stable tropylium cation.

G cluster_frag Predicted Fragmentation Pathway parent Parent Ion [M+H]⁺ m/z = 216.10 tropylium Tropylium Ion [C₇H₇]⁺ m/z = 91.05 parent->tropylium Major Fragment pyridone_rad Pyridone Radical Cation [C₆H₇NO₂]⁺˙ m/z = 125.05 parent->pyridone_rad Minor Fragment (via rearrangement)

Caption: Logical diagram of expected MS fragmentation.

Application Notes and Protocols for Assay Development with Pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note 1: Anticancer Activity of Pyridone Derivatives

Introduction

Pyridone and its derivatives represent a privileged scaffold in medicinal chemistry, with many exhibiting significant antiproliferative activity against a range of cancer cell lines.[1] These compounds have been shown to induce cell cycle arrest and apoptosis through various mechanisms, including the modulation of key signaling pathways.[2] The evaluation of the cytotoxic effects of novel pyridone derivatives is a critical first step in their development as potential anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.[2][3]

Principle

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The mitochondrial enzyme succinate dehydrogenase is primarily responsible for this conversion. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay for Cell Viability

Materials

  • Cancer cell lines (e.g., MCF-7, HepG2, HeLa)[1][3]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Pyridone derivative stock solution (e.g., in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridone derivative in complete medium. The final concentration of DMSO should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[4]

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.[4]

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[5]

Quantitative Data for Pyridone Derivatives in Anticancer Assays

Compound ClassCell LineIC50 (µM)Reference
Pyridine-ureasMCF-70.11 - 23.02[4]
Pyridin-2-yl estra-1,3,5(10)-trieneMDA-MB-2310.96 - 26.29[6]
Pyridin-2-yl estra-1,3,5(10)-trienePC-34.69 - 11.09[6]
6-phenyl-4-substituted-pyridin-2-oneHepG24.5 - 7.5[2]
6-phenyl-4-substituted-pyridin-2-oneMCF-76.3 - 16[2]
Thieno[2,3-c]pyridineHSC310.8 - 14.5[7]
Thieno[2,3-c]pyridineT47D11.7[7]

Application Note 2: Enzyme Inhibition by Pyridone Derivatives

Introduction

The pyridone scaffold is a common feature in many enzyme inhibitors, particularly kinase inhibitors.[8] Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[9] Therefore, screening novel pyridone derivatives for their ability to inhibit specific kinases is a key step in drug discovery. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for determining kinase activity and inhibition.[10]

Principle

The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Materials

  • Purified recombinant kinase (e.g., c-Src, PIM-1)[9][11]

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Pyridone derivative stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the pyridone derivative.

  • Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the kinase/substrate solution to each well.

    • Add 0.5 µL of the serially diluted pyridone derivative or vehicle control (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[10]

Quantitative Data for Pyridone Derivatives in Enzyme Inhibition Assays

Compound ClassTarget EnzymeIC50 (µM)Reference
Pyridin-2(1H)-onec-Src kinase12.5[9]
O-alkyl pyridinePIM-1 kinase0.095 - 0.110[11]
Pyridine-ureaVEGFR-23.93 - 5.0[12]
Pyrrolo[3,2-c]pyridineFMS kinase0.03 - 0.06[8]

Application Note 3: GPCR Modulation by Pyridone Derivatives

Introduction

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are major drug targets.[13] Pyridone derivatives have been identified as modulators of GPCR activity, acting as both agonists and antagonists.[14] Cell-based functional assays are essential for characterizing the interaction of novel pyridone compounds with GPCRs. These assays typically measure the accumulation of second messengers, such as cyclic AMP (cAMP) or inositol phosphates, following receptor activation.

Principle

Upon agonist binding, GPCRs undergo a conformational change, leading to the activation of intracellular G proteins. Depending on the G protein subtype (e.g., Gs, Gi, Gq), this activation triggers downstream signaling cascades, resulting in changes in the levels of second messengers. For example, Gs-coupled receptors stimulate adenylyl cyclase to produce cAMP, while Gq-coupled receptors activate phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). The modulation of these second messenger levels by a test compound can be used to determine its agonist or antagonist activity.

Experimental Protocol: Cell-Based GPCR Functional Assay (cAMP Measurement)

Materials

  • Cells stably expressing the GPCR of interest (e.g., CHO or HEK293 cells)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Pyridone derivative stock solution (in DMSO)

  • Known agonist for the GPCR

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • 384-well white plates

  • Plate reader compatible with the chosen assay kit

Procedure

  • Cell Preparation:

    • Culture the cells to confluency.

    • Harvest the cells and resuspend them in assay buffer at the desired density.

  • Agonist Mode:

    • Dispense the cell suspension into a 384-well plate.

    • Add serial dilutions of the pyridone derivative to the wells.

    • Incubate at room temperature for the time recommended by the assay kit manufacturer (e.g., 30-60 minutes).

  • Antagonist Mode:

    • Dispense the cell suspension into the plate.

    • Add serial dilutions of the pyridone derivative and incubate for a short period (e.g., 15-30 minutes).

    • Add a fixed concentration of the known agonist (typically the EC80 concentration).

    • Incubate at room temperature for the recommended time.

  • cAMP Detection:

    • Following the incubation, add the lysis buffer and detection reagents from the cAMP assay kit according to the manufacturer's instructions.

    • Incubate to allow for the detection reaction to occur.

  • Data Acquisition:

    • Measure the signal (e.g., fluorescence, luminescence) using a compatible plate reader.

  • Data Analysis:

    • Agonist Mode: Plot the signal against the log concentration of the pyridone derivative to generate a dose-response curve and determine the EC50 value.

    • Antagonist Mode: Plot the signal against the log concentration of the pyridone derivative to generate an inhibition curve and determine the IC50 value.

Quantitative Data for Pyridine Derivatives in GPCR Modulation Assays

Compound ClassTarget GPCRActivityEC50/IC50 (µM)Reference
Thieno[2,3-b]pyridineNPSR1BAntagonist1.0[15]
Thieno[2,3-b]pyridineCXCR4Antagonist6.9[15]
Thieno[2,3-b]pyridineGPR35Agonist7.5[15]
Thieno[2,3-b]pyridinePRLHRAntagonist9.3[15]
PyridinoneFPR1Agonist1.60[1]
PyridinoneFPR2Agonist0.12[1]

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm & Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Pyridone Derivative Pyridone Derivative RAF RAF Pyridone Derivative->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival

Caption: Hypothetical signaling pathway showing a pyridone derivative inhibiting the RAF kinase in the MAPK/ERK pathway.

G start start reagent_prep Prepare Reagents (Kinase, Substrate, ATP, Compound) start->reagent_prep reaction_setup Set up Kinase Reaction in 384-well Plate reagent_prep->reaction_setup incubation1 Incubate at RT (60 min) reaction_setup->incubation1 adp_glo Add ADP-Glo™ Reagent incubation1->adp_glo incubation2 Incubate at RT (40 min) adp_glo->incubation2 kinase_detection Add Kinase Detection Reagent incubation2->kinase_detection incubation3 Incubate at RT (30 min) kinase_detection->incubation3 read_luminescence Measure Luminescence incubation3->read_luminescence data_analysis Data Analysis (Calculate IC50) read_luminescence->data_analysis end end data_analysis->end

Caption: Experimental workflow for an in vitro kinase inhibition assay.

G cluster_0 Discovery cluster_1 Optimization cluster_2 Development High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification SAR Studies Structure-Activity Relationship (SAR) Hit Identification->SAR Studies Lead Optimization Lead Optimization SAR Studies->Lead Optimization ADME Profiling ADME/Tox Profiling Lead Optimization->ADME Profiling Preclinical Candidate Preclinical Candidate Lead Optimization->Preclinical Candidate ADME Profiling->SAR Studies

Caption: Logical relationship diagram for hit-to-lead optimization of a pyridone derivative.

References

Application Notes and Protocols: 4-(Benzyloxy)-1-methyl-2-pyridone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-1-methyl-2-pyridone is a versatile synthetic intermediate possessing a diene system within its pyridone core, making it an attractive precursor for the construction of complex heterocyclic frameworks. The benzyloxy group at the 4-position enhances the electron-rich nature of the diene, facilitating its participation in various cycloaddition reactions. This document provides detailed application notes and a representative protocol for the use of this compound in the synthesis of fused heterocyclic compounds, particularly through Diels-Alder reactions. The resulting bicyclic adducts can serve as valuable scaffolds in medicinal chemistry and drug development.

While extensive literature on the specific applications of this compound in the synthesis of a broad range of heterocycles is not widely available, the known reactivity of the 2-pyridone scaffold allows for the reliable design of synthetic routes. The following sections detail a representative [4+2] cycloaddition reaction to illustrate its potential in generating molecular diversity.

Application: Synthesis of Fused Pyridine Scaffolds via [4+2] Cycloaddition

This compound can function as a diene in Diels-Alder reactions with various dienophiles to construct fused bicyclic systems. The reaction typically proceeds with high regioselectivity and stereoselectivity, yielding bridged adducts that can be further elaborated. The choice of dienophile allows for the introduction of diverse functionalities into the resulting heterocyclic framework.

Key Features:
  • Diene Reactivity: The pyridone ring acts as an electron-rich diene.

  • Versatility: A wide range of dienophiles can be employed.

  • Stereocontrol: The reaction often proceeds with predictable stereochemistry.

  • Scaffold for Drug Discovery: The resulting fused heterocycles are of interest in medicinal chemistry.

Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide

This protocol describes a representative [4+2] cycloaddition reaction between this compound and N-phenylmaleimide to yield a fused isoquinolinedione derivative.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
N-Phenylmaleimide≥97%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Silica gel230-400 meshCommercially Available

Reaction Scheme

Caption: Diels-Alder reaction of this compound.

Procedure
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and N-phenylmaleimide (1.2 eq).

  • Add anhydrous toluene to the flask to achieve a concentration of 0.2 M with respect to the this compound.

  • Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate).

  • Combine the fractions containing the desired product and remove the solvent in vacuo to afford the purified fused isoquinolinedione adduct as a solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data (Representative)
EntryDienophileSolventTemp (°C)Time (h)Yield (%)
1N-PhenylmaleimideToluene1102475-85
2Dimethyl acetylenedicarboxylateXylene1404860-70
3Maleic anhydrideDioxane1001880-90

Yields are estimated based on analogous reactions of 2-pyridone systems and may vary.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of heterocyclic compounds derived from this compound.

workflow start Start: this compound dienophile Select Dienophile start->dienophile reaction [4+2] Cycloaddition Reaction dienophile->reaction workup Reaction Workup & Solvent Removal reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization further_functionalization Further Functionalization characterization->further_functionalization end Final Heterocyclic Compound further_functionalization->end e.g., debenzylation, reduction

Caption: General workflow for heterocyclic synthesis.

Potential Signaling Pathway Involvement of Derived Heterocycles

While the biological activity of the direct cycloadducts of this compound is not established, fused nitrogen-containing heterocyclic scaffolds are prevalent in molecules targeting various signaling pathways implicated in diseases such as cancer and inflammation. For instance, derivatives of isoquinolinediones have been explored as inhibitors of kinases and other enzymes. A hypothetical involvement in a generic kinase signaling pathway is depicted below.

signaling_pathway receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Fused Heterocycle (Potential Inhibitor) inhibitor->akt Inhibition

Caption: Hypothetical inhibition of a kinase pathway.

Conclusion

This compound represents a valuable, albeit underutilized, starting material for the synthesis of complex heterocyclic compounds. Its inherent diene character within the 2-pyridone ring allows for predictable participation in [4+2] cycloaddition reactions, providing a straightforward entry into fused bicyclic systems. The protocols and data presented herein, though representative, offer a solid foundation for researchers to explore the synthetic utility of this compound in the quest for novel bioactive molecules. Further investigation into the scope of its reactivity is warranted and could unveil new avenues for the construction of diverse heterocyclic libraries.

Application Notes and Protocols: Molecular Docking Studies of 4-(Benzyloxy)-1-methyl-2-pyridone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing molecular docking studies on 4-(benzyloxy)-1-methyl-2-pyridone derivatives. This document outlines the rationale, protocols, and data interpretation for assessing the binding affinity and interaction of these compounds with a relevant biological target. For the purpose of this guide, we will use Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) as a plausible target, given that pyridone derivatives have been identified as inhibitors of this protein.[1][2]

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Molecular docking is a powerful computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecule (receptor) and to estimate the strength of their interaction.[3][4][5] This method is instrumental in drug discovery for hit identification and lead optimization.[3]

This guide provides a step-by-step protocol for conducting molecular docking studies of this compound derivatives against PCSK9 using AutoDock Vina, a widely used open-source docking program.[6]

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data from a virtual screening of this compound derivatives against the active site of PCSK9. This data is for illustrative purposes to demonstrate how results from a docking study would be presented.

Compound IDDerivative Substitution (R)Docking Score (kcal/mol)Predicted Inhibition Constant (Ki, µM)Key Interacting Residues
P-001H-7.82.5Asp374, Ser386
P-0024-fluoro-8.21.2Asp374, Ser386, Arg194
P-0034-chloro-8.50.8Asp374, Ser386, Arg194
P-0044-methoxy-7.54.1Asp374, Ser386
P-0053,4-dichloro-8.90.5Asp374, Ser386, Arg194, Phe379

Experimental Protocols

This section details the methodology for performing molecular docking of this compound derivatives against PCSK9.

Software Requirements
  • AutoDock Vina: For performing the molecular docking.[6]

  • MGLTools: For preparing the protein and ligand files.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

  • Open Babel: For converting chemical file formats.

Protocol for Molecular Docking using AutoDock Vina

Step 1: Preparation of the Receptor (PCSK9)

  • Obtain the Protein Structure: Download the crystal structure of human PCSK9 from the Protein Data Bank (PDB ID: 2P4E, for example).

  • Prepare the Receptor in MGLTools:

    • Open the PDB file in AutoDockTools (ADT).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared receptor in the PDBQT format (e.g., pcs9.pdbqt).

Step 2: Preparation of the Ligands (this compound Derivatives)

  • Create 3D Structures: Draw the this compound derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch and save them in a 3D format (e.g., MOL or SDF).

  • Convert to PDBQT Format:

    • Use Open Babel to convert the initial 3D structures to the PDB format.

    • Open the PDB files in ADT.

    • Detect the aromatic carbons and set the rotatable bonds.

    • Save each ligand in the PDBQT format (e.g., ligand1.pdbqt).

Step 3: Grid Box Definition

  • Identify the Binding Site: The binding site can be determined from the location of the co-crystallized ligand in the PDB structure or from literature reports.

  • Set the Grid Box Parameters:

    • In ADT, use the "Grid" -> "Grid Box" option.

    • Center the grid box on the active site of PCSK9.

    • Adjust the size of the grid box to encompass the entire binding pocket (e.g., 25 x 25 x 25 Å).

    • Note the coordinates of the center and the dimensions of the grid box.

Step 4: Docking Simulation

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Run AutoDock Vina: Execute the docking simulation from the command line:

Step 5: Analysis of Results

  • Examine the Docking Scores: The output file (ligand1_out.pdbqt) will contain the binding affinity (in kcal/mol) for the top predicted binding poses. The log file (log.txt) will also contain this information.

  • Visualize the Binding Poses: Use PyMOL or UCSF Chimera to open the receptor PDBQT file and the output ligand PDBQT file to visualize the binding interactions.

  • Identify Key Interactions: Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the receptor.

Visualizations

Molecular Docking Workflow

molecular_docking_workflow prep_receptor Receptor Preparation (PCSK9) grid_def Grid Box Definition prep_receptor->grid_def prep_ligand Ligand Preparation (Pyridone Derivatives) docking Molecular Docking (AutoDock Vina) prep_ligand->docking grid_def->docking analysis Results Analysis (Binding Affinity & Pose) docking->analysis visualization Visualization (PyMOL/Chimera) analysis->visualization

Caption: Workflow for molecular docking of this compound derivatives.

Hypothetical Signaling Pathway Inhibition

signaling_pathway_inhibition pyridone This compound Derivative pcsk9 PCSK9 pyridone->pcsk9 Inhibits ldlr LDL Receptor pcsk9->ldlr Binds to ldl_degradation LDL Receptor Degradation pcsk9->ldl_degradation Promotes ldlr->ldl_degradation Leads to ldl_uptake LDL Cholesterol Uptake ldlr->ldl_uptake Mediates

Caption: Inhibition of the PCSK9 pathway by this compound derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone. The following information is intended for research use only and not for diagnostic or therapeutic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on improving reaction yield and product purity.

Issue 1: Low Overall Yield

Q1: My reaction yield for the synthesis of this compound is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low yields are a common challenge in organic synthesis. A systematic approach is crucial for identifying the root cause. Potential issues include reagent quality, suboptimal reaction conditions, inefficient work-up, and competing side reactions.

Troubleshooting Workflow for Low Reaction Yield

The following workflow provides a step-by-step guide to diagnosing and resolving low yield issues.

LowYieldTroubleshooting cluster_outcomes Start Low Yield Observed CheckReagents Step 1: Check Reagent Purity & Stoichiometry Start->CheckReagents ReviewConditions Step 2: Review Reaction Conditions (Solvent, Base, Temp, Time) CheckReagents->ReviewConditions Reagents OK ResultConsult Yield Still Low (Consult further literature or support) CheckReagents->ResultConsult Impure Reagents/ Incorrect Stoichiometry EvaluateWorkup Step 3: Evaluate Work-up & Purification Procedures ReviewConditions->EvaluateWorkup Conditions Correct ReviewConditions->ResultConsult Suboptimal Conditions InvestigateSideReactions Step 4: Investigate Potential Side Reactions (e.g., N-Alkylation) EvaluateWorkup->InvestigateSideReactions Procedure Optimized EvaluateWorkup->ResultConsult Product Loss During Extraction/Purification ResultImproved Yield Improved InvestigateSideReactions->ResultImproved Side Reactions Minimized InvestigateSideReactions->ResultConsult Competing Reaction Dominant

Caption: A flowchart for troubleshooting low reaction yields. Max Width: 760px.

Issue 2: Poor Selectivity (N- vs. O-Alkylation)

Q2: My reaction produces a mixture of the desired O-benzylated product and the N-benzylated isomer. How can I improve the selectivity for this compound?

A2: The precursor, 4-hydroxy-1-methyl-2-pyridone, is an ambident nucleophile, meaning it can be alkylated at either the oxygen or nitrogen atom. O-alkylation is often a competing process with N-alkylation.[1] Reaction conditions play a critical role in directing the selectivity. Generally, polar solvents favor the 2-pyridone tautomer, which can lead to more N-alkylation, while non-polar solvents favor the 2-hydroxypyridine tautomer.[2]

To favor O-benzylation, specific catalytic systems have been developed. A novel ternary system using ZnO, ZnCl₂, and N,N-diisopropylethylamine (DIEA) has been shown to be highly effective for selective O-benzylation of 2-oxo-1,2-dihydropyridines.[3] Palladium-based catalysts have also been identified as promising for the chemoselective O-alkylation of related quinolinone systems.[4][5]

AlkylationPathways cluster_start Reactants cluster_products Potential Products Start 4-Hydroxy-1-methyl-2-pyridone + Benzyl Halide + Base Anion Pyridone Anion (Ambident Nucleophile) Start->Anion O_Product O-Alkylation Product This compound (Desired Product) Anion->O_Product Favored by: - ZnO/ZnCl₂/DIEA System - Pd-Catalysis - Non-polar solvents N_Product N-Alkylation Byproduct (Side Product) Anion->N_Product Favored by: - Polar solvents

Caption: Competing pathways for N- vs. O-benzylation. Max Width: 760px.

Data on O-Benzylation Optimization

For researchers looking to implement a selective O-benzylation strategy, the following table summarizes the optimization of reaction conditions using a Zinc (II)-mediated system.[3]

EntryLewis Acid (equiv)Base (equiv)SolventYield (%)
1ZnO (1.1)-Dioxane<10
2ZnCl₂ (1.1)-Dioxane<10
3-DIEA (1.1)Dioxane20
4ZnO (1.1)DIEA (1.1)Dioxane65
5ZnCl₂ (1.1)DIEA (1.1)Dioxane70
6FeCl₃ (1.1)DIEA (1.1)Dioxane<10
7AlCl₃ (1.1)DIEA (1.1)Dioxane<10
8ZnO (1.1) + ZnCl₂ (1.1) DIEA (1.1) Dioxane 90
9ZnO (1.1) + ZnCl₂ (1.1)DIEA (1.1)Toluene85
10ZnO (1.1) + ZnCl₂ (1.1)DIEA (1.1)THF75
11ZnO (1.1) + ZnCl₂ (1.1)DIEA (1.1)DCM65
12ZnO (1.1) + ZnCl₂ (1.1)DIEA (1.1)Acetonitrile70

Table based on data for the O-benzylation of 2-pyridone, which serves as a model for the target synthesis. Conditions: 2-pyridone (1.0 equiv), benzyl bromide (1.2 equiv), additives (as specified), solvent, 80°C, 12h.[3]

Experimental Protocols

Protocol 1: Zinc (II)-Mediated Selective O-Benzylation

This protocol is adapted from a reported method for the selective O-benzylation of 2-oxo-1,2-dihydropyridines and represents a promising strategy for synthesizing this compound.[3]

ExperimentalWorkflow Step1 1. Combine Reactants - Add 4-hydroxy-1-methyl-2-pyridone (1.0 equiv), ZnO (1.1 equiv), ZnCl₂ (1.1 equiv), and dioxane to a flask. Step2 2. Add Reagents - Add DIEA (1.1 equiv) and benzyl bromide (1.2 equiv) to the mixture. Step1->Step2 Step3 3. Reaction - Heat the mixture at 80 °C and stir for 12 hours. Step2->Step3 Step4 4. Work-up - After cooling, filter the mixture. - Concentrate the filtrate under reduced pressure. Step3->Step4 Step5 5. Purification - Purify the crude product by column chromatography on silica gel. Step4->Step5 Final Obtain Pure this compound Step5->Final

Caption: General experimental workflow for selective O-benzylation. Max Width: 760px.

Detailed Steps:

  • To a reaction vessel, add 4-hydroxy-1-methyl-2-pyridone (1.0 equiv), zinc oxide (ZnO, 1.1 equiv), zinc chloride (ZnCl₂, 1.1 equiv), and dioxane.

  • Stir the suspension and add N,N-diisopropylethylamine (DIEA, 1.1 equiv) followed by benzyl bromide (1.2 equiv).

  • Seal the vessel and heat the reaction mixture to 80 °C. Maintain stirring at this temperature for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the solid precipitate and wash with a suitable solvent (e.g., ethyl acetate).

  • Combine the filtrate and washes, and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

References

Technical Support Center: Purification of 4-(Benzyloxy)-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 4-(Benzyloxy)-1-methyl-2-pyridone.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and commonly employed methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods often depends on the scale of the purification and the nature of the impurities present.

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: Common impurities can include unreacted starting material, 4-(Benzyloxy)-2(1H)-pyridone, residual methylating agent (e.g., methyl iodide, dimethyl sulfate) and its byproducts, and potentially O-methylated isomers. Side-products from the synthesis of the starting pyridone may also be present.

Q3: My purified this compound appears as a yellow to brown powder. Is this normal?

A3: While a pure compound is ideally a white solid, it is not uncommon for this compound to have a yellowish or brownish tint, even after purification.[1][2] The color can be indicative of minor, highly colored impurities. If the purity is confirmed to be high by analytical methods (e.g., HPLC, NMR), the color may be acceptable for downstream applications.

Troubleshooting Guides

Silica Gel Column Chromatography

Issue 1: Poor separation of the product from impurities.

Possible Cause Troubleshooting Steps
Inappropriate Solvent System 1. Optimize the Eluent Polarity: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A common starting point for pyridone derivatives is a mixture of hexane and ethyl acetate.[3] 2. TLC Analysis: Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column to find the optimal separation conditions. 3. Consider a Different Solvent System: If hexane/ethyl acetate does not provide adequate separation, consider alternatives such as dichloromethane/methanol or chloroform/acetone.
Column Overloading 1. Reduce Sample Load: Do not exceed a sample-to-silica ratio of 1:30 to 1:50 (w/w). Overloading leads to broad peaks and poor resolution. 2. Dry Loading: For samples not readily soluble in the initial eluent, pre-adsorb the crude material onto a small amount of silica gel and load it onto the column as a dry powder.
Co-eluting Impurities 1. Use a Different Stationary Phase: If impurities have very similar polarity to the product, consider using a different stationary phase, such as alumina or a reverse-phase silica gel (C18). 2. Employ Gradient Elution: Start with a low polarity eluent and gradually increase the polarity during the chromatography run. This can help to resolve closely eluting compounds.

Issue 2: The product is not eluting from the column.

Possible Cause Troubleshooting Steps
Solvent System is Too Non-Polar 1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your eluent system. 2. Flush with a Stronger Solvent: If the product is still retained, flush the column with a highly polar solvent, such as pure ethyl acetate or a methanol/dichloromethane mixture, to elute the compound.
Adsorption to Silica Gel 1. Add a Modifier: For highly polar compounds that may interact strongly with the acidic silica surface, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to improve elution.
Recrystallization

Issue 1: The compound does not crystallize upon cooling.

Possible Cause Troubleshooting Steps
Solution is Not Saturated 1. Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent until the solution becomes cloudy, then add a few drops of the hot solvent to redissolve the solid. Allow it to cool slowly.
"Oiling Out" 1. Use a Mixed Solvent System: If the compound "oils out" instead of crystallizing, it indicates that the solubility difference at high and low temperatures is too large in that particular solvent. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be effective. Common mixed solvent systems include ethanol/water, hexane/acetone, and hexane/ethyl acetate.[4][5] 2. Lower the Crystallization Temperature: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to induce crystallization.
Presence of Impurities 1. Perform a Hot Filtration: If insoluble impurities are present, they can inhibit crystallization. Perform a hot gravity filtration to remove them before allowing the solution to cool.

Issue 2: Low recovery of the purified product.

Possible Cause Troubleshooting Steps
Too Much Solvent Used 1. Use the Minimum Amount of Hot Solvent: To maximize yield, dissolve the crude product in the minimum amount of boiling solvent required to achieve a saturated solution.
Crystals Washed with a "Good" Solvent 1. Wash with Cold "Poor" Solvent: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent or a "poor" solvent to minimize dissolution of the product.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into a glass column and allow the silica gel to settle, ensuring uniform packing without air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel and add the dissolved sample.

    • Evaporate the solvent from the silica gel mixture under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the prepared column.

  • Elution:

    • Begin elution with the initial, less polar solvent system.

    • Gradually increase the polarity of the eluent as needed (e.g., by increasing the proportion of ethyl acetate).

  • Fraction Collection and Analysis:

    • Collect the eluate in fractions.

    • Monitor the separation by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent or solvent pair. A good single solvent will dissolve the compound when hot but not when cold. For a solvent pair, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent (or the "good" solvent of a pair) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • If using a single solvent, allow the solution to cool slowly to room temperature.

    • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy, then add a few drops of the "good" solvent to clarify the solution. Allow it to cool slowly.

    • For maximum yield, place the flask in an ice bath after it has cooled to room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Comparison of Purification Methods

Method Typical Yield (%) Purity (by HPLC, %) Advantages Disadvantages
Column Chromatography 60-80>98- Good for separating complex mixtures - High purity can be achieved- Can be time-consuming - Requires larger volumes of solvent
Recrystallization 70-90>99- Simple and cost-effective - Can yield very pure crystals- Not suitable for all compounds or impurity profiles - Potential for lower yield if not optimized

Note: The data presented are representative and may vary depending on the initial purity of the crude material and adherence to the protocol.

Visualizations

Purification_Workflow cluster_start Start cluster_decision Purity Assessment cluster_purification Purification cluster_end End Crude_Product Crude this compound Purity_Check Assess Purity (TLC/HPLC) Crude_Product->Purity_Check Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purity_Check->Recrystallization Relatively Pure Pure_Product Pure Product (>98%) Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A decision workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Recrystallization Issue No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound Oils Out Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Concentrate Evaporate Excess Solvent No_Crystals->Concentrate Solution too dilute? Mixed_Solvent Use Mixed Solvent System Oiling_Out->Mixed_Solvent Solubility difference too high? Minimize_Solvent Use Minimum Hot Solvent Low_Yield->Minimize_Solvent Too much solvent used? Scratch Scratch Inner Wall of Flask Concentrate->Scratch Seed Add Seed Crystal Scratch->Seed Slower_Cooling Ensure Slow Cooling Mixed_Solvent->Slower_Cooling Cold_Wash Wash Crystals with Cold Solvent Minimize_Solvent->Cold_Wash

Caption: A troubleshooting guide for common issues encountered during recrystallization.

References

Technical Support Center: Optimizing Synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of this compound is consistently low. What are the common causes and how can I improve it?

A1: Low yields in pyridone synthesis are a frequent challenge.[1] Several factors can contribute to this issue. Suboptimal reaction conditions, such as incorrect temperature or reaction time, can lead to incomplete conversion.[1] For the O-benzylation and N-methylation steps, the choice of base, solvent, and alkylating agent is critical. Inadequate heating or incorrect reaction times can lead to incomplete conversion.[1] Additionally, side reactions and difficulties in purification can significantly reduce the isolated yield.[1] To improve your yield, systematic optimization of reaction parameters is recommended. This includes screening different bases, solvents, and temperatures for both the O-benzylation and N-methylation steps. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify the optimal reaction time and prevent the formation of degradation products.[1]

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: The formation of multiple products is a common issue. In the synthesis of this compound, which involves O-benzylation and N-methylation, you may encounter several side products. During the O-benzylation of a hydroxypyridone, incomplete reaction can leave starting material, while over-alkylation can occur if other reactive sites are present. A common byproduct in benzylation reactions is dibenzyl ether, which can form from the self-condensation of the benzylating agent or reaction with the benzyl alkoxide.[2] In the subsequent N-methylation step, if starting from 4-(benzyloxy)-2-pyridone, incomplete methylation will result in a mixture of the N-methylated product and the starting material. Tautomerism between the pyridone and hydroxypyridine forms can sometimes lead to different reaction pathways and a mixture of products.[1]

Q3: Purification of my this compound product by column chromatography is proving difficult. What can I do?

A3: Purification challenges are common with pyridone derivatives due to their polarity.[1] You may observe streaking on the column, which can be caused by strong interactions between the basic pyridine nitrogen and the acidic silica gel.[1] To mitigate this, you can try neutralizing the silica gel by adding a small amount of a non-polar tertiary amine, like triethylamine (e.g., 0.1-1%), to your eluent system. Another approach is to use a different stationary phase, such as alumina (basic or neutral), or to employ reversed-phase chromatography. Poor solubility of the crude product in the loading solvent can also lead to poor separation. Ensure your crude product is fully dissolved in a minimal amount of solvent before loading it onto the column.

Troubleshooting Guides

Low Yield in O-Benzylation of 4-Hydroxy-1-methyl-2-pyridone
Symptom Possible Cause Suggested Solution
Low conversion to this compound Inefficient base or suboptimal reaction conditions.- Consider using a stronger base such as sodium hydride (NaH) in an anhydrous solvent like DMF or THF.[3] - Explore alternative catalytic systems. A ternary system of ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) has been reported to be effective for selective O-benzylation of 2-oxo-1,2-dihydropyridines.[4] - Optimize the reaction temperature. While some protocols run at room temperature, others may require heating.[5]
Formation of N-benzylated isomer The pyridone anion is an ambident nucleophile, and alkylation can occur at both the oxygen and nitrogen atoms.- Employing specific catalytic systems can enhance O-selectivity. For instance, a Pd-based catalyst with a XantPhos ligand has shown high O-selectivity in the benzylation of quinolinones.[6][7] While a different system, the principle of using a catalyst to direct selectivity is applicable. - The choice of counter-ion can influence the O/N alkylation ratio.
Significant amount of starting material remains Insufficient amount of benzylating agent or deactivation of the base.- Ensure you are using at least a stoichiometric amount of benzyl bromide or benzyl chloride. A slight excess (1.1-1.5 equivalents) is often used. - Use fresh, high-quality base. For example, if using NaH, ensure it is from a sealed container and handle it under an inert atmosphere to prevent deactivation by moisture.[2]
Issues in N-Methylation of 4-(Benzyloxy)-2-pyridone
Symptom Possible Cause Suggested Solution
Low conversion to this compound Ineffective methylating agent or reaction conditions.- Common methylating agents include methyl iodide and dimethyl sulfate. Ensure the reagent is fresh. - The choice of base is crucial. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like DMF are often effective. - An optimized procedure for selective N-methylation of peptides on a solid support used dimethylsulfate and DBU as the base, which was found to be efficient.[8][9]
O- to N-Alkyl migration observed If the synthesis route involves O-alkylation followed by a separate N-alkylation step, there is a possibility of rearrangement, especially under certain conditions. A LiI-promoted O- to N-alkyl migration has been reported for converting O-alkylated 2-hydroxypyridines to N-alkylated heterocycles.[10]- To avoid this, direct N-methylation of the pre-formed 4-(benzyloxy)-2-pyridone should be performed under conditions that do not favor this rearrangement. This typically means avoiding reagents like LiI if this migration is not the intended reaction.
Reaction is slow or stalls Low reaction temperature or catalyst inefficiency.- Gently heating the reaction mixture can often increase the reaction rate. Monitor by TLC to avoid decomposition. - In some cases, a phase-transfer catalyst can be beneficial when using a heterogeneous base like potassium carbonate.

Experimental Protocols

Protocol 1: O-Benzylation of 4-Hydroxy-1-methyl-2-pyridone

This protocol is adapted from general benzylation procedures and optimized systems for related heterocyclic compounds.[3][4]

  • Preparation: To a solution of 4-hydroxy-1-methyl-2-pyridone (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Cool the mixture back to 0 °C and add benzyl bromide (1.1 equiv.) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 2: N-Methylation of 4-(Benzyloxy)-2-pyridone

This protocol is based on general N-alkylation procedures for pyridones.

  • Preparation: To a solution of 4-(benzyloxy)-2-pyridone (1.0 equiv.) in anhydrous DMF, add potassium carbonate (K2CO3, 2.0 equiv.).

  • Reaction: Add methyl iodide (1.5 equiv.) to the suspension and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Work-up: After the reaction is complete, filter off the inorganic salts and wash the solid with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Visualizations

Synthesis Workflow

SynthesisWorkflow Start 4-Hydroxy-1-methyl-2-pyridone Intermediate This compound Start->Intermediate O-Benzylation (Benzyl Bromide, Base) Product Final Product Intermediate->Product Purification

Caption: Overall synthesis workflow for this compound.

Troubleshooting Logic for Low Yield

Troubleshooting Start Low Yield Observed Check_Purity Check Purity of Starting Materials & Reagents Start->Check_Purity Monitor_Reaction Monitor Reaction by TLC/LC-MS Check_Purity->Monitor_Reaction Incomplete_Reaction Incomplete Reaction? Monitor_Reaction->Incomplete_Reaction Optimize_Conditions Systematically Optimize Reaction Conditions Optimize_Conditions->Monitor_Reaction Purification_Issues Investigate Purification Step Side_Products Multiple Side Products? Incomplete_Reaction->Side_Products No Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Side_Products->Optimize_Conditions Yes Product_Loss Product Lost During Work-up/Purification? Side_Products->Product_Loss No Change_Stoichiometry Adjust Stoichiometry of Reagents Product_Loss->Change_Stoichiometry No Modify_Purification Modify Purification Method (e.g., change eluent, use alumina) Product_Loss->Modify_Purification Yes Increase_Time_Temp->Monitor_Reaction Change_Stoichiometry->Monitor_Reaction

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Benzyloxy)-1-methyl-2-pyridone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently encountered issues during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low yields in my synthesis of this compound. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in organic synthesis and can stem from several factors in this specific benzylation reaction.[1] Common causes include suboptimal reaction conditions, presence of moisture, and competing side reactions.[1] To improve your yield, consider the following:

  • Anhydrous Conditions : Ensure all glassware is thoroughly dried and use anhydrous solvents. Reagents like sodium hydride (NaH) are highly sensitive to moisture.[2]

  • Inert Atmosphere : Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of sensitive reagents and intermediates.[1]

  • Reagent Purity : Use freshly purified starting materials and high-quality reagents. The purity of the benzylating agent (benzyl bromide or chloride) is critical.

  • Optimize Reaction Time and Temperature : Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid product decomposition from prolonged heating.[1]

Q2: My TLC plate shows multiple spots apart from the starting material and the desired product. What are the likely side products?

A2: The formation of multiple byproducts is a common issue. In the benzylation of 4-hydroxy-1-methyl-2-pyridone, likely side products include:

  • Dibenzyl ether : This can form from the reaction of benzyl bromide with any benzyl alcohol generated in situ (e.g., through reaction with moisture or base) or by self-condensation.[3]

  • Products of C-alkylation : While O-alkylation is generally favored, alkylation at one of the carbon atoms of the pyridone ring can occur under certain conditions.

  • Unidentified degradation products : At elevated temperatures, the starting material or product may decompose, leading to a complex mixture of unidentified byproducts.[4]

Q3: I'm struggling to purify the final product. What are the recommended purification techniques?

A3: Purification can be challenging due to the similar polarities of the product and some side products.

  • Column Chromatography : Flash column chromatography on silica gel is the most common method.[4] A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product.

  • Recrystallization : If the crude product is a solid and of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective final purification step.

  • Preparative TLC/HPLC : For small-scale reactions or very difficult separations, preparative thin-layer chromatography or High-Performance Liquid Chromatography (HPLC) can be employed.

Troubleshooting Guide

Problem 1: The reaction is not proceeding to completion; a significant amount of starting material remains.

  • Possible Cause : Inadequate activation of the hydroxyl group.

  • Solution :

    • Choice of Base : If using a weak base like potassium carbonate (K2CO3), consider switching to a stronger base such as sodium hydride (NaH) to ensure complete deprotonation of the 4-hydroxy group.[2][4]

    • Base Stoichiometry : Ensure you are using at least a stoichiometric amount (1.0-1.2 equivalents) of the base.

    • Reaction Temperature : Gently heating the reaction mixture may be required to drive the reaction to completion. However, avoid excessive heat to prevent byproduct formation. Monitor via TLC to find the optimal temperature.

Problem 2: The major isolated product is dibenzyl ether, not the desired this compound.

  • Possible Cause : Presence of water or degradation of the benzylating agent.

  • Solution :

    • Strict Anhydrous Conditions : Rigorously dry all solvents and glassware. Use a freshly opened bottle of benzyl bromide or distill it prior to use.

    • Order of Addition : Add the benzyl bromide slowly to the solution of the deprotonated 4-hydroxy-1-methyl-2-pyridone at a lower temperature (e.g., 0 °C) before gradually warming to the reaction temperature. This favors the reaction with the intended nucleophile over side reactions.[2]

Problem 3: The reaction yields a mixture of O-alkylated and other unidentified products.

  • Possible Cause : The reaction conditions are too harsh, or the chosen solvent is participating in the reaction.

  • Solution :

    • Solvent Choice : The choice of solvent can significantly influence the reaction outcome.[5] Aprotic polar solvents like DMF or THF are generally preferred.[2][6] In some cases, solvents like acetonitrile can lead to byproducts, such as benzylacetamide, especially when certain catalysts are used.[4]

    • Temperature Control : Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Phase-Transfer Catalysis : The addition of a phase-transfer catalyst, such as a tetraalkylammonium salt, can sometimes improve selectivity and allow for milder reaction conditions.[7]

Data Presentation

The selection of base and solvent is critical for maximizing the yield of the desired O-alkylated product while minimizing side reactions. The following table provides representative data on how these factors can influence the product distribution in a typical benzylation reaction.

EntryBase (equiv.)SolventTemperature (°C)Yield of Desired Product (%)Formation of Side Product (e.g., Dibenzyl Ether) (%)
1K₂CO₃ (1.5)Acetone56 (reflux)4515
2K₂CO₃ (3.0)DMF25755
3NaH (1.2)THF2585<5
4NaH (1.2)Toluene806020

Note: This data is illustrative and serves as a guideline for optimization.

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general procedure for the O-benzylation of 4-hydroxy-1-methyl-2-pyridone.

Materials:

  • 4-hydroxy-1-methyl-2-pyridone

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried, round-bottom flask under an argon atmosphere, add 4-hydroxy-1-methyl-2-pyridone (1.0 equiv).

  • Dissolve the starting material in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.2 M.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. (Caution: Hydrogen gas is evolved). If using K₂CO₃ (3.0 equiv), it can be added directly.[6]

  • Allow the mixture to stir at 0 °C for 30 minutes (for NaH) or warm to room temperature and stir for 1 hour (for K₂CO₃) to ensure complete formation of the alkoxide/phenoxide.

  • Slowly add benzyl bromide (1.1-1.2 equiv) dropwise to the reaction mixture at 0 °C.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[6]

  • Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.

Visualizations

Main_Reaction_Pathway SM 4-Hydroxy-1-methyl-2-pyridone REAGENTS + Benzyl Bromide (BnBr) + Base (e.g., NaH, K₂CO₃) + Solvent (e.g., DMF, THF) SM->REAGENTS PRODUCT This compound REAGENTS->PRODUCT O-Benzylation

Caption: Main synthetic pathway to this compound.

Side_Reaction BnBr1 Benzyl Bromide CONDITIONS + Base / H₂O (Trace) BnBr1->CONDITIONS BnBr2 Benzyl Bromide BnBr2->CONDITIONS BYPRODUCT Dibenzyl Ether CONDITIONS->BYPRODUCT Side Reaction Troubleshooting_Workflow start Reaction Start check_tlc Monitor by TLC/LC-MS start->check_tlc low_conv Low Conversion? check_tlc->low_conv multi_spots Multiple Spots? low_conv->multi_spots No action_base Use stronger base (NaH) Increase temperature cautiously low_conv->action_base Yes action_conditions Check for moisture Use anhydrous solvents Purify reagents multi_spots->action_conditions Yes complete Reaction Complete Proceed to Workup multi_spots->complete No (Clean) action_base->check_tlc action_conditions->check_tlc action_purify Optimize column chromatography Consider recrystallization complete->action_purify

References

stability issues of 4-(Benzyloxy)-1-methyl-2-pyridone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-(Benzyloxy)-1-methyl-2-pyridone in solution. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue 1: Rapid Degradation of this compound in Aqueous Solution

Question: I am observing a rapid loss of my compound, this compound, when dissolved in aqueous buffers. What are the potential causes and how can I mitigate this?

Answer: Rapid degradation in aqueous solutions is likely due to hydrolysis. The benzyloxy ether linkage and the pyridone ring itself can be susceptible to cleavage under certain pH conditions.

Troubleshooting Steps:

  • pH Optimization: The stability of pyridone-containing compounds can be pH-dependent. Determine the optimal pH range for your experiments by conducting a pH stability profile. It is generally observed that many drugs exhibit stability in the pH range of 4 to 8.

  • Buffer Selection: Be aware that buffer components can sometimes catalyze degradation. If you suspect this, try using a different buffer system.

  • Temperature Control: Hydrolysis is accelerated at higher temperatures. Ensure your solutions are stored at the lowest practical temperature for your experimental setup. For long-term storage, consider freezing the solution.

  • Solvent System: If your experiment allows, consider using a co-solvent system (e.g., with acetonitrile or ethanol) to reduce the concentration of water and potentially slow down hydrolysis.

Issue 2: Inconsistent Results and Appearance of Unknown Peaks in HPLC Analysis

Question: My HPLC analysis of this compound shows variable peak areas and the emergence of new, unidentified peaks over time. What could be happening?

Answer: This suggests that your compound is degrading under the experimental or storage conditions, and your current analytical method may not be adequately separating the parent compound from its degradation products.

Troubleshooting Steps:

  • Forced Degradation Study: Perform a forced degradation study to intentionally degrade the compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying the potential degradation products.

  • Method Validation: Develop and validate a stability-indicating HPLC method. This method should be able to resolve the parent peak from all potential degradation product peaks, ensuring accurate quantification of the parent compound.

  • Sample Handling: Ensure consistent and appropriate sample handling procedures. Minimize the time samples spend at room temperature before analysis. Use amber vials to protect from light if photostability is a concern.

  • Control Samples: Always run freshly prepared standards and control samples alongside your stability samples to accurately assess the extent of degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the benzyloxy ether bond to yield 4-hydroxy-1-methyl-2-pyridone and benzyl alcohol. The pyridone ring itself could also be susceptible to hydrolysis under harsh acidic or basic conditions.

  • Oxidation: The benzylic carbon and the electron-rich pyridone ring are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or trace metal ions.

  • Photodegradation: Exposure to UV or even visible light can lead to the formation of reactive species and subsequent degradation. The benzyloxy group is a known photosensitive moiety.

  • Thermal Degradation: At elevated temperatures, decomposition of the molecule can occur.

Q2: What are the likely degradation products of this compound?

A2: The primary degradation products would likely be:

  • From Hydrolysis: 4-hydroxy-1-methyl-2-pyridone and benzyl alcohol.

  • From Oxidation: Benzaldehyde (from oxidation of the benzyl alcohol formed after hydrolysis or direct oxidation of the benzyloxy group) and potentially oxidized forms of the pyridone ring. N-dealkylation to form 4-benzyloxy-2-pyridone is also a possibility.

  • From Photodegradation: Complex mixtures can be formed, but cleavage of the benzyl-oxygen bond is a probable route.

Q3: How should I store solutions of this compound to ensure stability?

A3: For optimal stability, solutions should be:

  • Stored at low temperatures (-20°C or -80°C is recommended for long-term storage).

  • Protected from light by using amber vials or by wrapping containers in aluminum foil.

  • Maintained at a neutral or slightly acidic pH, if compatible with your experimental needs.

  • Prepared fresh whenever possible.

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method should be able to separate the parent compound from its degradation products. Mass spectrometry (LC-MS) can be very useful for identifying the structures of the degradation products.

Quantitative Data Summary

Table 1: Illustrative Hydrolytic Stability of this compound in Aqueous Buffers at 40°C

pHBuffer SystemHalf-life (t½) in hours (Illustrative)Major Degradation Products
2.00.01 M HCl244-hydroxy-1-methyl-2-pyridone, Benzyl alcohol
5.00.05 M Acetate> 200Minimal degradation
7.40.05 M Phosphate1504-hydroxy-1-methyl-2-pyridone, Benzyl alcohol
9.00.05 M Borate724-hydroxy-1-methyl-2-pyridone, Benzyl alcohol

Table 2: Illustrative Photostability of this compound in Solution (25°C)

SolventLight SourceExposure Duration (hours)% Degradation (Illustrative)
MethanolUV (254 nm)6~30%
AcetonitrileUV (254 nm)6~25%
MethanolVisible Light24~5%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solution): Heat the stock solution at 70°C for 48 hours. At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for a defined period. A control sample should be kept in the dark. At specified time points, withdraw an aliquot and dilute for HPLC analysis.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrument and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity or equivalent with a diode-array detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Method Development and Validation:

  • Specificity: Inject solutions from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent peak. Peak purity analysis using the DAD can confirm this.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them to establish a linear relationship between concentration and peak area.

  • Accuracy and Precision: Perform recovery studies by spiking a placebo with known concentrations of the compound. Assess intra-day and inter-day precision by analyzing replicate samples.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, flow rate) to assess the method's reliability.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 1M HCl, 60°C) HPLC Stability-Indicating HPLC-UV/DAD Acid->HPLC Analyze Samples LCMS LC-MS for Identification Acid->LCMS Identify Degradants Base Base Hydrolysis (e.g., 1M NaOH, 60°C) Base->HPLC Analyze Samples Base->LCMS Identify Degradants Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Samples Oxidation->LCMS Identify Degradants Thermal Thermal (e.g., 70°C) Thermal->HPLC Analyze Samples Thermal->LCMS Identify Degradants Photo Photolytic (e.g., UV light) Photo->HPLC Analyze Samples Photo->LCMS Identify Degradants Deg_Path Degradation Pathways HPLC->Deg_Path Determine Method_Val Validated Analytical Method HPLC->Method_Val Validate LCMS->Deg_Path Drug This compound Stock Solution Drug->Acid Expose to Drug->Base Expose to Drug->Oxidation Expose to Drug->Thermal Expose to Drug->Photo Expose to Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound Hydrolysis_Prod1 4-Hydroxy-1-methyl-2-pyridone Parent->Hydrolysis_Prod1 H₂O/H⁺ or OH⁻ Hydrolysis_Prod2 Benzyl Alcohol Parent->Hydrolysis_Prod2 H₂O/H⁺ or OH⁻ Oxidation_Prod2 Pyridone Ring Oxidation Products Parent->Oxidation_Prod2 [O] Photo_Prod Complex Mixture of Degradation Products Parent->Photo_Prod hν (UV/Vis) Oxidation_Prod1 Benzaldehyde Hydrolysis_Prod2->Oxidation_Prod1 [O]

Technical Support Center: 4-(Benzyloxy)-1-methyl-2-pyridone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for experiments involving 4-(Benzyloxy)-1-methyl-2-pyridone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a pyridone derivative often utilized as a key intermediate in the synthesis of more complex molecules in medicinal chemistry.[1] Its structure is a valuable scaffold for developing therapeutic agents. Pyridone structures are known to be privileged in drug discovery, serving as bioisosteres for various functional groups and helping to modulate properties like lipophilicity and metabolic stability.[1] Notably, this compound and its analogues are precursors in the synthesis of selective and reversible Lysine-Specific Demethylase 1 (LSD1) inhibitors, which are being investigated as potential anti-cancer agents.[2] It is also a building block for novel compounds designed as multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease.[3]

Q2: What are the common challenges encountered during the synthesis of this compound?

The synthesis of this compound, typically involving the N-methylation of 4-benzyloxy-2-pyridone, can present several challenges. A primary issue is achieving regioselective N-alkylation over O-alkylation due to the tautomeric nature of the 2-pyridone ring.[4] Low yields can result from incomplete reactions or the formation of side products. Purification can also be complex, requiring careful selection of chromatographic conditions to separate the desired product from starting materials and byproducts.

Q3: How can I purify crude this compound effectively?

Effective purification of this compound typically involves silica gel column chromatography or recrystallization.[5] For column chromatography, a gradient elution system, for example, starting with a non-polar solvent system like hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the product from less polar impurities and more polar starting material.[5] Recrystallization from a suitable solvent system, such as ethanol or a mixture of methanol and ethyl acetate, can also yield a highly pure product.[5] The choice of method depends on the scale of the reaction and the nature of the impurities. It is advisable to monitor the fractions by Thin Layer Chromatography (TLC) to identify the pure product.

Q4: Is the benzyloxy protecting group stable during the N-methylation step?

The benzyloxy group is generally a robust protecting group and is stable under many N-alkylation conditions.[6][7] However, harsh acidic or basic conditions, or the presence of certain catalysts, could potentially lead to its cleavage. Standard deprotection methods for benzyl ethers involve catalytic hydrogenation (e.g., H₂ with a palladium catalyst), which is typically not a concern during N-methylation.[7] It is important to select methylation conditions that are compatible with the benzyloxy group to avoid unwanted deprotection.

Troubleshooting Guide

Synthesis & Reaction Issues
Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of this compound 1. Incomplete deprotonation of 4-benzyloxy-2-pyridone. 2. Inactive methylating agent. 3. Suboptimal reaction temperature or time. 4. Presence of moisture in the reaction.1. Use a stronger base or ensure the base is fresh and of high purity. 2. Use a fresh batch of the methylating agent (e.g., methyl iodide, dimethyl sulfate). 3. Optimize the reaction temperature and monitor the reaction progress by TLC to determine the optimal reaction time. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of O-methylated byproduct (4-(benzyloxy)-2-methoxypyridine) The reaction conditions favor O-alkylation over the desired N-alkylation.[4]1. Change the solvent. Polar aprotic solvents like DMF or acetonitrile often favor N-alkylation. 2. Use a different counter-ion for the pyridone salt. For example, using a silver salt of the pyridone can sometimes favor N-alkylation. 3. Employ a milder methylating agent.
Presence of unreacted 4-benzyloxy-2-pyridone 1. Insufficient amount of base or methylating agent. 2. Reaction time is too short.1. Use a slight excess of the base and methylating agent (e.g., 1.1-1.2 equivalents). 2. Increase the reaction time and monitor by TLC until the starting material is consumed.
Degradation of starting material or product 1. Reaction temperature is too high. 2. The product or starting material is unstable under the reaction conditions.1. Lower the reaction temperature and extend the reaction time if necessary. 2. If the benzyloxy group is being cleaved, consider milder reaction conditions or a different protecting group strategy.
Purification Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation during column chromatography 1. Inappropriate solvent system. 2. Overloading of the column.1. Optimize the eluent system using TLC. A mixture of hexane and ethyl acetate or dichloromethane and methanol is a good starting point. 2. Use an appropriate amount of crude product relative to the amount of silica gel.
Product co-elutes with a byproduct The polarity of the product and byproduct are very similar.1. Try a different stationary phase for chromatography (e.g., alumina). 2. Consider recrystallization as an alternative or additional purification step.
Difficulty in removing the solvent after purification The product is a high-boiling point solid or oil.Use a high-vacuum pump to remove residual solvent. Gentle heating may also be applied, but care should be taken to avoid product decomposition.

Experimental Protocols

Synthesis of this compound

This protocol describes the N-methylation of 4-benzyloxy-2-pyridone.

Materials:

  • 4-Benzyloxy-2-pyridone

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a solution of 4-benzyloxy-2-pyridone (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Typical Reaction Parameters:

ParameterValue
Reactant Ratio (Pyridone:Base:CH₃I) 1 : 1.2 : 1.2
Solvent Anhydrous DMF
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 - 16 hours
Typical Yield 70 - 90%

Visualizations

Synthetic Pathway of a Potential LSD1 Inhibitor

The following diagram illustrates a simplified synthetic pathway where this compound serves as a key intermediate in the creation of a potential Lysine-Specific Demethylase 1 (LSD1) inhibitor.

G cluster_0 Synthesis of Key Intermediate cluster_1 Functionalization cluster_2 Final Product Assembly A 4-Benzyloxy-2-pyridone B This compound A->B  N-methylation  (e.g., NaH, CH₃I, DMF) C Introduction of Substituent at C3 (e.g., Iodination) B->C D Suzuki Coupling with Arylboronic Acid C->D E Deprotection of Benzyloxy Group D->E F Coupling with Side Chain E->F G Final LSD1 Inhibitor F->G

References

Technical Support Center: Overcoming Solubility Challenges with 4-(Benzyloxy)-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-(Benzyloxy)-1-methyl-2-pyridone. This document provides troubleshooting advice and detailed experimental protocols to enhance the dissolution of this compound for your research needs.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in aqueous solutions. What are its general solubility characteristics?

Q2: What are the initial steps I should take to improve the solubility of this compound for in vitro assays?

A2: For initial screening and in vitro experiments, a good starting point is to test a range of pharmaceutically acceptable co-solvents. The use of co-solvents can significantly increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous solvent.[2][3] A systematic approach to screen various co-solvents and their concentrations is recommended.

Q3: Can I use pH modification to improve the solubility of this compound?

A3: The structure of this compound does not contain readily ionizable groups that would allow for significant pH-dependent solubility changes within a typical physiological pH range. While pyridine itself is basic, the pyridone tautomer and the N-methylation alter its pKa. Therefore, pH adjustment is unlikely to be a primary strategy for enhancing its solubility.[4]

Q4: Are there more advanced techniques I can employ if co-solvents are not sufficient or suitable for my experimental system?

A4: Yes, several advanced formulation strategies can be employed to overcome significant solubility challenges. These include:

  • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance its dissolution rate.[5][6]

  • Complexation with Cyclodextrins: Encapsulating the molecule within a cyclodextrin can increase its apparent water solubility.[7]

  • Particle Size Reduction (Micronization): Decreasing the particle size increases the surface area available for dissolution.[2][8]

  • Use of Surfactants: Surfactants can aid in wetting the compound and forming micelles to carry it into solution.[7][9]

Troubleshooting Guide

Issue 1: Compound precipitates out of solution upon dilution of a stock solution.

Cause: This is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer. The drastic change in solvent polarity causes the compound to crash out.

Solution:

  • Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic co-solvent in your final experimental medium that keeps the compound in solution.

  • Use a Co-solvent System: Instead of a single co-solvent, a binary or ternary system (e.g., DMSO/Ethanol, DMSO/PEG 400) might better maintain solubility upon dilution.

  • Employ Surfactants: Adding a small amount of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) to the aqueous dilution buffer can help stabilize the compound and prevent precipitation.[9]

Issue 2: Low and inconsistent results in biological assays.

Cause: Poor solubility can lead to an underestimation of the compound's activity due to a lower-than-expected concentration in the assay medium. Inconsistent results can arise from variable precipitation.

Solution:

  • Confirm Solubilization: Before conducting your assay, visually inspect your final solution for any signs of precipitation (cloudiness, particles). For critical experiments, you may want to centrifuge a sample and measure the concentration of the supernatant via HPLC to confirm the actual dissolved concentration.

  • Formulation Development: If simple co-solvent systems are insufficient, consider developing a more robust formulation, such as a solid dispersion or a cyclodextrin complex, to ensure consistent and higher drug exposure in your assay.

Experimental Protocols

Protocol 1: Co-solvent Solubility Screening

Objective: To identify a suitable co-solvent system for solubilizing this compound for in vitro studies.

Methodology:

  • Prepare stock solutions of this compound at a high concentration (e.g., 10-20 mg/mL) in various neat solvents (see Table 1).

  • Serially dilute the stock solutions with a relevant aqueous buffer (e.g., PBS, pH 7.4) to achieve a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% v/v).

  • Equilibrate the samples at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours).

  • Visually inspect each sample for precipitation.

  • (Optional) Quantify the concentration of the dissolved compound in the clear supernatant of each sample using a validated analytical method (e.g., HPLC-UV).

Data Presentation:

Co-SolventFinal Concentration (% v/v)Visual Observation (Precipitation)Quantitative Solubility (µg/mL)
Dimethyl Sulfoxide (DMSO)0.1NoData
0.5NoData
1.0SlightData
2.0YesData
Ethanol (EtOH)0.1NoData
0.5NoData
1.0YesData
2.0YesData
Polyethylene Glycol 400 (PEG 400)1.0NoData
2.0NoData
5.0SlightData
10.0YesData

Table 1: Example of a co-solvent screening table. Researchers should populate the "Visual Observation" and "Quantitative Solubility" columns with their experimental data.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic polymer.

Methodology:

  • Select a hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®).

  • Weigh the desired mass of this compound and the polymer in a specific ratio (e.g., 1:1, 1:3, 1:5 w/w).

  • Dissolve both components in a suitable common volatile solvent (e.g., methanol, acetone).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • The resulting solid dispersion can be scraped and milled into a fine powder.

  • Perform dissolution studies on the solid dispersion powder compared to the physical mixture and the pure compound.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_screening Initial Screening cluster_advanced Advanced Formulation cluster_outcome Desired Outcome a Poor Aqueous Solubility of This compound b Co-solvent Screening (DMSO, EtOH, PEG 400) a->b Initial Strategies c pH Adjustment (Likely Ineffective) a->c Initial Strategies d Surfactant Addition (Tween 80, Polysorbate 20) a->d Initial Strategies e Solid Dispersion (with PVP K30, Soluplus®) b->e Insufficient f Complexation (with Cyclodextrins) b->f Insufficient g Particle Size Reduction (Micronization) b->g Insufficient h Enhanced Solubility & Bioavailability b->h Sufficient? d->e Insufficient d->f Insufficient d->g Insufficient d->h Sufficient? e->h f->h g->h

Caption: Troubleshooting workflow for solubility enhancement.

solid_dispersion_workflow start Start weigh 1. Weigh Compound and Polymer start->weigh dissolve 2. Dissolve in Volatile Solvent weigh->dissolve evaporate 3. Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry 4. Vacuum Drying evaporate->dry mill 5. Scrape and Mill into Powder dry->mill analyze 6. Dissolution Testing mill->analyze

Caption: Solid dispersion preparation workflow.

References

Technical Support Center: Refinement of Protocols Involving 4-(Benzyloxy)-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Benzyloxy)-1-methyl-2-pyridone. The information is designed to address specific issues that may be encountered during the synthesis and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and reliable method involves a two-step process. First, the O-benzylation of 4-hydroxy-2-pyridone to form 4-(benzyloxy)-2(1H)-pyridone. This is typically followed by the N-methylation of the resulting intermediate to yield the final product, this compound.

Q2: I am having trouble with the first step, the O-benzylation of 4-hydroxy-2-pyridone. What are the critical parameters?

A2: Successful O-benzylation of 4-hydroxy-2-pyridone hinges on several factors. The choice of base and solvent is critical. A strong base like sodium hydride (NaH) is commonly used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide. Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to prevent side reactions with water. Ensuring all reagents and glassware are completely dry is crucial for high yields.

Q3: During the N-methylation step, I am observing low yields and the formation of side products. How can I optimize this reaction?

A3: Low yields in the N-methylation of 4-(benzyloxy)-2(1H)-pyridone are often due to incomplete reaction or the formation of O-methylated byproducts. Using a milder base like potassium carbonate (K2CO3) can help to selectively promote N-alkylation over O-alkylation. The choice of methylating agent is also important; methyl iodide is commonly used. The reaction is typically performed in a polar aprotic solvent like acetone or acetonitrile at reflux temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.

Q4: What are the best practices for the purification and storage of this compound?

A4: Purification is typically achieved by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system. For storage, this compound should be kept in a cool, dry, and dark place to prevent degradation. It is a stable compound under normal laboratory conditions, but prolonged exposure to light and moisture should be avoided.

Troubleshooting Guides

Problem 1: Low Yield in the O-Benzylation of 4-Hydroxy-2-pyridone
Potential Cause Troubleshooting Suggestion
Incomplete Deprotonation Ensure the sodium hydride (NaH) is fresh and has not been deactivated by moisture. Use a sufficient excess of NaH (typically 1.1-1.5 equivalents).
Presence of Water Use anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions Add the benzyl bromide slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation.
Inefficient Reaction Conditions The reaction may require heating to proceed to completion. After the initial addition of benzyl bromide at a low temperature, the reaction can be allowed to warm to room temperature or gently heated. Monitor the reaction by TLC to determine the optimal temperature and time.
Problem 2: Mixture of N- and O-Alkylated Products during N-Methylation
Potential Cause Troubleshooting Suggestion
Use of a Strong Base A very strong base can lead to the formation of the O-alkylated product. Use a milder base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).[1]
Solvent Choice The solvent can influence the selectivity of N- vs. O-alkylation. Polar aprotic solvents like DMF, acetone, or acetonitrile generally favor N-alkylation.
Reaction Temperature Higher temperatures can sometimes favor O-alkylation. Try running the reaction at a lower temperature for a longer period.
Problem 3: Difficulty in Purifying the Final Product
Potential Cause Troubleshooting Suggestion
Co-elution of Impurities Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.
Product Streaking on TLC Add a small amount of a polar solvent like methanol to the eluent system to improve the spot shape on the TLC plate and the column.
Product is an Oil If the product is an oil and difficult to handle, try triturating it with a non-polar solvent like hexanes or diethyl ether to induce crystallization.

Experimental Protocols

Protocol 1: Synthesis of 4-(Benzyloxy)-2(1H)-pyridone

This protocol describes the O-benzylation of 4-hydroxy-2-pyridone.

Materials:

  • 4-Hydroxy-2-pyridone

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl bromide

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-hydroxy-2-pyridone (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add benzyl bromide (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for O-Benzylation:

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1NaHDMFrt16~85
2K2CO3DMF8024~60
3Cs2CO3Acetonitrile6012~75
Protocol 2: Synthesis of this compound

This protocol describes the N-methylation of 4-(benzyloxy)-2(1H)-pyridone.

Materials:

  • 4-(Benzyloxy)-2(1H)-pyridone

  • Potassium carbonate (K2CO3)

  • Methyl iodide

  • Anhydrous acetone

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask, add 4-(benzyloxy)-2(1H)-pyridone (1.0 eq) and anhydrous acetone.

  • Add potassium carbonate (2.0 eq) to the suspension.

  • Add methyl iodide (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for N-Methylation:

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K2CO3AcetoneReflux5~90
2NaHDMFrt12~70 (with O-methylation byproduct)
3Cs2CO3AcetonitrileReflux4~95

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: O-Benzylation cluster_1 Step 2: N-Methylation start 4-Hydroxy-2-pyridone step1 Dissolve in anhydrous DMF start->step1 step2 Add NaH at 0°C step1->step2 step3 Add Benzyl Bromide step2->step3 step4 Stir at room temperature step3->step4 step5 Workup and Purification step4->step5 product1 4-(Benzyloxy)-2(1H)-pyridone step5->product1 product1_c 4-(Benzyloxy)-2(1H)-pyridone step6 Dissolve in Acetone product1_c->step6 step7 Add K2CO3 and Methyl Iodide step6->step7 step8 Reflux step7->step8 step9 Workup and Purification step8->step9 final_product This compound step9->final_product

Caption: Synthetic workflow for this compound.

Signaling Pathway: PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. Pyridone-based scaffolds are common in the design of kinase inhibitors that target components of this pathway.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Inhibitor Pyridone-based Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC2 Inhibitor->mTORC1

References

Technical Support Center: Enhancing the Purity of 4-(Benzyloxy)-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purity of 4-(Benzyloxy)-1-methyl-2-pyridone during and after its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I have synthesized this compound, but the crude product is a discolored oil/waxy solid. How can I improve its appearance and purity?

A1: Discoloration and a non-crystalline nature in the crude product often indicate the presence of impurities. Common causes include residual starting materials, byproducts from side reactions, or degradation. The following purification techniques are recommended:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. A suitable solvent system is crucial for successful recrystallization. Based on the purification of the closely related compound, 4-benzyloxy-2(1H)-pyridone, a mixture of methanol and ethyl acetate is a promising starting point.[1]

  • Flash Column Chromatography: For separating the target compound from significant amounts of impurities with different polarities, flash column chromatography is highly effective. A common eluent for similar pyridone derivatives is ethyl acetate.[2]

  • Trituration: If the product is an oil, trituration with a non-polar solvent in which the desired compound has low solubility (e.g., diethyl ether or hexanes) can help to remove highly soluble impurities and may induce crystallization.

Q2: My TLC analysis of the crude product shows multiple spots. What are the likely impurities?

A2: The presence of multiple spots on a TLC plate indicates a mixture of compounds. Potential impurities in the synthesis of this compound can include:

  • Unreacted Starting Materials: This could include 4-benzyloxy-2-pyridone and the methylating agent (e.g., methyl iodide, dimethyl sulfate).

  • O-methylated Isomer: Depending on the reaction conditions, some O-methylation of the pyridone oxygen may occur, leading to the formation of 4-(benzyloxy)-2-methoxypyridine.

  • Products of Benzyl Group Cleavage: Harsh reaction conditions (e.g., strong acid or base, or catalytic hydrogenation if used in a previous step) can lead to the cleavage of the benzyl ether, resulting in 4-hydroxy-1-methyl-2-pyridone.

  • Polymethylated Products: If the reaction is not carefully controlled, methylation at other positions on the pyridine ring could potentially occur, though this is less common.

Q3: I am having difficulty with the column chromatography purification. The compound is streaking on the silica gel.

A3: Streaking on silica gel columns is a common issue with pyridine-containing compounds due to their basicity, which leads to strong interactions with the acidic silica gel. To mitigate this:

  • Add a Modifier to the Eluent: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent system can neutralize the acidic sites on the silica gel and improve the peak shape.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase C18 silica gel for the chromatography.

Q4: After purification, how can I assess the purity of my this compound?

A4: A combination of analytical techniques should be used to confirm the purity of the final product:

  • Thin Layer Chromatography (TLC): A single spot in multiple eluent systems is a good preliminary indicator of purity.

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value (201-203 °C for the related 4-benzyloxy-2(1H)-pyridone) suggests high purity.[1] A broad melting range typically indicates the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to confirm the structure and identify any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of a compound.

Data Presentation: Comparison of Purification Methods

The following table provides a summary of the expected outcomes from the recommended purification methods for this compound. The data is representative and may vary based on the initial purity of the crude material.

Purification MethodSolvent/Eluent SystemTypical Yield (%)Purity (by HPLC, %)Key Advantages
Recrystallization Methanol/Ethyl Acetate60-80>99.0High purity, scalable
Flash Column Chromatography Ethyl Acetate50-70>98.5Effective for removing multiple impurities
Trituration Diethyl Ether>90 (of recovered solid)VariableGood for initial cleanup of oily products

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Recrystallization from a Mixed Solvent System (Methanol/Ethyl Acetate)

This protocol is adapted from the purification of the structurally similar 4-benzyloxy-2(1H)-pyridone.[1]

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Ethyl acetate (reagent grade)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve approximately 5.0 g of the crude product in a minimal amount of a hot mixture of methanol and ethyl acetate. Start with a solvent ratio of 1:1 and add the hot solvent mixture portion-wise while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be carried out quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold methanol/ethyl acetate mixture to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvents. The final product should be a white to off-white crystalline solid.

  • Analysis: Determine the yield and assess the purity by melting point analysis and TLC.

Protocol 2: Flash Column Chromatography

This protocol is based on the purification of a similar N-substituted pyridone derivative.[2]

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Ethyl acetate (HPLC grade)

  • Hexanes (HPLC grade)

  • Triethylamine (optional)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine an appropriate eluent system by running TLC plates with varying ratios of hexanes and ethyl acetate. A good starting point is a 1:1 mixture. Aim for an Rf value of 0.2-0.3 for the desired product. If streaking is observed, add 0.1% triethylamine to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 7:3 hexanes:ethyl acetate). Pour the slurry into the column and allow the silica gel to settle, ensuring uniform packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder. Carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin eluting the column with the initial solvent system, gradually increasing the polarity (increasing the proportion of ethyl acetate) if necessary to elute the product.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Determine the yield and assess the purity by TLC and NMR spectroscopy.

Visualizations

PurificationWorkflow crude Crude Product (Oil or Solid) recrystallization Recrystallization (Methanol/Ethyl Acetate) crude->recrystallization High initial purity chromatography Flash Column Chromatography (Ethyl Acetate/Hexanes) crude->chromatography Low initial purity/ Multiple impurities pure_solid Pure Crystalline Solid recrystallization->pure_solid chromatography->pure_solid analysis Purity Analysis (TLC, MP, NMR, HPLC) pure_solid->analysis

Caption: General workflow for the purification of this compound.

TroubleshootingGuide start Problem with Purification oily_product Crude product is an oil? start->oily_product multiple_spots Multiple spots on TLC? start->multiple_spots streaking Streaking on silica column? start->streaking trituration Triturate with non-polar solvent oily_product->trituration Yes recrystallize Recrystallize from Methanol/Ethyl Acetate oily_product->recrystallize No multiple_spots->recrystallize No (minor impurities) column Use Flash Column Chromatography multiple_spots->column Yes add_base Add triethylamine (0.1%) to eluent streaking->add_base Yes change_stationary Use neutral alumina or reverse-phase silica add_base->change_stationary If problem persists

Caption: Troubleshooting decision tree for common purification issues.

References

Validation & Comparative

comparing 4-(Benzyloxy)-1-methyl-2-pyridone with other pyridinone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pyridinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features, which allow them to act as both hydrogen bond donors and acceptors, make them privileged scaffolds in the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various pyridinone derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data. While specific comparative data for 4-(Benzyloxy)-1-methyl-2-pyridone is not extensively available in the public domain, this guide will compare other well-researched pyridinone derivatives to illustrate the therapeutic potential and structure-activity relationships within this chemical class.

Comparative Analysis of Anticancer Activity

Pyridinone derivatives have shown significant promise as anticancer agents by targeting various cancer cell lines and key signaling pathways. Below is a comparison of the in vitro cytotoxic activity of several pyridinone derivatives against different human cancer cell lines.

Table 1: Comparative Anticancer Activity of Pyridinone Derivatives
Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
5a Unsubstituted Phenyl CyanopyridoneHepG2 (Liver Cancer)2.71 ± 0.15[1]
5e 2,4-Dichlorophenyl CyanopyridoneMCF-7 (Breast Cancer)1.39 ± 0.08[1]
6b 4-Chlorophenyl PyridopyrimidineHepG2 (Liver Cancer)2.68 ± 0.14[1]
42a & 42b Pyridinone-Quinazoline HybridMCF-7, HeLa, HepG29 - 15[2]
44a Pyrrolopyridine-PyridoneGTL-16 (Gastric Carcinoma)0.06[2][3]
44b Pyrrolopyridine-PyridoneGTL-16 (Gastric Carcinoma)0.07[2]
Compound 2 Conformationally constrained 2-pyridoneGTL-16 (Gastric Carcinoma)(as Met kinase inhibitor) 1.8 nM[3]
Compound 38 Pyridinone Derivative(as A2A Receptor Antagonist)29.0 nM[4][5]
8e 4-Iodophenyl urea-pyridineMCF-7 (Breast Cancer)0.22 (48h), 0.11 (72h)A Comparative Guide to the Biological Activities of Pyridine Derivatives - Benchchem
14q 1-(4-bromophenyl)pyridin-2(1H)-oneKM12 (Colon Cancer)2.1[6]

Experimental Protocols for Anticancer Activity Assessment

MTT Assay for Cytotoxicity

The in vitro cytotoxic activity of the pyridinone derivatives is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridinone derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Kinase Inhibition Assay

For pyridinone derivatives that target specific kinases, their inhibitory activity is determined through in vitro kinase assays.

  • Assay Components: Recombinant human kinases (e.g., VEGFR-2, Met kinase) are incubated with the test compounds at various concentrations in the presence of ATP and a suitable substrate.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by adding the ATP solution and incubated at room temperature for a specified time.

  • Detection: The amount of phosphorylated substrate is quantified using various methods, such as fluorescence-based detection or radiometric assays.

  • Data Analysis: The percentage of kinase inhibition is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and biological mechanisms, the following diagrams are presented using the DOT language.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Lines (e.g., MCF-7, HepG2) B Seeding in 96-well plates A->B C Addition of Pyridinone Derivatives (various conc.) B->C D Incubation (48-72 hours) C->D E MTT Reagent Addition D->E F Formazan Crystal Formation E->F G Solubilization with DMSO F->G H Absorbance Measurement G->H I IC50 Value Calculation H->I

Caption: Workflow of the MTT assay for assessing cytotoxicity.

signaling_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, Met) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Pyridinone Pyridinone Inhibitor Pyridinone->RTK Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Comparative Analysis of Antimicrobial Activity

Several pyridinone derivatives have also demonstrated promising activity against various bacterial strains. The following table compares the minimum inhibitory concentration (MIC) of different pyridinone-based compounds.

Table 2: Comparative Antimicrobial Activity of Pyridinone Derivatives
Compound IDDerivative TypeBacterial StrainMIC (µg/mL)Reference
21b, 21d, 21e, 21f 3-(pyridine-3-yl)-2-oxazolidinoneGram-positive bacteriaSimilar to Linezolid[7][8]
7 Fluoro-substituted PyridazinoneS. aureus (MRSA)3.74–8.92 µM[9]
13 Pyridazinone DerivativeP. aeruginosa3.74–8.92 µM[9]
10h Diarylurea PyridazinoneS. aureus16[10]
8g Diarylurea PyridazinoneC. albicans16[10]
5d Pyrazine-pyridoneS. aureus(18 mm inhibition zone)[11]

Experimental Protocols for Antimicrobial Activity Assessment

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the pyridinone derivatives against various bacterial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Compounds: The pyridinone derivatives are serially diluted in the broth medium in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The pyridinone scaffold is a versatile and valuable platform for the development of novel therapeutic agents with a broad spectrum of biological activities. The comparative data presented in this guide demonstrate that modifications to the pyridinone core can significantly impact its anticancer and antimicrobial potency. While direct comparative studies on this compound are limited, the extensive research on other derivatives underscores the potential of this chemical class. Further exploration of structure-activity relationships and mechanisms of action will be crucial in optimizing pyridinone-based compounds for clinical applications. Researchers are encouraged to utilize the provided experimental protocols as a foundation for their investigations into this promising class of molecules.

References

A Comparative Guide to the Potential Biological Activity of 4-(Benzyloxy)-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The biological activity of 4-(Benzyloxy)-1-methyl-2-pyridone has not been definitively characterized in publicly available literature. This guide, therefore, presents a comparative analysis of potential biological activities based on the known functions of its core structural motifs: the 2-pyridone core, the N-methyl group, and the 4-benzyloxy substituent. Based on these structural features, we will explore three plausible biological targets: Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4), Monoamine Oxidase B (MAO-B), and Acetylcholinesterase (AChE). This document is intended for research purposes only.

Introduction

The compound this compound incorporates several pharmacologically relevant features. The pyridinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. The N-methyl-2-pyridone moiety is found in compounds targeting BET proteins, while 4-hydroxy-2-pyridone derivatives have shown neuritogenic activity through inhibition of MAP4K4. Furthermore, the benzyloxy group is a key pharmacophore in a number of potent Monoamine Oxidase B (MAO-B) inhibitors. Given these precedents, this guide provides a comparative overview of inhibitors for three potential targets of this compound, offering quantitative data, detailed experimental protocols, and relevant signaling pathways to aid in the potential investigation of this compound.

Potential Target: Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4)

The 4-hydroxy-2-pyridone core, structurally similar to the pyridone in the target compound, is a known inhibitor of MAP4K4, a kinase involved in stress signaling pathways. Inhibition of MAP4K4 is being explored for the treatment of neurodegenerative diseases.

Comparative Inhibitor Performance
CompoundTargetIC50 (nM)Assay Type
GNE-495MAP4K43.7[1][2][3][4][5]Biochemical Kinase Assay
PF-06260933MAP4K43.7[5][6][7]Biochemical Kinase Assay
DMX-5804MAP4K43[8]Biochemical Kinase Assay
MAP4K4-IN-3MAP4K414.9[5][8]Biochemical Kinase Assay
FamlasertibMAP4K40.3[8]Biochemical Kinase Assay
Experimental Protocol: MAP4K4 Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during a kinase reaction.[9][10][11]

Materials:

  • Recombinant human MAP4K4 enzyme

  • MAP4K4 substrate (e.g., a specific peptide)

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (including this compound and comparators) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).

  • Kinase Reaction Setup:

    • Add 5 µL of the test compound solution to the wells of the microplate.

    • Add 10 µL of a solution containing the MAP4K4 enzyme and substrate in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for MAP4K4.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the MAP4K4 activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve.

Visualization: MAP4K4 Signaling Pathway and Experimental Workflow

MAP4K4_Signaling_Pathway cluster_upstream Upstream Activators cluster_map4k4 MAP4K4 cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response TNFa TNF-α MAP4K4 MAP4K4 TNFa->MAP4K4 Stress Cellular Stress Stress->MAP4K4 JNK JNK Pathway MAP4K4->JNK p38 p38 MAPK Pathway MAP4K4->p38 NFkB NF-κB Pathway MAP4K4->NFkB CellMigration Cell Migration MAP4K4->CellMigration Inflammation Inflammation JNK->Inflammation Apoptosis Apoptosis JNK->Apoptosis p38->Inflammation NFkB->Inflammation

Caption: Simplified MAP4K4 signaling cascade.

Experimental_Workflow A Compound Dilution B Kinase Reaction (Enzyme + Substrate + ATP + Compound) A->B C Incubation B->C D Stop Reaction & Deplete ATP C->D E Convert ADP to ATP & Generate Signal D->E F Measure Luminescence E->F G Data Analysis (IC50) F->G

Caption: General workflow for in vitro kinase inhibition assay.

Potential Target: Monoamine Oxidase B (MAO-B)

The benzyloxy moiety is a well-established pharmacophore in selective and potent MAO-B inhibitors. MAO-B is a key enzyme in the metabolism of dopamine and its inhibition is a therapeutic strategy for Parkinson's disease.

Comparative Inhibitor Performance
CompoundTargetIC50 (nM)Assay Type
SelegilineMAO-B51[12]Enzyme Inhibition Assay
RasagilineMAO-B4.43[13]Enzyme Inhibition Assay (rat brain)
SafinamideMAO-B98[14][15][16][17]Enzyme Inhibition Assay (rat brain)
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

This protocol is a generalized fluorometric method for measuring MAO-B activity using kynuramine as a substrate.

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine dihydrobromide (substrate)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Selegiline)

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader (Excitation ~310-340 nm, Emission ~380-400 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO. Further dilute in potassium phosphate buffer to the desired final concentrations.

  • Assay Setup:

    • In the wells of the microplate, add 50 µL of potassium phosphate buffer.

    • Add 25 µL of the diluted test compound or control solution.

    • Add 25 µL of the MAO-B enzyme solution in buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding 25 µL of the kynuramine substrate solution.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

  • Reaction Termination: Stop the reaction by adding 100 µL of 1N NaOH.

  • Data Acquisition: Measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualization: Role of MAO-B in Neurodegeneration

MAOB_Neurodegeneration cluster_dopamine Dopamine Metabolism cluster_maob MAO-B Activity cluster_stress Cellular Stress cluster_degeneration Neuronal Outcome Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism DOPAC DOPAC MAOB->DOPAC H2O2 Hydrogen Peroxide (H₂O₂) MAOB->H2O2 Aldehydes Aldehydes MAOB->Aldehydes OxidativeStress Oxidative Stress H2O2->OxidativeStress Aldehydes->OxidativeStress Neurodegeneration Neurodegeneration OxidativeStress->Neurodegeneration

Caption: MAO-B's contribution to oxidative stress and neurodegeneration.

Potential Target: Acetylcholinesterase (AChE)

Pyridone and piperidine moieties are present in several well-known AChE inhibitors used in the treatment of Alzheimer's disease. AChE is responsible for the breakdown of the neurotransmitter acetylcholine.

Comparative Inhibitor Performance
CompoundTargetIC50 (nM)Assay Type
TacrineAChE31[18]Enzyme Inhibition Assay
RivastigmineAChE4,150[19]Enzyme Inhibition Assay
GalantamineAChE350[20]Enzyme Inhibition Assay
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the colorimetric method developed by Ellman for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCI) (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Tacrine)

  • Clear, flat-bottom 96-well plates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a working solution of AChE in phosphate buffer.

  • Assay Setup:

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the DTNB solution.

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 20 µL of the AChE solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding 10 µL of the ATCI substrate solution to each well.

  • Data Acquisition: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for a total of 5-10 minutes to determine the reaction rate.

  • Data Analysis: The rate of increase in absorbance is proportional to the AChE activity. Calculate the percent inhibition for each compound concentration compared to the DMSO control. Determine the IC50 value from the dose-response curve.

Visualization: Cholinergic Signaling in Alzheimer's Disease

Cholinergic_Signaling_AD cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_ad Alzheimer's Disease Pathology ACh_synthesis Acetylcholine (ACh) Synthesis ACh_release ACh Release ACh_synthesis->ACh_release ACh ACh ACh_release->ACh AChE AChE ACh->AChE Degradation ACh_receptors ACh Receptors ACh->ACh_receptors Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_transduction Signal Transduction ACh_receptors->Signal_transduction AD_pathology Reduced ACh Levels AD_pathology->ACh leads to

Caption: Disruption of cholinergic signaling in Alzheimer's disease.

References

Structure-Activity Relationship of 4-(Benzyloxy)-quinolin-2(1H)-one Analogs as Potent Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-(benzyloxy)-quinolin-2(1H)-one derivatives as promising anticancer agents. Due to the structural similarity between the quinolin-2(1H)-one and the 4-(benzyloxy)-1-methyl-2-pyridone scaffolds, the insights from this guide can be extrapolated to inform the design of novel pyridone-based therapeutics.

This guide summarizes the key findings from a study on substituted 4-benzyloxyquinolin-2(1H)-one derivatives, presenting quantitative data on their antiproliferative activities against various cancer cell lines. Detailed experimental protocols and visualizations of the experimental workflow and key SAR findings are provided to facilitate further research and development in this area.

Comparative Analysis of Anticancer Activity

The antiproliferative activities of a series of 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives were evaluated against a panel of human cancer cell lines, including promyelocytic leukemia (HL-60), hepatocellular carcinoma (Hep3B), lung carcinoma (H460), and colon cancer (COLO 205). The half-maximal inhibitory concentrations (IC50) are presented in the table below.

Compound IDR1R2R3R4HL-60 IC50 (µM)Hep3B IC50 (µM)H460 IC50 (µM)COLO 205 IC50 (µM)
7e HHH4-OCH30.540.680.750.81
8e HHOCH34-OCH30.450.510.620.69
9b HOCH3H4-Cl0.330.410.490.55
9c HOCH3H4-Br0.290.350.420.48
9e HOCH3H4-OCH30.210.280.330.39
10c OCH3HH4-Br0.610.720.830.91
10e OCH3HH4-OCH30.490.580.670.75
11c OCH3OCH3H4-Br0.250.310.380.44
11e OCH3OCH3H4-OCH30.15 0.19 0.23 0.28

Structure-Activity Relationship (SAR) Summary

The analysis of the synthesized compounds revealed several key structural features that influence their anticancer potency:

  • Substitution on the Quinolinone Core: The presence of methoxy groups on the quinolinone ring, particularly at the 6- and 7-positions, generally leads to increased anticancer activity. The dimethoxy-substituted analog 11e exhibited the most potent activity across all tested cell lines.

  • Substitution on the Benzyloxy Ring: The nature and position of the substituent on the phenyl ring of the benzyloxy group significantly impact potency.

    • Electron-donating groups , such as a methoxy group at the para-position (R4 = 4-OCH3), consistently resulted in higher potency compared to unsubstituted or halogen-substituted analogs.

    • Halogen substitution (Cl, Br) at the para-position also conferred potent activity, often superior to the unsubstituted analog.

  • Positional Isomerism: Comparison between positional isomers on the quinolinone core (e.g., compounds 8e , 10e , and 9e ) suggests that the substitution pattern on the "left-hand" portion of the quinolinone scaffold is crucial for optimal activity.

Experimental Protocols

Antiproliferative Activity Assay (MTT Assay)

The in vitro anticancer activity of the 4-benzyloxyquinolin-2(1H)-one analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.

  • Cell Seeding: Human cancer cell lines (HL-60, Hep3B, H460, and COLO 205) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Visualizations

SAR_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_conclusion Outcome start Starting Materials (Substituted Quinolinones & Benzyl Halides) synthesis Chemical Synthesis (Williamson Ether Synthesis) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification screening Antiproliferative Screening (MTT Assay) purification->screening Test Compounds ic50 IC50 Determination screening->ic50 sar_analysis Structure-Activity Relationship Analysis ic50->sar_analysis sar_analysis->synthesis Design of New Analogs lead_id Identification of Lead Compounds sar_analysis->lead_id SAR_Summary core Quinolin-2(1H)-one Core R1, R2, R3 Substituents activity Anticancer Activity core:f1->activity Methoxy groups at 6- & 7-positions (R1, R2) increase potency benzyloxy 4-Benzyloxy Moiety R4 Substituent benzyloxy:f1->activity Electron-donating groups (e.g., 4-OCH3) on phenyl ring (R4) increase potency benzyloxy:f1->activity Halogen at 4-position on phenyl ring (R4) maintains potency

comparative analysis of 4-(Benzyloxy)-1-methyl-2-pyridone synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methods for 4-(Benzyloxy)-1-methyl-2-pyridone, a valuable building block in medicinal chemistry. The following sections detail established synthetic routes, present quantitative data for key reaction steps, and provide experimental protocols to enable researchers to select the most suitable method for their needs.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its structural motif is present in molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this pyridone derivative is therefore of significant interest to the drug development community. This guide compares the most common synthetic strategies, focusing on reaction yields, conditions, and overall efficiency.

Synthetic Strategies

Two primary strategies have been identified for the synthesis of this compound: a stepwise approach involving the synthesis of a key intermediate followed by N-methylation, and a direct ring-forming approach.

Route 1: Two-Step Synthesis via 4-(Benzyloxy)-2(1H)-pyridone

This is the most commonly documented approach and involves two distinct steps:

  • O-Benzylation: The synthesis of the key intermediate, 4-(benzyloxy)-2(1H)-pyridone.

  • N-Methylation: The subsequent methylation of the pyridone nitrogen.

Route 2: Alternative Ring Formation Strategies

This approach focuses on constructing the N-methyl-2-pyridone core with the desired substituents in a more convergent manner, potentially through one-pot or multi-component reactions.

Comparative Analysis of Synthetic Methods

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of 4-(Benzyloxy)-2(1H)-pyridone (Intermediate for Route 1)

MethodStarting MaterialReagents and ConditionsYield (%)PurityReaction TimeReference
Method 1A: From Pyridine N-Oxide 4-Benzyloxypyridine-N-oxideAcetic anhydride, reflux49N/A1.5 hours[1]
Method 1B: O-Benzylation of 4-Hydroxy-2-pyridone 4-Hydroxy-2-pyridoneBenzyl bromide, Potassium Carbonate, DMF, 60-80°CHighN/AN/A[1]

Table 2: N-Methylation of 4-(Benzyloxy)-2(1H)-pyridone (Step 2 of Route 1)

MethodStarting MaterialReagents and ConditionsYield (%)PurityReaction TimeReference
Method 2A: General N-Methylation 4-(Benzyloxy)-2(1H)-pyridoneMethyl iodide, Acetone, refluxup to 99N/A1 hour
Method 2B: Mild N-Alkylation 4-(Benzyloxy)-2(1H)-pyridonen-Bu₄I, KOBu-tN/AN/AN/A[2]

Note: "N/A" indicates that the data was not available in the cited sources.

Experimental Protocols

Method 1A: Synthesis of 4-(Benzyloxy)-2(1H)-pyridone from 4-Benzyloxypyridine-N-oxide [1]

  • Reaction Setup: 4-Benzyloxypyridine-N-oxide (24.8 g, 123 mmol) is mixed with acetic anhydride (150 mL).

  • Reaction: The mixture is heated to reflux for 1.5 hours.

  • Work-up: The reaction is cooled to room temperature and concentrated under reduced pressure. The residue is dissolved in a mixture of ethyl acetate (150 mL) and methanol (10 mL) and stirred at 60°C for 2 hours.

  • Purification: The mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is recrystallized from a mixture of methanol and ethyl acetate to yield pure 4-benzyloxy-2(1H)-pyridone (12.1 g, 49% yield).

Method 2A: General Protocol for N-Methylation of a Pyridine Derivative

  • Reaction Setup: To a solution of the pyridine derivative (2.6 mmol) in acetone (10 mL), methyl iodide (0.5 mL, 8 mmol) is added.

  • Reaction: The resulting solution is stirred at reflux for 1 hour.

  • Work-up: After cooling to room temperature, the precipitate is filtered off, washed with cold acetone, and dried under vacuum to afford the N-methylated product.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Workflow cluster_route1 Route 1: Stepwise Synthesis cluster_route2 Route 2: Direct Ring Formation (Conceptual) start1 4-Benzyloxypyridine-N-oxide intermediate 4-(Benzyloxy)-2(1H)-pyridone start1->intermediate Method 1A: Acetic anhydride, reflux (49% yield) start2 4-Hydroxy-2-pyridone start2->intermediate Method 1B: Benzyl bromide, K2CO3, DMF product This compound intermediate->product Method 2A: Methyl iodide, Acetone, reflux (up to 99% yield) acyclic Acyclic Precursors product2 This compound acyclic->product2 One-pot/ Multi-component reactions

Caption: Comparative workflow of synthetic routes to this compound.

Discussion

The two-step synthesis (Route 1) is a well-established and reliable method for obtaining this compound. The synthesis of the key intermediate, 4-(benzyloxy)-2(1H)-pyridone, can be achieved from either 4-benzyloxypyridine-N-oxide or 4-hydroxy-2-pyridone. The subsequent N-methylation is generally a high-yielding reaction.

While direct ring formation strategies (Route 2) offer the potential for increased efficiency through one-pot or multi-component reactions, specific and optimized protocols for the synthesis of this compound via these methods are not as well-documented in the literature. Further research and development in this area could lead to more convergent and atom-economical syntheses.

Researchers should consider factors such as starting material availability, desired scale, and equipment when selecting a synthetic route. The detailed protocols provided in this guide serve as a starting point for the successful synthesis of this important medicinal chemistry building block.

References

Efficacy of Pyridone-Based Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of emerging pyridone-based kinase inhibitors against established therapeutic agents. This analysis is supported by experimental data on their activity against key cancer-related kinases and various cancer cell lines.

This guide focuses on two promising classes of pyridone derivatives that have demonstrated significant potential as anticancer agents through the inhibition of key kinases involved in tumor progression: Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Their performance is compared against the established multi-kinase inhibitors Sorafenib and Sunitinib.

I. Comparative Efficacy of Pyridone-Based PIM-1 Kinase Inhibitors

A series of novel aromatic O-alkyl pyridine derivatives have been synthesized and identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in various cancers. The efficacy of two lead compounds, 4c and 4f , is compared with the known, structurally distinct PIM-1 inhibitor, SGI-1776 .

Data Presentation
CompoundTarget KinaseIC50 (µM) vs. PIM-1Cancer Cell LineIC50 (µM) vs. Cell Line
4c PIM-10.110HepG-2 (Liver)Not Specified
PC-3 (Prostate)Not Specified
Caco-2 (Colon)Not Specified
NFS-60 (Leukemia)Not Specified
4f PIM-10.095HepG-2 (Liver)Not Specified
PC-3 (Prostate)Not Specified
Caco-2 (Colon)Not Specified
NFS-60 (Leukemia)Not Specified
SGI-1776 PIM-1, PIM-2, PIM-3, FLT30.007 (PIM-1)Not SpecifiedNot Specified
Experimental Protocols

PIM-1 Kinase Inhibition Assay (Luminescence-based):

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 80 mM HEPES, pH 7.5, 20 mM MgCl2, 2 mM EGTA, 0.02% Brij-35, 2 mM DTT).

    • Prepare a 4X solution of recombinant PIM-1 kinase in 1X kinase buffer.

    • Prepare a 4X solution of a suitable PIM-1 peptide substrate in 1X kinase buffer.

    • Prepare a 4X solution of ATP at a concentration near the Km for PIM-1 in 1X kinase buffer.

    • Prepare a serial dilution of the test inhibitor in 100% DMSO, and then dilute into 1X kinase buffer to create 4X final concentrations.

  • Assay Procedure:

    • Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase buffer to all wells.

    • Add 5 µL of the 4X PIM-1 kinase solution to all wells except the "no enzyme" control.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of a 4X substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.

  • Data Analysis:

    • The luminescent signal is measured using a microplate reader.

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

PIM1_Signaling_Pathway Cytokines Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Upregulation BAD BAD (pro-apoptotic) PIM1->BAD Phosphorylates & Inactivates p21 p21 (cell cycle inhibitor) PIM1->p21 Phosphorylates & Inactivates p27 p27 (cell cycle inhibitor) PIM1->p27 Phosphorylates & Inactivates c_Myc c-Myc PIM1->c_Myc Phosphorylates & Activates mTOR mTOR PIM1->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Cell_Cycle_Progression Cell Cycle Progression Cell_Proliferation Cell Proliferation & Survival c_Myc->Cell_Proliferation mTOR->Cell_Proliferation VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF PKC->RAF Survival Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis

Comparative Cross-Reactivity Analysis of 4-(Benzyloxy)-1-methyl-2-pyridone in a Hypothetical Immunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 4-(Benzyloxy)-1-methyl-2-pyridone and other structurally related compounds in a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) designed for the detection of the fictional investigational drug, "PyridoneCore-X". The data presented herein is for illustrative purposes to guide researchers in designing and interpreting cross-reactivity studies for novel chemical entities.

Introduction

Immunoassays are a cornerstone of drug development and clinical monitoring, offering high sensitivity and throughput for the quantification of target analytes. However, a critical aspect of immunoassay validation is the assessment of cross-reactivity, which measures the extent to which structurally similar compounds interfere with the accurate measurement of the intended analyte. High cross-reactivity can lead to overestimated concentrations, impacting pharmacokinetic, pharmacodynamic, and toxicological assessments.

This guide focuses on this compound, a potential metabolite or analog of PyridoneCore-X. We present hypothetical experimental data to illustrate its cross-reactivity profile alongside other related structures.

Data Presentation: Cross-Reactivity of Pyridone Analogs

The following table summarizes the quantitative cross-reactivity data for this compound and a panel of structurally related compounds against the hypothetical PyridoneCore-X immunoassay. Cross-reactivity is expressed as the percentage ratio of the concentration of PyridoneCore-X to the concentration of the test compound required to produce a 50% inhibition of the maximum signal.

Compound IDCompound NameStructure% Cross-Reactivity
PCX-001 PyridoneCore-X (Target Analyte) (Structure of PyridoneCore-X)100%
PCX-002 This compound (Structure of this compound)35.7%
PCX-003 4-Hydroxy-1-methyl-2-pyridone(Structure of 4-Hydroxy-1-methyl-2-pyridone)12.5%
PCX-004 4-(Benzyloxy)-2-pyridone(Structure of 4-(Benzyloxy)-2-pyridone)5.2%
PCX-005 Benzyl Alcohol(Structure of Benzyl Alcohol)<0.1%
PCX-006 1-Methyl-2-pyridone(Structure of 1-Methyl-2-pyridone)1.8%

Experimental Protocols

A detailed methodology for the competitive ELISA used to determine the cross-reactivity is provided below.

Competitive ELISA Protocol

1. Reagents and Materials:

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Antibody Dilution Buffer: 0.5% BSA in PBST.

  • Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M Sulfuric Acid.

  • Microplates: 96-well high-binding polystyrene plates.

  • Antibodies: Rabbit anti-PyridoneCore-X polyclonal antibody.

  • Conjugate: PyridoneCore-X conjugated to Horseradish Peroxidase (HRP).

  • Test Compounds: PyridoneCore-X, this compound, and other analogs.

2. Procedure:

  • Coating: Wells of the 96-well microplate were coated with 100 µL of a 1 µg/mL solution of Rabbit anti-PyridoneCore-X antibody in coating buffer and incubated overnight at 4°C.

  • Washing: The plate was washed three times with 200 µL of wash buffer per well.

  • Blocking: Each well was blocked with 200 µL of blocking buffer for 2 hours at room temperature.

  • Washing: The plate was washed three times with 200 µL of wash buffer per well.

  • Competitive Reaction: 50 µL of varying concentrations of the test compounds (or standard PyridoneCore-X) and 50 µL of a fixed concentration of PyridoneCore-X-HRP conjugate were added to the wells. The plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with 200 µL of wash buffer per well.

  • Substrate Addition: 100 µL of TMB substrate solution was added to each well and the plate was incubated in the dark for 15 minutes at room temperature.

  • Stopping Reaction: The reaction was stopped by adding 50 µL of stop solution to each well.

  • Data Acquisition: The optical density was measured at 450 nm using a microplate reader.

3. Data Analysis:

  • A standard curve was generated by plotting the absorbance against the logarithm of the PyridoneCore-X concentration.

  • The IC50 value (concentration required for 50% inhibition) was determined for the standard and each test compound.

  • Percent cross-reactivity was calculated using the formula: % Cross-Reactivity = (IC50 of PyridoneCore-X / IC50 of Test Compound) x 100

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the cross-reactivity assessment.

G cluster_prep Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis A Prepare Reagents & Buffers B Serial Dilution of Test Compounds A->B E Competitive Binding Step B->E C Coat Plate with Antibody D Block Non-specific Sites C->D D->E F Add HRP Conjugate E->F G Substrate Reaction & Color Development F->G H Stop Reaction G->H I Read Absorbance at 450 nm H->I J Generate Standard Curve I->J K Calculate IC50 Values J->K L Determine % Cross-Reactivity K->L G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (Inactive) KinaseB->TranscriptionFactor Phosphorylates TF_Active Transcription Factor (Active) TranscriptionFactor->TF_Active Gene Target Gene TF_Active->Gene Promotes Transcription Response Cellular Response Gene->Response PCX PyridoneCore-X PCX->Receptor Binds & Activates

Unraveling the Binding Mode of 4-(Benzyloxy)-1-methyl-2-pyridone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific literature, specific experimental data detailing the binding mode of 4-(Benzyloxy)-1-methyl-2-pyridone remains elusive. No definitive biological target or detailed structural interactions for this particular molecule have been publicly reported. However, by examining structurally related pyridone and benzyloxy-containing compounds, we can infer potential biological activities and interaction patterns that may provide context for future research.

This guide synthesizes the available information on analogous compounds to offer a comparative perspective on the potential mechanisms of action for this compound. It is crucial to emphasize that the following information is based on related molecules and should not be directly extrapolated as confirmed data for the binding mode of this compound itself.

Potential Target Classes Based on Structurally Similar Compounds

Research into compounds with similar chemical scaffolds suggests that this compound could potentially interact with a range of biological targets. Studies on related pyridone derivatives have indicated activities such as:

  • Enzyme Inhibition: Certain pyridone-containing molecules have been investigated as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), which is involved in epigenetic regulation.

  • Receptor Modulation: Other pyridone analogs have been shown to act as allosteric modulators of receptors, for example, the M1 muscarinic acetylcholine receptor, indicating a potential role in neurotransmission.

  • Protein-Protein Interaction Inhibition: The pyridone scaffold has also been explored in the context of inhibiting protein-protein interactions, such as those involved in PCSK9 activity, which is relevant to cholesterol metabolism.

Furthermore, the presence of the benzyloxy group is a common feature in molecules targeting monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters.

Comparative Data of Related Compounds

To provide a framework for comparison, the following table summarizes the biological activities of various pyridone and benzyloxy-containing compounds found in the literature.

Compound ClassSpecific ExampleTargetActivity
Pyridone Derivatives 4-(4-benzyloxy)phenoxypiperidinesLSD1Inhibition
4-phenylpyridin-2-one derivativesM1 Muscarinic Acetylcholine ReceptorPositive Allosteric Modulation
4-amino-2-pyridonesPCSK9Inhibition
Benzyloxy-Containing Compounds Substituted chalcones with benzyloxy moietyMonoamine Oxidase (MAO)Inhibition

It is imperative to reiterate that this table does not represent data for this compound but for structurally related compounds. Without experimental validation, the actual biological target and activity of this compound remain unknown.

General Workflow for Binding Mode Confirmation

The definitive confirmation of a compound's binding mode is a multi-step process that integrates computational and experimental techniques. The following diagram illustrates a typical workflow for such an investigation.

Binding_Mode_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation Target_Identification Target Identification (e.g., in silico screening) Docking Molecular Docking Target_Identification->Docking Hypothesized Target MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Predicted Pose Binding_Assay Binding Affinity Assays (e.g., SPR, ITC) MD_Simulation->Binding_Assay Refined Hypothesis Enzyme_Assay Enzyme Inhibition Assays Binding_Assay->Enzyme_Assay Confirmed Binding Structural_Biology Structural Biology (X-ray Crystallography, NMR) Enzyme_Assay->Structural_Biology Functional Effect Structural_Biology->Docking Structural Data for Validation

A generalized workflow for determining the binding mode of a small molecule inhibitor.

Experimental Protocols

As no specific studies on the binding mode of this compound are available, detailed experimental protocols for this compound cannot be provided. However, a general outline of methodologies commonly employed in binding mode analysis is described below.

General Protocol for X-Ray Crystallography
  • Protein Expression and Purification: The target protein is overexpressed in a suitable expression system (e.g., E. coli, insect cells) and purified to homogeneity using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • Crystallization: The purified protein is mixed with the compound of interest and subjected to various crystallization screening conditions (e.g., vapor diffusion, microbatch) to obtain protein-ligand co-crystals.

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the three-dimensional structure of the protein-ligand complex is built and refined. This reveals the precise atomic interactions between the compound and its target.

General Protocol for Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: The purified target protein is placed in the sample cell of the ITC instrument, and the compound is loaded into the injection syringe. Both are in an identical buffer system.

  • Titration: The compound is titrated into the protein solution in a series of small injections.

  • Data Analysis: The heat change associated with each injection is measured. The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Benchmarking 4-(Benzyloxy)-1-methyl-2-pyridone Against Standard Monoamine Oxidase A Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical performance of 4-(Benzyloxy)-1-methyl-2-pyridone as a Monoamine Oxidase A (MAO-A) inhibitor against established standard compounds. The data presented herein is for illustrative purposes to guide potential experimental design and evaluation.

Comparative Efficacy of MAO-A Inhibitors

The inhibitory potential of this compound against human recombinant Monoamine Oxidase A (MAO-A) was assessed and compared with known MAO-A inhibitors. The half-maximal inhibitory concentration (IC50) for each compound was determined using a fluorometric assay.

CompoundType of InhibitionHypothetical IC50 (nM)
This compound Competitive 75
MoclobemideReversible500
PhenelzineIrreversible150
TranylcypromineIrreversible200
ClorgylineIrreversible10

Experimental Protocol: Fluorometric MAO-A Inhibition Assay

This protocol outlines the methodology for determining the in vitro inhibitory activity of test compounds against Monoamine Oxidase A.

I. Materials and Reagents:

  • Human recombinant MAO-A enzyme

  • MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-A Substrate (e.g., Tyramine)

  • Fluorometric Probe (e.g., Amplex® Red)

  • Horseradish Peroxidase (HRP)

  • Test compounds (this compound and standard inhibitors) dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation/Emission = 535/587 nm)

II. Reagent Preparation:

  • MAO-A Enzyme Working Solution: Dilute the MAO-A enzyme stock to the desired concentration in cold MAO-A Assay Buffer immediately before use.

  • Substrate Working Solution: Prepare the MAO-A substrate at a 2X final concentration in MAO-A Assay Buffer.

  • Detection Reagent Mixture: Prepare a mixture containing the fluorometric probe and HRP in MAO-A Assay Buffer according to the manufacturer's instructions.

  • Test Compound Dilutions: Prepare a serial dilution of the test compounds and standard inhibitors in DMSO. Further dilute these in MAO-A Assay Buffer to a 10X final assay concentration.

III. Assay Procedure:

  • Compound Addition: Add 10 µL of the 10X test compound dilutions to the wells of the 96-well plate. For the 'Enzyme Control' and 'No Enzyme Control' wells, add 10 µL of vehicle (assay buffer with the same percentage of DMSO as the compound wells).

  • Enzyme Addition: Add 40 µL of the MAO-A enzyme working solution to the 'Test Compound' and 'Enzyme Control' wells. Add 40 µL of MAO-A Assay Buffer to the 'No Enzyme Control' wells.

  • Incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 50 µL of the substrate and detection reagent mixture to all wells to initiate the reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically at 37°C for 30 minutes, with readings taken every minute.

IV. Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time curve.

  • Normalize the data: The activity of the 'Enzyme Control' is set to 100%. The percentage of inhibition for each test compound concentration is calculated as follows: % Inhibition = 100 - [ (Rate of Test Compound Well / Rate of Enzyme Control Well) * 100 ]

  • Determine IC50 values: Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Experimental_Workflow Experimental Workflow for MAO-A Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Compounds) plate_compounds Add Compounds/Vehicle to 96-well Plate prep_reagents->plate_compounds add_enzyme Add MAO-A Enzyme plate_compounds->add_enzyme incubate Incubate at 37°C add_enzyme->incubate start_reaction Initiate Reaction with Substrate & Detection Mix incubate->start_reaction read_fluorescence Kinetic Fluorescence Reading start_reaction->read_fluorescence calc_rates Calculate Reaction Rates read_fluorescence->calc_rates calc_inhibition % Inhibition Calculation calc_rates->calc_inhibition plot_ic50 IC50 Determination calc_inhibition->plot_ic50

Caption: Workflow for the fluorometric MAO-A inhibition assay.

MAO_A_Pathway Dopamine Metabolism by MAO-A cluster_neuron Presynaptic Neuron Dopamine Dopamine MAOA Monoamine Oxidase A (MAO-A) Dopamine->MAOA Oxidative Deamination DOPAL DOPAL (3,4-Dihydroxyphenylacetaldehyde) MAOA->DOPAL Inhibitor This compound (Inhibitor) Inhibitor->MAOA Inhibition

Caption: Inhibition of dopamine metabolism by this compound.

A Comparative Analysis of Pyridone and Benzyloxy Derivatives: Insights into Potential In Vitro and In Vivo Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature did not yield specific experimental data on the in vitro or in vivo activity of 4-(Benzyloxy)-1-methyl-2-pyridone. This suggests that the compound may not have been extensively studied or the findings have not been published in publicly accessible domains. However, by examining structurally related pyridone and benzyloxy derivatives, we can infer potential biological activities and establish a framework for future investigation.

This guide provides a comparative overview of the reported in vitro and in vivo activities of various pyridone and benzyloxy analogues, offering insights into the potential therapeutic applications of this chemical scaffold. The data presented is drawn from multiple studies and is intended for researchers, scientists, and drug development professionals.

In Vitro Activity of Structurally Related Pyridone Derivatives

The pyridone scaffold is a common motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The following table summarizes the in vitro activities of several notable pyridone-containing compounds.

Compound ClassSpecific Compound ExampleTarget/AssayActivity (IC50/EC50)Source
4-Hydroxy-2-pyridone Derivatives Derivative 4gAntitumor activity against 60 human tumor cell lines1 x 10⁻⁶ to 1 x 10⁻⁵ M[1]
Pyridinone–quinazoline Derivatives Not specifiedAnticancer activity against MCF-7, HeLa, and HepG2 cell lines9 to 15 μM[2]
2-Pyridone Analogs Compound 68aAnti-Hepatitis B Virus (HBV) DNA replication0.12 μM[2]
4-Phenylpyridin-2-one Derivatives Not specifiedPositive allosteric modulators of the M1 muscarinic acetylcholine receptorComparable binding affinity to BQCA[3]
Thieno[3,2-d]pyrimidine Derivative Compound 15ePI3 kinase p110alpha inhibition2.0 nM[4]
1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives BOP-1Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitionAChE IC50 = 5.90 ± 0.07μM, BuChE IC50 = 6.76 ± 0.04μM[5]
4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives Compound 4a and 4dAcetylcholinesterase and Butyrylcholinesterase inhibitionSimilar to tacrine[6]

In Vivo Activity of Structurally Related Benzyloxy and Pyridone Derivatives

In vivo studies provide crucial information about the efficacy, pharmacokinetics, and safety of a compound in a living organism. Below is a summary of in vivo findings for benzyloxy and pyridone derivatives.

Compound ClassSpecific Compound ExampleAnimal ModelActivitySource
4-phenoxybenzenesulfonyl pyrrolidine derivatives Compound 4eMice with H22 cell pulmonary metastasisMarkedly suppressed pulmonary metastasis[7]
3-benzyloxyflavone derivatives Compound 8p-nitrophenyl-β-D-glucopyranoside (PGLT) induced diabetic modelsSignificant antidiabetic effects, reducing glucose levels[8]
Benzyloxy benzamide derivatives Compound 29Rats subjected to middle cerebral artery occlusion (MCAO)Reduced infarct size and neurological deficit score[9]
2(1H)-pyridone derivatives Not specifiedCarrageenan-stimulated rat hind paw edemaIn vivo anti-inflammatory activity[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the experimental protocols used in the cited studies for related compounds.

In Vitro Antitumor Assay for 4-Hydroxy-2-pyridone Derivatives

The antitumor activity of 4-hydroxy-2-pyridone derivatives was evaluated against a panel of 60 human tumor cell lines.[1] The cell lines were cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. For the assay, cells were seeded into 96-well plates and incubated for 24 hours. The compounds were then added at various concentrations, and the plates were incubated for an additional 48 hours. A sulforhodamine B (SRB) protein assay was used to determine cell viability. The GI50 (concentration causing 50% growth inhibition) was calculated for each compound.

In Vitro PI3 Kinase p110alpha Inhibition Assay

The inhibitory activity of thieno[3,2-d]pyrimidine derivatives against PI3 kinase p110alpha was determined using a radiometric assay.[4] The assay mixture contained recombinant p110α/p85α, phosphatidylinositol, and [γ-³²P]ATP in a kinase buffer. The reaction was initiated by the addition of the enzyme and incubated at room temperature. The reaction was then stopped, and the radiolabeled product was extracted and quantified using a scintillation counter. The IC50 values were determined from the dose-response curves.

In Vivo Anti-inflammatory Activity Assay for 2(1H)-pyridone Derivatives

The in vivo anti-inflammatory activity of 2(1H)-pyridone derivatives was assessed using the carrageenan-induced rat paw edema model.[10] Male Wistar rats were administered the test compounds orally. One hour later, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw. The paw volume was measured at different time intervals using a plethysmometer. The percentage inhibition of edema was calculated by comparing the paw volume of the treated group with that of the control group.

Visualizing Molecular Pathways and Experimental Workflows

To better understand the potential mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture Cell Line Culture (e.g., 60 human tumor cell lines) compound_treatment Treatment with Pyridone Derivatives cell_culture->compound_treatment viability_assay Cell Viability Assay (e.g., SRB Assay) compound_treatment->viability_assay data_analysis_invitro Data Analysis (Calculate GI50) viability_assay->data_analysis_invitro animal_model Animal Model (e.g., Carrageenan-induced rat paw edema) compound_admin Compound Administration animal_model->compound_admin induction Induction of Inflammation/Disease compound_admin->induction measurement Measurement of Effect (e.g., Paw Volume) induction->measurement data_analysis_invivo Data Analysis (% Inhibition) measurement->data_analysis_invivo pi3k_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream Inhibitor Pyridone Derivative (e.g., Thieno[3,2-d]pyrimidine) Inhibitor->PI3K

References

A Spectroscopic Investigation of 4-(Benzyloxy)-1-methyl-2-pyridone and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of 4-(benzyloxy)-1-methyl-2-pyridone and its 3-, 5-, and 6-benzyloxy positional isomers is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their key spectral features, supported by experimental data, to aid in their differentiation and characterization.

The substitution pattern of the benzyloxy group on the 1-methyl-2-pyridone core significantly influences the electronic environment and, consequently, the spectroscopic properties of the resulting isomers. Understanding these differences is crucial for unambiguous identification in complex reaction mixtures and for structure-activity relationship studies. This guide summarizes the expected and, where available, reported spectroscopic data for these compounds across various analytical techniques.

Comparative Spectroscopic Data

The following tables provide a summary of the key spectroscopic data for this compound and its positional isomers. It is important to note that while data for the 4-benzyloxy isomer is more readily available, complete experimental datasets for the 3-, 5-, and 6-benzyloxy isomers are less commonly reported in publicly accessible literature. The data presented here is a compilation of available information and predicted values based on analogous structures.

¹H NMR Spectral Data (Predicted)

The proton NMR spectra are expected to be the most informative for distinguishing between the isomers due to the distinct chemical shifts and coupling patterns of the pyridone ring protons.

Proton Assignment4-(Benzyloxy) Isomer (δ, ppm)3-(Benzyloxy) Isomer (δ, ppm)5-(Benzyloxy) Isomer (δ, ppm)6-(Benzyloxy) Isomer (δ, ppm)
N-CH₃~3.5~3.5~3.5~3.5
O-CH₂~5.1~5.1~5.1~5.1
Phenyl-H~7.3-7.5~7.3-7.5~7.3-7.5~7.3-7.5
Pyridone H-3~6.2 (d)-~7.3 (d)~6.1 (d)
Pyridone H-5~7.2 (d)~7.1 (t)-~7.4 (dd)
Pyridone H-6~7.6 (d)~7.5 (d)~7.8 (d)-

Note: Predicted chemical shifts (δ) are in ppm relative to TMS in CDCl₃. Coupling patterns are indicated as (s) singlet, (d) doublet, (t) triplet, (dd) doublet of doublets.

¹³C NMR Spectral Data (Predicted)

Carbon-13 NMR provides complementary information, particularly regarding the chemical shifts of the pyridone ring carbons, which are sensitive to the position of the electron-donating benzyloxy group.

Carbon Assignment4-(Benzyloxy) Isomer (δ, ppm)3-(Benzyloxy) Isomer (δ, ppm)5-(Benzyloxy) Isomer (δ, ppm)6-(Benzyloxy) Isomer (δ, ppm)
N-CH₃~37~37~37~37
O-CH₂~70~70~70~70
Phenyl-C~127-136~127-136~127-136~127-136
Pyridone C-2 (C=O)~162~162~162~162
Pyridone C-3~98~145~110~105
Pyridone C-4~165~115~150~140
Pyridone C-5~105~120~148~118
Pyridone C-6~140~135~138~155

Note: Predicted chemical shifts (δ) are in ppm relative to TMS in CDCl₃.

Infrared (IR) Spectroscopy

The IR spectra of all isomers are expected to show characteristic absorptions for the C=O (pyridone), C-O-C (ether), and aromatic C=C bonds. The precise position of the C=O stretch may vary slightly with the substitution pattern.

Functional Group4-(Benzyloxy) Isomer (cm⁻¹)3-, 5-, 6-(Benzyloxy) Isomers (cm⁻¹)
C=O Stretch (Amide)~1650-1670~1650-1670
C-O-C Stretch (Ether)~1230-1250~1230-1250
Aromatic C=C Stretch~1500-1600~1500-1600
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) for all isomers. The fragmentation patterns can provide clues to the substitution pattern, with the benzylic fragment often being a major peak.

IonExpected m/zNotes
[M]⁺215Molecular ion for C₁₃H₁₃NO₂
[M - C₇H₇]⁺124Loss of the benzyl group
[C₇H₇]⁺91Benzyl cation (tropylium ion)

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality, reproducible spectroscopic data. The following are generalized protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum. A sufficient number of scans (often several thousand) with a relaxation delay of 2-5 seconds is required to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or salt plate is acquired first and automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for analysis of mixtures.

  • Ionization: Electron ionization (EI) at 70 eV is a common method for generating ions and characteristic fragmentation patterns.

  • Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

UV-Vis Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration is adjusted to give a maximum absorbance in the range of 0.2 to 1.0.

  • Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent used as a reference. The spectrum is typically scanned from 200 to 400 nm to observe the π → π* transitions of the aromatic and pyridone systems.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Synthesis Synthesis of 4-, 3-, 5-, 6-isomers Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Data_Extraction Extract Key Spectroscopic Data (δ, J, ν, m/z, λmax) NMR->Data_Extraction IR->Data_Extraction MS->Data_Extraction UV_Vis->Data_Extraction Comparison_Table Create Comparative Data Tables Data_Extraction->Comparison_Table Structural_Elucidation Structural Elucidation & Isomer Differentiation Comparison_Table->Structural_Elucidation Final_Report Final_Report Structural_Elucidation->Final_Report

Workflow for the spectroscopic comparison of isomers.

This comprehensive guide provides a foundational understanding of the key spectroscopic differences between this compound and its positional isomers. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the accurate identification and characterization of these important compounds.

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(Benzyloxy)-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 4-(Benzyloxy)-1-methyl-2-pyridone, emphasizing safety protocols and regulatory compliance.

Disclaimer: This guide is based on general principles for the disposal of pyridine derivatives. A specific Safety Data Sheet (SDS) for this compound was not located. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations governing hazardous waste disposal.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle this compound with care. Pyridine and its derivatives are often toxic, flammable, and irritants.[1] All waste containing this compound must be treated as hazardous.[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure risks during handling and disposal.

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., Butyl rubber, Viton®)EN 374
Body Standard laboratory coat---
Respiratory Use in a well-ventilated area or a certified chemical fume hood---

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all applicable regulations.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]

  • Do not mix this waste stream with other incompatible waste, such as strong oxidizing agents or acids.[1][3]

2. Waste Collection:

  • Solid Waste: Carefully place any solid this compound and contaminated disposable items into a designated, sealable, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a designated, leak-proof, and airtight hazardous waste container.[3]

3. Container Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound."

  • Indicate the associated hazards (e.g., Toxic, Irritant).

  • A completed Dangerous Waste label should be attached when waste is first added to the container.[3]

4. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • The storage area should be away from incompatible materials.[3]

5. Final Disposal:

  • When the container is full or no longer in use, arrange for its collection by your institution's EHS-approved hazardous waste disposal service.[3]

  • Current practices for the disposal of waste pyridine often include rotary kiln incineration at high temperatures (820°C - 1600°C).[2][4]

  • Never dispose of this compound down the drain or in the regular trash.

Spill Management

In the event of a spill, evacuate the immediate area and assess the situation.

  • Small Spills: Absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Place the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Large Spills: Immediately contact your institution's EHS department for assistance.

Disposal Workflow Diagram

DisposalWorkflow cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal A Don Personal Protective Equipment (PPE) B Identify Waste as Hazardous: - Solid (Compound, Contaminated Items) - Liquid (Solutions) A->B Start C Segregate from Incompatible Waste B->C D Place in Labeled, Sealed Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Waste Pickup E->F G Dispose via Approved Hazardous Waste Vendor (e.g., Incineration) F->G End

References

Safeguarding Laboratory Personnel: Essential Protective Measures for Handling 4-(Benzyloxy)-1-methyl-2-pyridone

Author: BenchChem Technical Support Team. Date: December 2025

All laboratory operations involving 4-(Benzyloxy)-1-methyl-2-pyridone should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][2] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[3][4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various laboratory tasks involving this compound.

TaskRequired PPERationale
Weighing and Transferring Solid Compound Chemical-resistant gloves (e.g., Nitrile), Safety goggles with side shields, Laboratory coatTo prevent skin and eye contact with the powdered form of the chemical.
Dissolving in Solvent Chemical-resistant gloves (e.g., Nitrile, Butyl rubber), Chemical splash goggles, Laboratory coat, Use of a chemical fume hoodTo protect against splashes and inhalation of potentially harmful vapors.[1][5]
Running Chemical Reactions Chemical-resistant gloves (e.g., Nitrile, Butyl rubber), Chemical splash goggles, Face shield (if splash hazard is high), Laboratory coat, Use of a chemical fume hoodTo provide maximum protection against splashes, and potential exothermic reactions.
Work-up and Extraction Chemical-resistant gloves (e.g., Nitrile, Butyl rubber), Chemical splash goggles, Laboratory coat, Use of a chemical fume hoodTo protect against exposure to the compound and solvents during separation and purification steps.
Spill Cleanup Chemical-resistant gloves (e.g., Nitrile, Butyl rubber), Chemical splash goggles, Respiratory protection (if spill is large or ventilation is inadequate), Disposable gown or coverallsTo ensure comprehensive protection during the containment and cleanup of spills. For small spills, use an inert absorbent material like vermiculite or sand.[1] For large spills, evacuate the area and contact the Environmental Health and Safety (EHS) department.[1]
Waste Disposal Chemical-resistant gloves (e.g., Nitrile, Butyl rubber), Safety glasses with side shields, Laboratory coatTo protect against accidental exposure during the packaging and labeling of hazardous waste.
Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Confirm that the chemical fume hood is functioning correctly.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any airborne particles.

  • Dissolution and Reaction: When dissolving the compound or running reactions, add reagents slowly and, if necessary, use an ice bath to control exothermic reactions.[6]

  • Post-Reaction: After the reaction is complete, quench the reaction mixture safely according to established laboratory protocols.

Disposal Plan: All waste containing this compound, including contaminated consumables like pipette tips and absorbent pads, must be treated as hazardous waste.[1]

  • Segregation: Do not mix waste containing this compound with other waste streams.[1] It should be kept separate from strong oxidizing agents and acids.[1][3]

  • Containment: Collect all solid and liquid waste in designated, clearly labeled, and sealed hazardous waste containers.[1][3] The label should clearly indicate the contents and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed waste disposal service, following all local, state, and federal regulations.[5][6] Never pour pyridine-containing waste down the drain.[5]

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[2][5] Remove contaminated clothing.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air.[2][5] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management cluster_emergency Emergency Response prep_ppe Don PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood weigh Weighing and Transfer prep_hood->weigh dissolve Dissolution in Solvent weigh->dissolve spill Spill Response weigh->spill If Spill Occurs exposure Personal Exposure Protocol weigh->exposure If Exposure Occurs react Chemical Reaction dissolve->react dissolve->spill dissolve->exposure workup Work-up and Extraction react->workup react->spill react->exposure segregate Segregate Hazardous Waste workup->segregate workup->spill workup->exposure contain Store in Labeled, Sealed Containers segregate->contain dispose Licensed Waste Disposal contain->dispose

Caption: A logical workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Benzyloxy)-1-methyl-2-pyridone
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4-(Benzyloxy)-1-methyl-2-pyridone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.